molecular formula C8H16O4 B12379955 Metaldehyde-d16

Metaldehyde-d16

Cat. No.: B12379955
M. Wt: 192.31 g/mol
InChI Key: GKKDCARASOJPNG-WINJLYTNSA-N
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Description

Metaldehyde-d16 is a useful research compound. Its molecular formula is C8H16O4 and its molecular weight is 192.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O4

Molecular Weight

192.31 g/mol

IUPAC Name

2,4,6,8-tetradeuterio-2,4,6,8-tetrakis(trideuteriomethyl)-1,3,5,7-tetraoxocane

InChI

InChI=1S/C8H16O4/c1-5-9-6(2)11-8(4)12-7(3)10-5/h5-8H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D

InChI Key

GKKDCARASOJPNG-WINJLYTNSA-N

Isomeric SMILES

[2H]C1(OC(OC(OC(O1)([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1OC(OC(OC(O1)C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Metaldehyde-d16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Metaldehyde-d16, a deuterated analog of the molluscicide Metaldehyde. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical and Physical Properties

This compound is the isotopically labeled version of Metaldehyde, where all 16 hydrogen atoms have been replaced with deuterium. This labeling is particularly useful in analytical studies, such as mass spectrometry, to serve as an internal standard for the quantification of Metaldehyde.[1] The physical and chemical properties are summarized in the table below. Properties for the non-deuterated form, Metaldehyde, are included for comparison where specific data for the d16 analog is not available.

PropertyThis compoundMetaldehydeSource
IUPAC Name 2,4,6,8-tetradeuterio-2,4,6,8-tetrakis(trideuteriomethyl)-1,3,5,7-tetraoxocaner-2,c-4,c-6,c-8-tetramethyl-1,3,5,7-tetroxocane[2][3]
Molecular Formula C₈D₁₆O₄C₈H₁₆O₄[4][5]
Molecular Weight 192.31 g/mol 176.21 g/mol
CAS Number 1219805-73-8108-62-3
Appearance -White crystalline solid/powder
Odor -Menthol-like
Melting Point -246 °C (decomposes)
Boiling Point -Sublimes at 110-120 °C
Density -1.27 g/cm³ at 20 °C
Purity ≥98%-

Solubility and Stability

Solubility: Data specific to this compound is limited, but its solubility is expected to be very similar to that of Metaldehyde. Metaldehyde is sparingly soluble in water (0.2 g/L at 17°C, 260 mg/L at 30°C). It is very soluble in benzene and chloroform, readily soluble in methanol, fairly soluble in toluene, and slightly soluble in ethanol. It is insoluble in acetic acid. For research purposes, it has been noted to be soluble in DMSO at a concentration of 1 mg/mL with sonication recommended.

Stability: Metaldehyde is stable under normal conditions. However, it undergoes depolymerization to acetaldehyde upon heating, which begins slowly and accelerates rapidly above 80°C, being complete above 200°C. In the stomach, it undergoes partial hydrolysis in the presence of acid to produce acetaldehyde.

Experimental Protocols

3.1. Synthesis of Metaldehyde

  • Reaction: Acetaldehyde is polymerized in the presence of an acid catalyst at low temperatures.

  • Procedure Outline:

    • Acetaldehyde is cooled to approximately -15°C.

    • An acid catalyst (e.g., a mixture of phosphoric and sulfuric acid, or a heteropolyacid) is added dropwise while maintaining the temperature below 10°C.

    • The reaction mixture is stirred for a period (e.g., 1 hour) at a controlled temperature (e.g., -5 to 5°C).

    • The resulting solid Metaldehyde is isolated by filtration.

    • The solid is then washed and dried to yield the final product.

  • Note: The synthesis of this compound would require the use of Acetaldehyde-d4 as the starting material. The unreacted monomer and the liquid trimer, paraldehyde, can be recovered from the filtrate and depolymerized back to acetaldehyde for reuse.

3.2. Quantification by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This compound is frequently used as an internal standard for the accurate quantification of Metaldehyde in biological and environmental samples.

  • Sample Preparation (Serum):

    • A liquid-liquid extraction is performed on the serum sample.

    • This compound is added as an internal standard to improve accuracy.

  • Instrumentation: A gas chromatograph coupled with a tandem quadrupole mass spectrometer (GC-MS/MS) is used for analysis.

  • Methodology: The analysis is typically carried out using a Multiple Reaction Monitoring (MRM) method for high sensitivity and selectivity.

  • Results: This method allows for a low limit of quantitation (LOQ) for Metaldehyde, for instance, 7.3 ± 1.4 ng/mL in serum, with a linear range of 1-250 ng/mL.

Toxicology and Biological Effects

The toxicological properties of this compound are expected to be identical to those of Metaldehyde. Ingestion leads to central nervous system effects.

  • Mechanism of Action: The precise mechanism of toxicity is not fully understood. It is known that Metaldehyde is partially hydrolyzed to acetaldehyde in the stomach. The toxic effects are attributed to both Metaldehyde and acetaldehyde. Key neurochemical changes include:

    • Decreased GABA: A reduction in the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to CNS excitation and convulsions.

    • Altered Serotonin and Norepinephrine: Decreased levels of serotonin (5-hydroxytryptamine) and norepinephrine, which lowers the seizure threshold.

    • Increased Monoamine Oxidase (MAO) Activity: This further contributes to the alteration of neurotransmitter levels.

  • Metabolism: After absorption from the GI tract, Metaldehyde is rapidly metabolized. Both Metaldehyde and its metabolite, acetaldehyde, are eventually excreted in the urine.

Metaldehyde_Toxicity_Pathway cluster_ingestion Ingestion & Metabolism cluster_cns Central Nervous System Effects cluster_symptoms Clinical Signs Metaldehyde Metaldehyde Ingestion Stomach Stomach (Acid Hydrolysis) Metaldehyde->Stomach Acetaldehyde Acetaldehyde Stomach->Acetaldehyde Metabolism GABA Decrease in GABA (Inhibitory Neurotransmitter) Acetaldehyde->GABA Serotonin_NE Decrease in Serotonin & Norepinephrine Acetaldehyde->Serotonin_NE MAO Increase in MAO Activity Acetaldehyde->MAO Acidosis Metabolic Acidosis Acetaldehyde->Acidosis Metabolite Production Excitation CNS Excitation & Lowered Seizure Threshold GABA->Excitation Serotonin_NE->Excitation Tremors Muscle Tremors Excitation->Tremors Seizures Seizures / Convulsions Excitation->Seizures

Caption: Proposed toxicological pathway of Metaldehyde following ingestion.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Metaldehyde in a given sample, utilizing this compound as an internal standard.

Analytical_Workflow start Start: Obtain Sample (e.g., Serum, Water) prep Sample Preparation start->prep spike Spike with This compound (Internal Standard) prep->spike extraction Liquid-Liquid Extraction spike->extraction analysis GC-MS/MS Analysis (MRM Mode) extraction->analysis quant Data Processing & Quantification analysis->quant end End: Final Concentration Reported quant->end

Caption: General workflow for Metaldehyde analysis using an internal standard.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Metaldehyde-d16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Metaldehyde-d16 (C₈D₁₆O₄), a deuterated analog of the molluscicide metaldehyde. This document details the synthetic pathway, experimental protocols, and analytical characterization of this isotopically labeled compound, which is valuable as an internal standard in mass spectrometry-based analyses and for metabolic studies.

Introduction

Metaldehyde is a cyclic tetramer of acetaldehyde, widely used as a pesticide to control slugs and snails. Isotopic labeling with deuterium (²H or D) is a critical technique in analytical chemistry and drug metabolism studies, allowing for precise quantification and the elucidation of metabolic pathways.[1] this compound, in which all 16 hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for the detection and quantification of metaldehyde in various matrices due to its similar chemical and physical properties but distinct mass.[2]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the deuterated monomer, acetaldehyde-d4 (CD₃CDO), followed by its acid-catalyzed cyclotetramerization.

Step 1: Synthesis of Acetaldehyde-d4 (CD₃CDO)

The synthesis of fully deuterated acetaldehyde is a crucial precursor step. While various methods for the deuteration of aldehydes exist, a common approach involves the use of deuterated reagents. One established method for the synthesis of deuterated acetaldehyde involves the reaction of calcium carbide with heavy water (D₂O) to produce deuterated acetylene (C₂D₂). This is then hydrated in the presence of a mercury salt catalyst to yield acetaldehyde-d4.[3]

Alternatively, hydrogen-deuterium exchange reactions can be employed. For instance, a method for the preparation of 2,2,2-trideuterioacetaldehyde (CD₃CHO) involves heating acetaldehyde in deuterium oxide with pyridine as a catalyst.[4] Achieving full deuteration to acetaldehyde-d4 would require a starting material where the acetylenic protons are also replaced with deuterium.

For the purpose of this guide, we will outline a general protocol based on the hydration of deuterated acetylene.

Step 2: Acid-Catalyzed Cyclization of Acetaldehyde-d4

The final step in the synthesis is the acid-catalyzed cyclotetramerization of acetaldehyde-d4 to form this compound. This reaction is typically carried out at low temperatures in the presence of a mineral acid catalyst. The trimer, paraldehyde-d12, is often formed as a byproduct.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of Acetaldehyde-d4

Materials:

  • Calcium Carbide (CaC₂)

  • Heavy Water (D₂O, 99.8 atom % D)

  • Mercuric Sulfate (HgSO₄)

  • Sulfuric Acid-d2 (D₂SO₄, 98 wt. % in D₂O)

  • Dry Ice/Acetone Bath

  • Distillation Apparatus

Procedure:

  • Set up a gas generation apparatus with a dropping funnel and a gas outlet connected to a series of traps, including a cold trap cooled with a dry ice/acetone bath.

  • Place calcium carbide in the reaction flask.

  • Slowly add heavy water from the dropping funnel onto the calcium carbide. The generated deuterated acetylene gas is passed through a drying tube.

  • The dried deuterated acetylene is then bubbled through a cooled solution of mercuric sulfate in dilute sulfuric acid-d2 in D₂O.

  • The reaction mixture is stirred at a low temperature to facilitate the hydration of deuterated acetylene to acetaldehyde-d4.

  • The acetaldehyde-d4 is then carefully distilled from the reaction mixture and collected in the cold trap.

Protocol 2: Synthesis of this compound

Materials:

  • Acetaldehyde-d4 (CD₃CDO)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Bromide (HBr)

  • Pyridine Hydrobromide (if using HBr)

  • Diethyl Ether

  • Ice-Salt Bath

  • Filtration apparatus

Procedure:

  • Cool 200 mL of acetaldehyde-d4 to -15°C in a flask equipped with a stirrer and a dropping funnel, placed in an ice-salt bath.

  • Prepare a catalyst solution by, for example, adding 4g of pyridine hydrobromide to 6g of 49% hydrogen bromide.

  • Slowly add 0.6g of the catalyst solution to the cooled acetaldehyde-d4, ensuring the reaction temperature does not exceed -10°C.

  • After the addition is complete, continue stirring the mixture at a temperature between -5°C and 5°C for one hour.

  • The solid precipitate of this compound is then collected by filtration.

  • The solid is washed with cold diethyl ether and dried to yield the final product.

Protocol 3: Purification by Sublimation

Metaldehyde can be purified by sublimation, which is an effective method for separating it from non-volatile impurities.

Procedure:

  • The crude this compound is placed in a sublimation apparatus.

  • The apparatus is heated to a temperature between 110-120°C under reduced pressure.

  • The purified this compound will sublime and deposit as crystals on a cooled surface within the apparatus.

Data Presentation

The following tables summarize the key quantitative data for this compound and its non-deuterated analog for comparison.

Table 1: Physicochemical Properties

PropertyMetaldehydeThis compound
Molecular Formula C₈H₁₆O₄C₈D₁₆O₄
Molecular Weight 176.21 g/mol 192.31 g/mol
CAS Number 108-62-31219805-73-8
Appearance White crystalline solidWhite crystalline solid
Melting Point 246 °CNot reported
Boiling Point Sublimes at 110-120 °CNot reported
Solubility Insoluble in waterInsoluble in water

Table 2: Synthetic Reaction Parameters

ParameterValue
Catalyst for Cyclization H₂SO₄ or HBr/Pyridine Hydrobromide
Reaction Temperature -15°C to 5°C
Reported Yield (non-deuterated) 13-16%
Purification Method Sublimation

Table 3: Mass Spectrometry Data

IonMetaldehyde (m/z)This compound (m/z)
[M+Na]⁺ 199215
[M+H]⁺ 177Not explicitly reported

Table 4: NMR Data for Metaldehyde (non-deuterated) in CDCl₃

Note: Experimental NMR data for this compound was not found in the reviewed literature. The following data for the non-deuterated analog is provided for reference.

NucleusChemical Shift (ppm)
¹H NMR 1.40 (d), 5.05 (q)
¹³C NMR 20.6, 98.5

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Acetaldehyde-d4 Synthesis cluster_step2 Step 2: Cyclization and Purification CaC2 Calcium Carbide (CaC2) C2D2 Deuterated Acetylene (C2D2) CaC2->C2D2 Reaction with D2O D2O Heavy Water (D2O) D2O->C2D2 Acetaldehyde_d4 Acetaldehyde-d4 (CD3CDO) C2D2->Acetaldehyde_d4 Hydration HgSO4_D2SO4 HgSO4 / D2SO4 in D2O HgSO4_D2SO4->Acetaldehyde_d4 Acetaldehyde_d4_input Acetaldehyde-d4 Acetaldehyde_d4->Acetaldehyde_d4_input Crude_Metaldehyde_d16 Crude this compound Acetaldehyde_d4_input->Crude_Metaldehyde_d16 Cyclotetramerization Acid_Catalyst Acid Catalyst (e.g., HBr/Pyridine) Acid_Catalyst->Crude_Metaldehyde_d16 Cooling Cooling (-15°C to 5°C) Cooling->Crude_Metaldehyde_d16 Purification Purification (Sublimation) Crude_Metaldehyde_d16->Purification Final_Product This compound (C8D16O4) Purification->Final_Product

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide outlines the synthesis and isotopic labeling of this compound. The described two-step process, involving the preparation of acetaldehyde-d4 and its subsequent acid-catalyzed cyclization, provides a viable route to this valuable isotopically labeled standard. The provided experimental protocols and analytical data serve as a foundational resource for researchers and professionals in the fields of analytical chemistry, environmental science, and drug development who require high-purity this compound for their studies. Further research to obtain and publish detailed NMR spectral data for this compound would be a valuable contribution to the scientific community.

References

An In-Depth Technical Guide to the Physical Characteristics and Stability of Metaldehyde-d16

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Metaldehyde-d16, a deuterated analog of the molluscicide Metaldehyde. It is intended for researchers, scientists, and drug development professionals who utilize this compound, often as an internal standard in analytical methodologies. This document details its properties, stability profile, and recommended handling procedures, supported by experimental considerations.

Core Physical and Chemical Properties

This compound, with the CAS number 1219805-73-8, is the deuterated form of Metaldehyde.[1][2] While specific experimental data for the physical properties of the deuterated species are not extensively published, the characteristics are expected to be very similar to those of its non-deuterated counterpart, Metaldehyde. The primary difference lies in its molecular weight due to the substitution of 16 hydrogen atoms with deuterium.

Table 1: Physical and Chemical Properties of this compound and Metaldehyde

PropertyThis compoundMetaldehydeSource
CAS Number 1219805-73-8108-62-3[1][3]
Molecular Formula C₈D₁₆O₄C₈H₁₆O₄[1]
Molecular Weight 192.31 g/mol 176.21 g/mol
Appearance ---White crystalline solid
Odor ---Mild, menthol-like
Melting Point ---246 °C (in a sealed tube)
Boiling Point ---Sublimes at 110-120 °C
Solubility ---Sparingly soluble in water (260 mg/L at 30°C). Very soluble in benzene and chloroform; readily soluble in methanol; slightly soluble in ethanol.
Density ---1.27 g/cm³

Note: Properties for which specific data on this compound are unavailable are represented by "---" and the corresponding data for unlabeled Metaldehyde are provided for reference.

Chemical Structure

Metaldehyde is a cyclic tetramer of acetaldehyde. The structure consists of an eight-membered ring containing alternating oxygen and carbon atoms, with a methyl group attached to each carbon. In this compound, all 16 hydrogen atoms are replaced by deuterium.

Figure 1. Chemical structure of this compound.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

Chemical Stability: Metaldehyde is stable at ambient temperatures under normal use conditions. However, it is susceptible to degradation under certain conditions:

  • Thermal Decomposition: Depolymerization to acetaldehyde occurs slowly upon heating and rapidly at temperatures above 80°C.

  • Hydrolysis: It can undergo hydrolysis to acetaldehyde in aqueous environments.

  • Photostability: It is recommended to protect the compound from direct sunlight.

Storage Recommendations: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in its original, tightly closed container. Storage at -20°C for up to three years in powder form has been suggested. It is important to keep it away from moisture and direct sunlight.

Experimental Protocols: Stability Assessment

Key Experimental Methodologies: The quantification of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography with tandem mass spectrometry (LC-MS/MS). These techniques offer the high selectivity and sensitivity required for accurate measurement.

Table 2: Analytical Methods for Metaldehyde Quantification

TechniqueSample MatrixExtraction/CleanupKey FindingsSource
GC-MSAgricultural ProductsAcetone extraction, cleanup with porous diatomaceous earth and graphitized carbon black cartridges.Provides a robust method for quantification and confirmation.
GC-MSAnimal Whole Blood and SerumLiquid-liquid extraction with chloroform.Method validated for toxicological analysis with a limit of quantification of 0.04 µg/mL.
LC-MS/MSRaw, Process, and Potable WaterDirect aqueous injection.A sensitive method with a limit of detection of 0.009 µg/L, using this compound as an internal standard.
Paper Spray Mass SpectrometryWaterDirect analysis with minimal sample preparation.Rapid detection with a limit of detection < 0.1 ng/mL.

Proposed Stability Testing Workflow:

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution of this compound aliquot Aliquot into Vials prep_solution->aliquot temp Elevated Temperature (e.g., 40°C, 60°C, 80°C) aliquot->temp light Photostability Chamber (ICH Q1B Guidelines) aliquot->light humidity High Humidity (e.g., 75% RH) aliquot->humidity sampling Sample at Time Points (T=0, 1, 2, 4 weeks, etc.) temp->sampling light->sampling humidity->sampling quantification Quantify using Validated LC-MS/MS or GC-MS Method sampling->quantification data_analysis Data Analysis and Degradation Kinetics quantification->data_analysis

Figure 2. Proposed workflow for this compound stability testing.

Degradation Pathways

The primary degradation pathway for Metaldehyde is its breakdown into acetaldehyde. This can occur through hydrolysis in water or thermal depolymerization. In the environment, acetaldehyde is readily biodegradable by microorganisms into carbon dioxide and water. Metaldehyde exhibits low persistence in soil, with a half-life of several days. Studies in German agricultural soils have shown a DT50 (time for 50% dissipation) of 5.3 to 9.9 days.

Conclusion

This compound is a critical analytical tool, and understanding its physical characteristics and stability is paramount for its effective use. While specific data for the deuterated form are limited, the properties of the non-deuterated Metaldehyde provide a reliable reference. It is a stable compound under recommended storage conditions but is susceptible to thermal and photolytic degradation. Stability studies should be conducted using sensitive and specific analytical methods like LC-MS/MS or GC-MS to ensure the integrity of the standard over its intended use.

References

An In-Depth Technical Guide to the Mass Spectrum of Metaldehyde-d16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric behavior of Metaldehyde-d16, a deuterated isotopologue of the molluscicide metaldehyde. Understanding the mass spectrum and fragmentation patterns of this compound is crucial for its use as an internal standard in quantitative analytical methods, particularly in environmental monitoring and toxicology studies. This document details the observed ions, fragmentation pathways, and relevant experimental protocols.

Molecular and Adduct Ion Characteristics

This compound has a molecular weight of 192 g/mol . In soft ionization techniques such as paper spray ionization mass spectrometry, conducted in positive ion mode, this compound readily forms adducts with alkali metals and ammonium. The most prominently observed ion is the sodiated adduct, [M+Na]⁺, which appears at an m/z of 215.[1][2][3][4] An ammonium adduct, [M+NH₄]⁺, has also been identified at an m/z of 210.[1]

Table 1: Observed Molecular and Adduct Ions of this compound

Ion SpeciesFormulaCalculated m/zObserved m/zIonization Method
Sodiated Adduct[C₈D₁₆O₄+Na]⁺215.15215Paper Spray Ionization
Ammonium Adduct[C₈D₁₆O₄+NH₄]⁺210.20210Paper Spray Ionization

Fragmentation Analysis of this compound

Tandem mass spectrometry (MS/MS) experiments, specifically collision-induced dissociation (CID), have been employed to elucidate the fragmentation pathways of this compound. These studies are essential for developing sensitive and specific quantitative methods, such as Multiple Reaction Monitoring (MRM).

Key Fragment Ions

A significant fragment ion of the sodiated this compound precursor ([M+Na]⁺, m/z 215) has been unambiguously identified at m/z 71 through multi-stage MS/MS/MS experiments. Another important fragmentation pathway has been noted in the context of an LC-MS/MS method, which utilizes a transition from a precursor ion at m/z 224.3 to a product ion at m/z 80.2 . While the exact nature of the m/z 224.3 precursor ion is not explicitly defined in the available literature, it likely represents a different adduct or a fragment ion formed in the source.

Table 2: Key Tandem Mass Spectrometry (MS/MS) Fragments of this compound

Precursor Ion (m/z)Product Ion (m/z)Methodological Context
215 ([M+Na]⁺)71MS/MS/MS Confirmation
224.380.2Multiple Reaction Monitoring (MRM)
Proposed Fragmentation Pathway

The fragmentation of the sodiated this compound likely involves the cleavage of the tetroxocane ring structure, followed by the loss of deuterated acetaldehyde units. The formation of the m/z 71 fragment can be rationalized as a sodiated dimer of deuterated acetaldehyde.

fragmentation_pathway parent [this compound+Na]⁺ m/z 215 fragment1 [C₄D₈O₂+Na]⁺ Fragment m/z 71 parent->fragment1 CID neutral_loss - (C₄D₈O₂)

Caption: Proposed fragmentation of the sodiated this compound adduct.

Electron Ionization (EI) Mass Spectrum

For non-deuterated metaldehyde, the molecular ion is often weak or absent. The fragmentation pattern is characterized by the loss of acetaldehyde monomers and other small neutral fragments. It is expected that the EI spectrum of this compound would show a similar pattern, with fragments shifted by the mass of the deuterium atoms.

Experimental Protocols

Paper Spray Ionization Mass Spectrometry (PS-MS)

This method is suitable for the rapid and direct analysis of this compound in liquid samples with minimal preparation.

4.1.1. Materials

  • This compound standard

  • Deionized water

  • Methanol (LC-MS grade)

  • Chromatography paper (e.g., Whatman grade 1)

  • Micropipette

  • High-voltage power supply

  • Mass spectrometer with an atmospheric pressure interface

4.1.2. Procedure

  • Sample Preparation: Prepare a standard solution of this compound in deionized water. A typical concentration used is 5 µg in 1 µL.

  • Paper Substrate Preparation: Cut the chromatography paper into a triangular shape.

  • Sample Deposition: Spot 1 µL of the this compound solution onto the tip of the paper triangle.

  • Ionization:

    • Mount the paper triangle in front of the mass spectrometer inlet.

    • Apply a positive electric potential of approximately +3.5 kV to the paper.

    • Add a small volume (e.g., 10 µL) of methanol as the spray solvent to the paper.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode. The dominant ion observed will be the sodiated adduct at m/z 215. For fragmentation analysis, select the m/z 215 ion for collision-induced dissociation (CID).

ps_ms_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep_solution Prepare this compound Standard Solution spot_sample Spot Sample onto Paper Tip prep_solution->spot_sample cut_paper Cut Chromatography Paper into Triangle cut_paper->spot_sample apply_voltage Apply High Voltage (+3.5 kV) spot_sample->apply_voltage add_solvent Add Spray Solvent (Methanol) apply_voltage->add_solvent acquire_spectrum Acquire Mass Spectrum add_solvent->acquire_spectrum

Caption: Workflow for Paper Spray Ionization Mass Spectrometry of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantitative analysis of this compound in complex matrices, such as environmental water samples.

4.2.1. Materials

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Formic acid (optional, for mobile phase modification)

  • LC column (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

4.2.2. Procedure

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare working standards by diluting the stock solution in a suitable solvent (e.g., water or mobile phase).

    • For water samples, filtration may be required prior to analysis.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: A suitable gradient to ensure separation from potential interferences.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • MRM Transitions: Monitor the transition from the precursor ion to the product ion (e.g., m/z 224.3 → 80.2).

    • Collision Energy: Optimize to maximize the signal of the product ion.

    • Source Parameters: Optimize gas temperatures, gas flows, and voltages for maximum sensitivity.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the MRM transition against the concentration of the standards.

    • Quantify this compound in unknown samples using the calibration curve.

lc_ms_workflow cluster_prep Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis prep_standards Prepare Standards & Samples inject Inject Sample prep_standards->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize select_precursor Select Precursor Ion ionize->select_precursor fragment Collision-Induced Dissociation (CID) select_precursor->fragment detect_product Detect Product Ion (MRM) fragment->detect_product quantify Quantification detect_product->quantify

Caption: Workflow for LC-MS/MS Analysis of this compound.

Conclusion

The mass spectrum of this compound is characterized by the formation of sodiated and ammonium adducts in soft ionization techniques. Tandem mass spectrometry reveals specific fragmentation patterns that are crucial for the development of highly selective and sensitive quantitative methods. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and scientists working with this important internal standard in analytical chemistry. Further research to fully characterize the product ion spectrum and the electron ionization behavior of this compound would be beneficial to the scientific community.

References

Decoding the Deuterated Standard: An In-depth Guide to a Metaldehyde-d16 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and identity of a certified reference material are paramount. This technical guide provides a detailed walkthrough of a typical Certificate of Analysis (CoA) for Metaldehyde-d16, a deuterated internal standard crucial for accurate quantification in analytical studies. Understanding the data presented in a CoA is essential for ensuring the validity of experimental results.

This compound is the deuterated form of metaldehyde, a molluscicide. In analytical chemistry, particularly in mass spectrometry-based methods, deuterated compounds like this compound are invaluable as internal standards. Their chemical behavior is nearly identical to their non-deuterated counterparts, but their increased mass allows them to be distinguished in a mass spectrometer. This enables precise quantification of the non-deuterated analyte by correcting for variations in sample preparation and instrument response.

Synthesized Certificate of Analysis: this compound

A typical Certificate of Analysis for this compound would contain the following information, which has been compiled from various chemical suppliers and analytical literature.

Table 1: General Information
ParameterSpecification
Product Name This compound
CAS Number 1219805-73-8[1]
Chemical Formula C₈D₁₆O₄[1][2]
Molecular Weight 192.31 g/mol [1][2]
Appearance White to off-white solid
Storage Store at 2-8°C, protected from light
Table 2: Analytical Data
TestMethodResult
Chemical Purity Gas Chromatography (GC)≥98%
Isotopic Purity Mass Spectrometry≥99% Deuterium incorporation
Identity Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to structure
Accurate Mass High-Resolution Mass Spectrometry (HRMS)192.2053 (Calculated for C₈D₁₆O₄)
Mass Spectrum Electrospray Ionization (ESI-MS)[M+Na]⁺ at m/z 215

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the CoA.

Chemical Purity by Gas Chromatography (GC)

The chemical purity of this compound is typically determined by Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Sample Preparation: A known concentration of this compound is prepared in a suitable solvent, such as acetone or hexane.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., 6% cyanopropylphenyl-methyl silicone) is used.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 50°C held for 1 minute, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature: 300°C

  • Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the identity and determining the isotopic purity of this compound.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol with a small amount of sodium acetate to promote the formation of the sodium adduct).

  • Instrumentation: A mass spectrometer, often coupled with a liquid or gas chromatograph (LC-MS or GC-MS), is used. For direct infusion, a syringe pump is utilized.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common, often detecting the sodiated molecule [M+Na]⁺.

    • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used for accurate mass measurement.

  • Data Analysis:

    • Identity Confirmation: The observed mass of the molecular ion is compared to the calculated theoretical mass. For this compound (C₈D₁₆O₄), the sodiated adduct [C₈D₁₆O₄+Na]⁺ would have a theoretical m/z of approximately 215.2. The fragmentation pattern can also be compared to that of a non-deuterated standard.

    • Isotopic Purity: The relative intensities of the mass peaks corresponding to different numbers of deuterium atoms are measured. The isotopic purity is calculated based on the abundance of the fully deuterated species relative to partially deuterated or non-deuterated species. A high isotopic enrichment (e.g., 99%) is crucial for its function as an internal standard.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and is used to confirm that the correct molecule has been synthesized.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Experiments:

    • ¹H NMR: For this compound, the proton NMR spectrum is expected to show significantly reduced signal intensity for the protons that have been replaced by deuterium. Any residual proton signals can give an indication of the isotopic purity.

    • ¹³C NMR: The carbon-13 NMR spectrum will show peaks corresponding to the carbon atoms in the molecule. The chemical shifts of these peaks are characteristic of the molecular structure. For Metaldehyde, characteristic peaks are observed around 20.6-20.8 ppm and 98.5 ppm. The coupling of carbon to deuterium (C-D) can lead to splitting of the carbon signals, providing further evidence of deuteration.

Visualizing Key Concepts and Processes

To further clarify the information in a this compound CoA, the following diagrams illustrate the chemical structure, the quality control workflow, and its application as an internal standard.

Chemical Structure of this compound cluster_0 O1 O C1 CD(CD3) O1->C1 O2 O C1->O2 C2 CD(CD3) O2->C2 O3 O C2->O3 C3 CD(CD3) O3->C3 O4 O C3->O4 C4 CD(CD3) O4->C4 C4->O1

Caption: Chemical structure of this compound.

Certificate of Analysis Workflow for this compound synthesis Synthesis of This compound purification Purification synthesis->purification prelim_analysis Preliminary Analysis (TLC, GC-MS) purification->prelim_analysis final_product Final Product prelim_analysis->final_product qc_sampling QC Sampling final_product->qc_sampling identity Identity Confirmation (¹H NMR, ¹³C NMR, HRMS) qc_sampling->identity purity Purity Analysis (GC-FID, LC-MS) qc_sampling->purity isotopic Isotopic Purity (MS) qc_sampling->isotopic coa_generation Certificate of Analysis Generation identity->coa_generation purity->coa_generation isotopic->coa_generation

Caption: Quality control workflow for this compound.

Use of this compound as an Internal Standard cluster_ms Mass Spectrometer Output sample Unknown Sample (contains Metaldehyde) spike Spike Sample with Known Amount of IS sample->spike is This compound (Internal Standard) is->spike extract Sample Preparation (Extraction, etc.) spike->extract analysis GC-MS or LC-MS Analysis extract->analysis peak1 Metaldehyde Peak analysis->peak1 peak2 This compound Peak analysis->peak2 quant Quantification result Concentration of Metaldehyde quant->result peak1->quant peak2->quant

Caption: Workflow for quantification using an internal standard.

References

Technical Guide: Metaldehyde-d16 - Commercial Sourcing and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, purity, and analytical methodologies for Metaldehyde-d16. This deuterated analog of metaldehyde is a critical internal standard for quantitative analysis in various matrices, including environmental and biological samples.

Commercial Sources and Purity

This compound is available from several specialized chemical suppliers. The purity of the compound is a critical parameter for its use as an internal standard, and it is typically determined by a combination of chromatographic and spectroscopic techniques. While batch-specific Certificates of Analysis (CoA) should always be requested from the supplier, the following table summarizes publicly available information on commercial sources and typical purity levels.

SupplierCatalog NumberStated PurityAnalytical Methods Mentioned
Toronto Research ChemicalsM225562Not specified on website, CoA requiredNot specified on website
A ChemtekMSK26003D1698+%Certificate of Analysis available on request
MedChemExpress (MCE)HY-B1870S1Not specified on website, CoA requiredNot specified on website

Purity Determination and Analytical Protocols

The purity of this compound is primarily assessed using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are also employed for the quantification of native metaldehyde, with this compound serving as an ideal internal standard due to its similar chemical properties and distinct mass.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity Assessment

GC-MS is a robust method for the analysis of semi-volatile compounds like metaldehyde. The following is a generalized protocol based on established methods for metaldehyde analysis.[1][2][3]

1. Sample Preparation:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent such as acetone or dichloromethane to create a stock solution of known concentration.

  • Prepare a series of dilutions from the stock solution for calibration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: A 6% cyanopropylphenyl-methyl silicone column (or equivalent) with dimensions of 30 m x 0.25 mm i.d. and a film thickness of 1.4 µm is suitable.[1]

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For this compound, characteristic ions would be monitored. For example, the sodiated molecular ion [M+Na]+ of deuterated this compound is observed at m/z 215.[4]

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks in the chromatogram.

  • The isotopic enrichment can be assessed by examining the mass spectrum for the presence of partially deuterated or non-deuterated metaldehyde.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the detection of trace levels of metaldehyde in complex matrices, often using this compound as an internal standard.

1. Sample Preparation:

  • For water samples, direct aqueous injection may be possible.

  • For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1200 series or equivalent.

  • Column: A suitable reversed-phase column, such as a C18.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to promote ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The transition of the precursor ion to a specific product ion is monitored for both metaldehyde and this compound.

Synthesis Overview

Metaldehyde is the cyclic tetramer of acetaldehyde, formed by the acid-catalyzed cyclization of acetaldehyde at low temperatures. The synthesis of this compound would follow a similar pathway, utilizing deuterated acetaldehyde (acetaldehyde-d4) as the starting material.

The general reaction is:

4 CD₃CDO → (CD₃CDO)₄

This reaction is reversible and controlling the conditions is crucial to favor the formation of the tetramer over the trimer (paraldehyde) or other byproducts. Purification is typically achieved through recrystallization or sublimation.

Visualizations

Sourcing and Purity Verification Workflow

cluster_sourcing Sourcing cluster_procurement Procurement cluster_verification Purity Verification Identify Suppliers Identify Suppliers Request Quotes & Availability Request Quotes & Availability Identify Suppliers->Request Quotes & Availability Review Supplier Documentation Review Supplier Documentation Request Quotes & Availability->Review Supplier Documentation Place Order Place Order Review Supplier Documentation->Place Order Receive Material Receive Material Place Order->Receive Material Request Certificate of Analysis Request Certificate of Analysis Receive Material->Request Certificate of Analysis Perform In-house Analysis Perform In-house Analysis Receive Material->Perform In-house Analysis Compare Results Compare Results Request Certificate of Analysis->Compare Results Perform In-house Analysis->Compare Results Qualify for Use Qualify for Use Compare Results->Qualify for Use

Caption: Workflow for sourcing and verifying the purity of this compound.

General Synthesis and Analysis Logical Flow

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Acetaldehyde-d4 Acetaldehyde-d4 Acid Catalysis Acid Catalysis Acetaldehyde-d4->Acid Catalysis Cyclization Cyclization Acid Catalysis->Cyclization Crude this compound Crude this compound Cyclization->Crude this compound Recrystallization/Sublimation Recrystallization/Sublimation Crude this compound->Recrystallization/Sublimation Pure this compound Pure this compound Recrystallization/Sublimation->Pure this compound GC-MS Analysis GC-MS Analysis Pure this compound->GC-MS Analysis LC-MS/MS Analysis LC-MS/MS Analysis Pure this compound->LC-MS/MS Analysis Purity & Identity Confirmation Purity & Identity Confirmation GC-MS Analysis->Purity & Identity Confirmation LC-MS/MS Analysis->Purity & Identity Confirmation

Caption: Logical flow of this compound synthesis and analysis.

References

An In-depth Technical Guide to the Safety and Handling of Metaldehyde-d16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Metaldehyde-d16, a deuterated analog of Metaldehyde. The information presented is primarily based on the data available for Metaldehyde, as specific toxicological and safety data for the deuterated form is limited. It is crucial for laboratory personnel to handle this compound with the utmost care, adhering to the safety protocols outlined in this document and in conjunction with institutional and regulatory guidelines.

Chemical and Physical Properties

This compound is the deuterated form of Metaldehyde. While specific data for the deuterated compound is scarce, the physical and chemical properties of Metaldehyde provide a close approximation. Metaldehyde is a white crystalline solid that is flammable and insoluble in water.[1] It is a cyclic tetramer of acetaldehyde.[2]

Table 1: Physical and Chemical Properties of Metaldehyde

PropertyValue
Molecular Formula C8D16O4[3]
Molecular Weight 192.31 g/mol [3]
Appearance White crystalline solid[1]
Odor Mild characteristic odor
Melting Point 246 °C (in a sealed tube)
Boiling Point Sublimes at 112 to 115 °C
Solubility in water 200 mg/L at 17 °C (practically insoluble)
Solubility in other solvents Sparingly soluble in ethanol, ether; Soluble in benzene, chloroform
Relative Density (water = 1) 1.27
Vapor Density (air = 1) 6.06
Flash Point 36 to 40 °C

Hazard Identification and First Aid

Metaldehyde is classified as harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract. Ingestion is the most common and dangerous route of exposure.

Table 2: Hazard Identification and First Aid Measures

HazardDescriptionFirst Aid Measures
Ingestion Harmful if swallowed. Symptoms include nausea, vomiting, abdominal pain, diarrhea, fever, convulsions, and coma.Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation May cause respiratory tract irritation.Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact May cause skin irritation.Remove contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes.
Eye Contact May cause eye irritation.Hold eyelids open and rinse with water for at least 15 minutes. Seek medical attention if symptoms persist.

Handling and Storage

Proper handling and storage are critical to minimize exposure risks.

  • Handling : Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Use non-sparking tools and explosion-proof electrical equipment. Wash hands thoroughly after handling.

  • Storage : Store in a cool, dry, well-ventilated, and locked area away from direct sunlight and incompatible materials such as oxidizing agents, acids, and bases. Keep containers tightly closed.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

  • Eye/Face Protection : Wear chemical safety goggles or glasses.

  • Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and protective clothing such as a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator for pesticide dusts.

Accidental Release and Disposal

  • Accidental Release : In case of a spill, do not wash the area as it can become slippery. Sweep up the material, taking care not to generate dust, and place it in a labeled container for disposal.

  • Disposal : Dispose of waste in accordance with federal, state, and local regulations. Do not reuse empty containers.

Toxicological Data

Metaldehyde is moderately toxic. The following table summarizes acute toxicity data.

Table 3: Acute Toxicity of Metaldehyde

TestSpeciesRouteValue
LD50RatOral227 - 690 mg/kg
LD50DogOral100 - 1000 mg/kg
LD50CatOral207 mg/kg
LD50RabbitOral290 - 1250 mg/kg
LC50 (4-hour)RatInhalation0.2 mg/L
LD50RatDermal> 5000 mg/kg

Experimental Protocols

Visualizations

Safety and Handling Workflow

The following diagram illustrates the general workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_emergency Contingency A Risk Assessment B Personal Protective Equipment (PPE) Selection A->B C Engineering Controls (e.g., Fume Hood) A->C D Weighing and Preparation B->D C->D E Experimental Use D->E F Decontamination E->F G Waste Disposal F->G H Emergency Procedures (Spill, Exposure)

Caption: Workflow for Safe Handling of this compound.

Logical Relationship of Safety Precautions

This diagram shows the relationship between hazard identification and the corresponding safety measures.

cluster_hazards Hazard Identification cluster_precautions Safety Precautions A Chemical Hazards (Flammable, Toxic) D Engineering Controls (Ventilation) A->D G Proper Storage A->G H Emergency Response Plan A->H B Physical Hazards (Dust Inhalation) B->D E Personal Protective Equipment (PPE) B->E B->H C Contact Hazards (Skin/Eye Irritation) C->E F Safe Handling Practices C->F C->H

Caption: Relationship Between Hazards and Precautions.

References

Solubility Profile of Metaldehyde-d16 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details the solubility of Metaldehyde-d16 in a range of common organic solvents. Understanding the solubility of this compound is critical for a variety of research and development applications, including analytical standard preparation, formulation development, and toxicological studies. This document provides quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and visual representations of key processes.

Quantitative Solubility Data

The following table summarizes the known solubility of Metaldehyde in various organic solvents. This data is compiled from multiple sources and serves as a strong proxy for the solubility of this compound.

Organic SolventSolubility (g/L)Temperature (°C)Comments
Methanol1.73[1][2]20Readily soluble[1]
Chloroform1.5[2]20Very soluble[1]
Toluene0.5320Fairly soluble
Benzene--Very soluble
Ethanol--Slightly soluble
Diethyl Ether--Slightly soluble
Acetone--Insoluble
Acetic Acid--Insoluble
Carbon Disulfide--Insoluble
n-Hexane0.052120-

Note: "-" indicates that qualitative data is available but specific quantitative values were not found in the reviewed literature.

Experimental Protocol: Equilibrium Solubility Determination

This section outlines a general "shake-flask" method for determining the equilibrium solubility of a compound like this compound in an organic solvent. This is a widely accepted method for obtaining thermodynamic solubility data.

3.1 Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

3.2 Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the vials at a consistent speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 20°C).

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. For finer suspensions, centrifugation can be used to separate the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a syringe filter to remove any remaining undissolved microparticles.

  • Dilution: Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Solubility Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualization of Key Processes

4.1 Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G A Preparation of Supersaturated Solution (this compound + Organic Solvent) B Equilibration (Constant Temperature Shaking) A->B C Phase Separation (Settling/Centrifugation) B->C D Sample Collection and Filtration C->D E Dilution of Filtrate D->E F Quantitative Analysis (HPLC/GC) E->F G Solubility Calculation F->G

Workflow for Solubility Determination

4.2 Metabolic Pathway of Metaldehyde

Metaldehyde's toxicity is primarily attributed to its metabolic breakdown product, acetaldehyde. The following diagram depicts this metabolic pathway.

G Metaldehyde Metaldehyde Acetaldehyde Acetaldehyde Metaldehyde->Acetaldehyde Hydrolysis AceticAcid Acetic Acid Acetaldehyde->AceticAcid Oxidation CO2_H2O CO2 + H2O AceticAcid->CO2_H2O Further Metabolism

Metabolic Pathway of Metaldehyde

References

Structural Elucidation of Metaldehyde-d16: A Technical Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metaldehyde is a cyclic tetramer of acetaldehyde, and its deuterated analogue, Metaldehyde-d16, is commonly used as an internal standard in mass spectrometry-based analytical methods due to its chemical similarity and mass difference from the parent compound. A thorough understanding of its structure and spectral properties is crucial for its correct application and for quality control.

Predicted NMR Spectral Data

The structural elucidation of this compound would rely on a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The primary effect of deuteration on the NMR spectra is the absence of signals in ¹H NMR and characteristic changes in ¹³C NMR.

Predicted ¹H NMR Data

In a fully deuterated molecule like this compound (C₈D₁₆O₄), all proton atoms (¹H) are replaced by deuterium atoms (²H or D). Since ¹H NMR spectroscopy specifically detects hydrogen nuclei, the ¹H NMR spectrum of a pure, fully deuterated this compound is expected to show no signals , except for a residual solvent peak if a non-deuterated solvent is used. The absence of proton signals is the first and most direct confirmation of complete deuteration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is expected to show signals for the two distinct carbon environments in the molecule: the methyl carbons (-CD₃) and the methine carbons (-OCD-). However, the appearance of these signals will be significantly different from those of non-deuterated metaldehyde due to C-D coupling.

  • ¹³C-¹H Coupling vs. ¹³C-²H Coupling: In proton-decoupled ¹³C NMR of non-deuterated compounds, carbon signals appear as sharp singlets. In this compound, the deuterium nuclei (spin I = 1) will couple with the adjacent ¹³C nuclei, resulting in the splitting of the carbon signals into multiplets. The multiplicity is given by the rule 2nI+1, where n is the number of equivalent deuterium atoms and I is the spin of deuterium.

    • For the -CD₃ group (n=3), the ¹³C signal is expected to be a septet .

    • For the -OCD- group (n=1), the ¹³C signal is expected to be a triplet .

The following table summarizes the predicted ¹³C NMR data for this compound, with chemical shifts referenced from the known data of non-deuterated metaldehyde. A slight isotopic shift (a small change in chemical shift upon isotopic substitution) is expected.

Table 1: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ) ppmPredicted MultiplicityJ-coupling (C-D) Hz
-CD₃~21Septet~20
-OCD-~98Triplet~22

Note: The J(C-D) coupling constants are estimated based on the typical one-bond J(C-H) values, as J(C-D) ≈ (γD/γH) * J(C-H), where γ is the gyromagnetic ratio.

For comparison, the experimental data for non-deuterated metaldehyde is provided below.

Table 2: Experimental NMR Data for Metaldehyde (Non-deuterated) in CDCl₃

Atom¹H Chemical Shift (δ) ppmMultiplicity (J Hz)¹³C Chemical Shift (δ) ppm
-CH₃1.40d (5.2)20.7
-OCH-5.05q (5.2)98.5

Source: Biological Magnetic Resonance Bank (BMRB) entry bmse000647.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR data for a compound like this compound.

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is a suitable solvent.

  • Concentration: A concentration of 10-20 mg/mL is typically sufficient for ¹³C NMR.

  • Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

NMR Instrumentation
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and sensitivity, which is particularly important for observing the multiplets in the ¹³C spectrum of a deuterated compound.

Data Acquisition Parameters
  • ¹³C NMR:

    • Pulse Program: A standard single-pulse experiment with proton decoupling turned off during acquisition to observe C-D coupling.

    • Relaxation Delay: Due to the absence of directly attached protons, the T₁ relaxation times for the carbons in this compound are expected to be longer. A longer relaxation delay (e.g., 5-10 seconds) is necessary to avoid signal saturation and to obtain quantitative spectra.

    • Number of Scans: A higher number of scans will be required to achieve a good signal-to-noise ratio for the split ¹³C signals.

  • 2D NMR (HSQC & HMBC):

    • In a fully deuterated molecule, standard proton-detected 2D NMR experiments like HSQC and HMBC are not applicable as they rely on ¹H-¹³C correlations. Specialized techniques would be required for further structural confirmation, but for a molecule with the known structure of this compound, ¹³C NMR is generally sufficient for identity confirmation.

Visualization of the Structural Elucidation Workflow

The logical flow for the structural elucidation of this compound using NMR is depicted in the following diagram.

G Workflow for Structural Elucidation of this compound cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion prep Dissolve this compound in CDCl3 with TMS h1_nmr 1H NMR prep->h1_nmr c13_nmr 13C NMR prep->c13_nmr h1_analysis Confirm absence of proton signals h1_nmr->h1_analysis c13_analysis Analyze chemical shifts, multiplicities (triplet, septet), and isotopic shifts c13_nmr->c13_analysis structure Confirm Structure of This compound h1_analysis->structure c13_analysis->structure G Predicted 13C NMR Features of this compound cluster_structure This compound Structure cluster_spectra Predicted 13C NMR Spectrum cluster_coupling C-D Coupling structure Two unique carbon environments: -CD3 and -OCD- cd3 -CD3 Signal (~21 ppm) structure->cd3 ocd -OCD- Signal (~98 ppm) structure->ocd septet Septet (due to 3 adjacent D) cd3->septet triplet Triplet (due to 1 adjacent D) ocd->triplet

References

Metaldehyde-d16: A Technical Guide to its Applications in Research and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Metaldehyde-d16, a deuterated analog of the molluscicide metaldehyde. The primary utility of this compound lies in its role as a highly effective internal standard for the quantitative analysis of metaldehyde in various matrices. This guide provides a comprehensive review of its application in environmental monitoring and toxicological analysis, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Core Applications of this compound

This compound serves as an indispensable tool for accurate quantification in analytical chemistry. Its chemical and physical properties are nearly identical to those of metaldehyde, but its increased mass allows it to be distinguished by mass spectrometry. This makes it the gold standard for use as an internal standard in methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).

The primary applications of this compound are:

  • Environmental Monitoring: Accurately quantifying metaldehyde residues in surface water, drinking water, and soil samples. This is crucial for assessing environmental contamination and ensuring compliance with regulatory limits.

  • Toxicology and Clinical Analysis: Used in the determination of metaldehyde and its metabolite, acetaldehyde, in biological samples (e.g., serum, plasma) in cases of accidental or intentional poisoning. This aids in diagnosis, treatment, and pharmacokinetic studies in a toxicological context.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the reviewed scientific literature. However, its synthesis would logically follow the established method for producing metaldehyde, but starting with a deuterated precursor.

The general synthetic pathway would involve the acid-catalyzed cyclic polymerization of acetaldehyde-d4.

acetaldehyde_d4 Acetaldehyde-d4 (CD3CDO) metaldehyde_d16 This compound (C8D16O4) acetaldehyde_d4->metaldehyde_d16 Cyclic Polymerization acid_catalyst Acid Catalyst (e.g., HBr) acid_catalyst->metaldehyde_d16 chilled_conditions Chilled Conditions chilled_conditions->metaldehyde_d16

Caption: General synthesis pathway for this compound.

Quantitative Data Summary

The use of this compound as an internal standard has enabled the development of highly sensitive and accurate analytical methods for metaldehyde quantification. The following tables summarize key performance data from various published methods.

Table 1: Performance of LC-MS/MS Methods Using this compound

MatrixMethodLimit of Quantification (LOQ)Linearity RangeRecovery (%)Reference
Surface WaterOn-line SPE-LC-MS/MS20 ng/L->97%[1]
Tap WaterOn-line SPE-LC-MS/MS4 ng/L->97%[1]
Raw, Process, and Potable WaterDirect Aqueous Injection LC-MS/MS0.009 µg/L0-0.3 µg/L (extendable to 2 µg/L)96.08 - 98.08%[2]
Environmental WaterReactive Paper Spray MS<0.1 ng/mL0.01 - 5 ng/mL-[3]

Table 2: Performance of GC-MS/MS Methods Using this compound

MatrixMethodLimit of Quantification (LOQ)Linearity RangeReference
Canine SerumLiquid-Liquid Extraction GC-MS/MS7.3 ± 1.4 ng/mL1-250 ng/mL[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key analytical applications of this compound.

Analysis of Metaldehyde in Water by On-line SPE-LC-MS/MS

This method is suitable for the rapid and sensitive measurement of metaldehyde in surface and tap water.

Sample Preparation:

  • Filter water samples through a 0.45 µm filter.

  • Transfer 1 mL of the filtered sample into an autosampler vial.

  • Add a known concentration of this compound internal standard solution.

  • Vortex the sample to ensure homogeneity.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • On-line Solid Phase Extraction (SPE) system

LC-MS/MS Parameters:

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of mobile phase A (e.g., water with a methylamine additive) and mobile phase B (e.g., methanol).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Metaldehyde Transition: m/z 208.2 → 76.1 (quantification), m/z 208.2 → 176.1 (confirmation)

    • This compound Transition: m/z 224.3 → 80.2

cluster_sample_prep Sample Preparation cluster_analysis On-line SPE-LC-MS/MS Analysis sample Water Sample filter 0.45 µm Filtration sample->filter add_is Spike with This compound filter->add_is vortex Vortex add_is->vortex autosampler Autosampler Injection vortex->autosampler spe On-line SPE Enrichment autosampler->spe lc LC Separation spe->lc msms MS/MS Detection (MRM) lc->msms data data msms->data Data Acquisition & Quantification

Caption: Workflow for water analysis using on-line SPE-LC-MS/MS.

Analysis of Metaldehyde in Biological Samples by GC-MS/MS

This method is applicable for the quantification of metaldehyde in serum for toxicological investigations.

Sample Preparation (Liquid-Liquid Extraction):

  • Pipette a known volume of serum into a centrifuge tube.

  • Add a known concentration of this compound internal standard.

  • Add an extraction solvent (e.g., a non-polar organic solvent).

  • Vortex vigorously to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS/MS analysis.

Instrumentation:

  • Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)

GC-MS/MS Parameters:

  • GC Column: A low-polarity capillary column.

  • Injection Mode: Splitless.

  • Ionization Mode: Electron Ionization (EI).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific transitions for metaldehyde and this compound would be optimized for the instrument.

cluster_sample_prep Sample Preparation (LLE) cluster_analysis GC-MS/MS Analysis sample Serum Sample add_is Spike with This compound sample->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge extract Collect Organic Layer centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute injection GC Injection reconstitute->injection separation GC Separation injection->separation detection MS/MS Detection (MRM) separation->detection data data detection->data Data Acquisition & Quantification

Caption: Workflow for biological sample analysis using GC-MS/MS.

Application in Drug Development and Metabolism Studies

The application of this compound in preclinical and clinical drug development is primarily in the realm of toxicology and safety assessment rather than in the development of new therapeutic agents.

  • Toxicokinetic Studies: In instances of metaldehyde poisoning, this compound is crucial for accurately determining the concentration of metaldehyde and its primary metabolite, acetaldehyde, in biological fluids over time. This allows for the characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of metaldehyde in a toxicological context.

  • Efficacy of Treatment: As demonstrated in a study on canine poisoning, this compound was used to quantify the reduction of metaldehyde and acetaldehyde levels in serum following hemodialysis, thereby assessing the effectiveness of the treatment.

  • Metabolite Identification and Quantification: While not extensively documented in the search results for drug development, in principle, this compound could be used in in vitro metabolism studies (e.g., using liver microsomes) to investigate the metabolic pathways of metaldehyde and identify any previously unknown metabolites.

The following diagram illustrates the logical relationship in a toxicokinetic study of metaldehyde poisoning.

poisoning Metaldehyde Poisoning Event sampling Time-course Biological Sampling (e.g., Serum) poisoning->sampling analysis Quantitative Analysis (using this compound) sampling->analysis treatment Intervention (e.g., Hemodialysis) sampling->treatment data Concentration-Time Data analysis->data tk_parameters Toxicokinetic Parameters (Half-life, Clearance, etc.) data->tk_parameters outcome Assessment of Treatment Efficacy data->outcome treatment->sampling

References

Methodological & Application

Application Note: Quantitative Analysis of Metaldehyde in Environmental Samples using Metaldehyde-d16 as an Internal Standard by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metaldehyde is a widely used molluscicide to control slugs and snails in agriculture and horticulture.[1][2] Its use can lead to the contamination of surface and groundwater, posing a potential risk to water quality.[3][4] Regulatory bodies, such as the European Community, have set strict limits for pesticides in drinking water, often at 0.1 µg/L.[5] Consequently, sensitive and accurate analytical methods are required for monitoring metaldehyde levels in environmental matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful techniques for the quantification of trace contaminants like metaldehyde. To ensure the accuracy and reliability of these measurements, an internal standard is crucial. An ideal internal standard is a compound that is chemically similar to the analyte but has a different mass. Metaldehyde-d16, a deuterated analog of metaldehyde, serves as an excellent internal standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the analysis of metaldehyde in water samples using this compound as an internal standard with LC-MS/MS.

Benefits of Using this compound Internal Standard The use of a stable isotope-labeled internal standard like this compound is critical for robust quantitative analysis in complex matrices for several reasons:

  • Correction for Matrix Effects: It compensates for signal suppression or enhancement caused by other components in the sample.

  • Improved Accuracy and Precision: It corrects for variations during sample preparation, such as extraction inefficiencies and volume discrepancies.

  • Reliable Quantification: By maintaining a consistent analyte-to-internal standard ratio, it allows for accurate quantification across a range of concentrations.

Quantitative Performance Data

The use of this compound as an internal standard allows for the development of robust and sensitive methods for quantifying metaldehyde in various matrices. The following tables summarize typical performance characteristics achieved with LC-MS/MS and GC-MS/MS methods.

Table 1: Method Detection and Quantification Limits

Matrix Technique Limit of Detection (LOD) Limit of Quantification (LOQ) Citation
Potable Water LC-MS/MS 0.009 µg/L -
Tap Water LC-MS/MS - 4 ng/L
River Water LC-MS/MS - 20 ng/L
Water GC-MS 0.05 µg/L -

| Animal Serum | GC-MS/MS | - | 7.3 ± 1.4 ng/mL | |

Table 2: Linearity and Recovery Data

Matrix Linearity Range R² Value Recovery Rate Citation
Water 0.01 to 5 ng/mL > 0.99 -
Water up to 0.3 µg/L - 96.08% - 98.08%
Water 0.05–5 ng/mL > 0.999 96.1% – 106.3%

| Animal Serum | 1-250 ng/mL | - | - | |

Experimental Protocols

This section details the protocol for the analysis of metaldehyde in water samples by direct aqueous injection followed by LC-MS/MS analysis.

1. Materials and Reagents

  • Metaldehyde standard (99% purity)

  • This compound internal standard (>99 atom% deuterium)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Acetic Acid

2. Preparation of Standards and Solutions

  • Metaldehyde Stock Solution (1 g/L): Dissolve 10 mg of metaldehyde in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 g/L): Dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution in ultrapure water. A typical calibration range is 0.01 µg/L to 0.5 µg/L.

  • Sample Preparation: For each water sample and calibration standard, spike with the this compound internal standard solution to a final concentration of 1 µg/L.

3. LC-MS/MS Instrumentation and Conditions

The following conditions are based on established methods for metaldehyde analysis.

Table 3: Liquid Chromatography (LC) Parameters

Parameter Setting
HPLC System Agilent 1260 Infinity LC or equivalent
Analytical Column Agilent Poroshell 120 EC-C18, 2.1 x 75 mm, 2.7 µm
Guard Column Agilent Poroshell 120 EC-C18, 2.1 x 5 mm, 2.7 µm
Column Temp 60°C
Injection Volume 100 µL
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.45 mL/min

| Run Time | 10 minutes |

Table 4: Mass Spectrometry (MS) Parameters

Parameter Setting
MS System Agilent 6460/6490 Triple Quadrupole MS or equivalent
Ionization Source Electrospray Ionization (ESI) with Jet Stream, Positive Mode
Gas Temperature 250°C
Nebulizer Pressure 60 psi
Capillary Voltage 3000 V

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 5: MRM Transitions for Quantification and Confirmation

Compound Precursor Ion (m/z) Product Ion (m/z) Ion Type Citation
Metaldehyde (Quantifier) 208.2 76.1 [M+CH₃NH₃]⁺
Metaldehyde (Qualifier) 208.2 176.0 [M+CH₃NH₃]⁺
This compound (IS) 224.3 80.2 [M+CH₃NH₃]⁺

Note: The formation of specific adducts, such as the methylamine adduct shown here ([M+CH₃NH₃]⁺), can improve sensitivity. Other adducts like sodium ([M+Na]⁺) at m/z 199 for metaldehyde and m/z 215 for this compound have also been used.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_quant Quantification Sample 1. Collect Water Sample Spike 2. Spike with this compound (Internal Standard) Sample->Spike LCMS 3. Direct Aqueous Injection LC-MS/MS Analysis Spike->LCMS Process 4. Integrate Peak Areas (Analyte and IS) LCMS->Process Calculate 5. Calculate Analyte/IS Ratio Process->Calculate CalCurve 6. Generate Calibration Curve Calculate->CalCurve Quantify 7. Determine Sample Concentration CalCurve->Quantify

InternalStandardLogic cluster_calibration Calibration cluster_sample Unknown Sample Analysis Cal1 Known Analyte Concentration + Fixed IS Concentration Cal2 Measure Peak Area Ratio (Analyte / IS) Cal1->Cal2 Cal3 Plot Ratio vs. Concentration to create Calibration Curve Cal2->Cal3 Result Accurate Concentration of Analyte Cal3->Result Unk1 Unknown Analyte Concentration + Fixed IS Concentration Unk2 Measure Peak Area Ratio (Analyte / IS) Unk1->Unk2 Unk2->Cal3 Interpolate Correction Internal Standard corrects for: - Injection Volume Variation - Matrix Effects - Ionization Suppression

References

Quantitative Analysis of Metaldehyde in Water Samples Using Metaldehyde-d16 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides detailed methodologies for the quantitative analysis of metaldehyde in various water matrices, including potable, raw, and surface waters. The use of a stable isotope-labeled internal standard, Metaldehyde-d16, is crucial for accurate and precise quantification, as it effectively compensates for variations during sample preparation and instrumental analysis.[1] The protocols described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Two primary analytical techniques are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity for the detection of metaldehyde.

Introduction

Metaldehyde is a widely used molluscicide to control slugs and snails in agriculture and horticulture.[2] Its application can lead to the contamination of water sources through runoff and leaching, posing a potential risk to water quality.[2] Regulatory bodies have set stringent limits for pesticide residues in drinking water, necessitating sensitive and reliable analytical methods for monitoring metaldehyde concentrations.

The use of this compound as an internal standard is considered a best practice in quantitative mass spectrometry.[1] Since this compound is chemically identical to the target analyte, it co-elutes and experiences similar ionization and fragmentation, allowing for accurate correction of matrix effects and procedural losses.[1]

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to ensure the integrity of the water samples prior to analysis.

  • Collection: Collect water samples in 500 mL amber glass bottles with PTFE-lined screw caps.

  • Dechlorination: For chlorinated water samples, add a sodium thiosulfate solution to the collection bottle prior to sampling to quench any residual chlorine.

  • Storage: Samples should be stored refrigerated at approximately 3±2°C in the dark and analyzed as soon as possible. The maximum recommended storage time before analysis is 31 days.

Method 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the extraction of metaldehyde from the water sample, followed by analysis using GC-MS.

2.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to concentrate the analyte and remove interfering substances from the sample matrix.

  • Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Biotage ENV) with 2 mL of dichloromethane, followed by 2 mL of methanol, and finally 2 mL of HPLC-grade water.

  • Sample Loading: Load a 7.5 mL aliquot of the water sample, previously spiked with a known concentration of this compound internal standard, onto the conditioned cartridge.

  • Cartridge Drying: Dry the cartridge thoroughly for 15 minutes using a stream of nitrogen. This step is critical for good recovery.

  • Elution: Elute the trapped analytes from the cartridge with 400 µL of dichloromethane into a 2 mL GC vial.

2.2.2. GC-MS Instrumental Parameters

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is recommended for high selectivity and sensitivity.

  • Injection: 1 µL of the extracted sample is injected into the GC system.

  • Inlet Temperature: A lower injection port temperature of around 150°C is recommended to improve sensitivity for metaldehyde.

  • Column: A capillary column suitable for semi-volatile organic compounds analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature program is used to separate the analytes. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a few minutes.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification.

  • Quantification: Quantitation is achieved by comparing the peak area ratio of the target analyte (metaldehyde) to the internal standard (this compound) against a calibration curve.

Method 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method often allows for direct injection of the water sample, reducing sample preparation time.

2.3.1. Sample Preparation: Direct Aqueous Injection

  • Spiking: Spike the water sample with the this compound internal standard.

  • Filtration: If the sample contains particulate matter, it may need to be filtered through a 0.2 μm filter.

  • Injection: Directly inject an aliquot (e.g., 100 µL) of the sample into the LC-MS/MS system.

2.3.2. LC-MS/MS Instrumental Parameters

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (HPLC-QQQ).

  • Column: A C18 or BEH phenyl reversed-phase column is commonly used.

  • Mobile Phase: A gradient of mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile, is typically employed. The use of a methylamine mobile phase additive has been shown to improve sensitivity.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both metaldehyde and this compound. For example, a transition for the protonated metaldehyde ion could be m/z 177 → 149.

  • Quantification: The concentration of metaldehyde is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of metaldehyde in water using this compound as an internal standard.

Table 1: Method Performance Data for LC-MS/MS Analysis

ParameterValueReference
Limit of Detection (LOD)0.009 µg/L
Limit of Quantification (LOQ)4 ng/L (Tap Water)
20 ng/L (River Water)
9 ng/L
Calibration Range0.05 - 0.3 µg/L (extendable to 2.0 µg/L)
0.01 - 5 ng/mL

Table 2: Recovery Data for Metaldehyde in Different Water Matrices

Water Type% Recovery% Standard Deviation
Clean Hard Water97.624.99
Clean Soft Water98.083.97
Raw Water96.085.16

Visualizations

Diagram 1: Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample Water Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction Spike->SPE Elute Elution SPE->Elute Extract Final Extract Elute->Extract GCMS GC-MS Analysis Extract->GCMS Data Data Acquisition GCMS->Data Quant Quantification (Internal Standard Method) Data->Quant Result Final Concentration Quant->Result

Caption: Workflow for the quantitative analysis of metaldehyde in water by GC-MS.

Diagram 2: Experimental Workflow for LC-MS/MS Analysis (Direct Injection)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample Water Sample Spike Spike with This compound Sample->Spike Filter Filtration (if needed) Spike->Filter Ready_Sample Sample for Injection Filter->Ready_Sample LCMSMS LC-MS/MS Analysis Ready_Sample->LCMSMS Data Data Acquisition LCMSMS->Data Quant Quantification (Internal Standard Method) Data->Quant Result Final Concentration Quant->Result

Caption: Workflow for the quantitative analysis of metaldehyde in water by LC-MS/MS.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Metaldehyde in Water Samples Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

[AN-001]

Abstract

This application note details a robust and sensitive method for the quantitative analysis of metaldehyde in various water matrices. The method utilizes Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and incorporates Metaldehyde-d16 as an internal standard to ensure high accuracy and precision. The protocol described herein is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who require reliable determination of metaldehyde at low concentrations.

Introduction

Metaldehyde is a widely used molluscicide to control slugs and snails in agriculture and horticulture.[1][2] Its use can lead to the contamination of surface and drinking water sources.[1][3][4] Due to its potential risks to water quality, regulatory bodies have set stringent limits on its concentration in drinking water, often at 0.1 µg/L. Traditional analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) often require laborious extraction procedures. In contrast, LC-MS/MS offers a more direct, rapid, and highly sensitive approach for the determination of metaldehyde in aqueous samples. This method's accuracy is significantly enhanced by the use of an isotopic internal standard, this compound, which corrects for matrix effects and variations in instrument response.

Experimental Protocol

Sample Preparation

For routine analysis of raw, process, and potable water, direct aqueous injection can be employed.

  • Collect water samples in amber glass bottles.

  • If required, add sodium thiosulfate solution to quench residual chlorine.

  • Store samples at 3±2°C in the dark and analyze as soon as possible. The maximum recommended storage time is 31 days.

  • Prior to analysis, spike a known concentration of the this compound internal standard into all samples, calibration standards, and quality control samples.

For samples with expected low concentrations or complex matrices, an on-line solid-phase extraction (SPE) can be utilized to enrich the analyte.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

  • HPLC System: Agilent 1260 Infinity LC system or equivalent.

  • Analytical Column: Agilent Poroshell 120 EC-C18, 2.1 x 75 mm, 2.7 µm.

  • Guard Column: Agilent Poroshell 120 EC-C18, 2.1 x 5 mm, 2.7 µm.

  • Column Temperature: 60°C.

  • Injection Volume: 100 µL.

  • Mobile Phase: A gradient of methanol and 20 mM ammonium acetate solution is commonly used. Alternatively, a mobile phase with a methylamine additive can be employed to enhance sensitivity by forming the [M+CH3NH3]+ adduct.

Mass Spectrometry (MS) System:

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS System with Jet Stream Interface or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Preparation of Standards and Calibration
  • Prepare a stock solution of metaldehyde and this compound in methanol.

  • Create a series of calibration standards by spiking appropriate volumes of the metaldehyde stock solution into blank water to achieve a concentration range, for example, from 0.05 µg/L to 2.0 µg/L.

  • Spike each calibration standard with a constant concentration of the this compound internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method.

Table 1: Mass Spectrometric Parameters for Metaldehyde and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor Voltage (V)Collision Energy (eV)
Metaldehyde (Quantifier)208.276.12501353
Metaldehyde (Qualifier)208.2176.12501353
This compound224.380.22501353

Data derived from a method using a methylamine additive to form adducts.

Table 2: Method Performance Characteristics

ParameterValueReference
Limit of Quantification (LOQ) - Tap Water4 ng/L
Limit of Quantification (LOQ) - River Water20 ng/L
Limit of Detection (LOD)0.009 µg/L
Linearity Range0.05 - 2.0 µg/L
Correlation Coefficient (R²)>0.999
Recovery (Clean Hard Water)97.62%
Recovery (Clean Soft Water)98.08%
Recovery (Raw Water)96.08%
Precision (%RSD)< 5%

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample (Raw, Process, Potable) Spike_IS Spike with This compound Sample->Spike_IS Standards Calibration Standards (0.05 - 2.0 µg/L) Standards->Spike_IS Injection Direct Aqueous Injection (100 µL) Spike_IS->Injection LC Liquid Chromatography (Poroshell 120 EC-C18) Injection->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Metaldehyde/Metaldehyde-d16 Ratio) Integration->Calibration Quantification Quantification of Metaldehyde Calibration->Quantification

Caption: LC-MS/MS workflow for metaldehyde quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of metaldehyde in water samples. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the results by compensating for potential matrix effects and instrumental variability. This method is well-suited for routine monitoring to ensure compliance with regulatory limits and for research applications requiring precise quantification of metaldehyde.

References

Application Note and Protocol for the Preparation of Metaldehyde-d16 Calibration Standards

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction This document provides a detailed protocol for the preparation of Metaldehyde-d16 calibration standards. This compound is a deuterated analog of Metaldehyde, a common molluscicide. In analytical chemistry, particularly in methods involving mass spectrometry, deuterated standards are frequently used as internal standards to improve the accuracy and precision of quantification.[1] This protocol outlines the necessary steps for preparing a stock solution and a series of working calibration standards suitable for use in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[2][3]

Materials and Reagents

  • This compound (>99 atom% deuterium)[1]

  • Methanol (LC-MS grade or equivalent)[1]

  • Acetone (optional, for cleaning)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated pipettes and sterile, disposable tips

  • Amber glass vials with screw caps for storage

  • Labeling materials

Experimental Protocol

1. Preparation of this compound Stock Solution (1 g/L)

This section details the preparation of a primary stock solution of this compound.

  • Step 1.1: Weighing the Standard: Accurately weigh approximately 10 mg of this compound powder using a calibrated analytical balance. Record the exact weight.

  • Step 1.2: Dissolution: Quantitatively transfer the weighed this compound powder into a 10 mL Class A volumetric flask.

  • Step 1.3: Dilution: Add a small amount of methanol to the volumetric flask to dissolve the powder. Once dissolved, bring the flask to the 10 mL mark with methanol.

  • Step 1.4: Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Step 1.5: Storage: Transfer the stock solution to a properly labeled amber glass vial for storage. It is recommended to store the solution in the dark at room temperature. All standards and solutions should be clearly labeled with the compound name, concentration, solvent, preparation date, and initials of the analyst.

2. Preparation of Intermediate and Working Calibration Standards

This section describes the serial dilution of the stock solution to create a series of working standards at lower concentrations. The following concentrations are examples and can be adjusted based on the specific requirements of the analytical method.

  • Step 2.1: Preparation of a 50 µg/L Intermediate Standard:

    • Pipette an appropriate volume of the 1 g/L stock solution into a volumetric flask and dilute with methanol to achieve a concentration of 50 µg/L. For example, to prepare 10 mL of a 50 µg/L solution, a multi-step dilution is recommended for accuracy. First, prepare a 10 mg/L (10,000 µg/L) solution by diluting 100 µL of the 1 g/L stock solution to 10 mL with methanol. Then, dilute 50 µL of the 10 mg/L solution to 10 mL with the appropriate solvent (e.g., water for aqueous samples) to obtain the 50 µg/L intermediate standard.

  • Step 2.2: Preparation of Final Aqueous Calibration Standards:

    • Use the 50 µg/L intermediate standard to prepare a series of aqueous calibration standards. For example, to prepare standards with concentrations of 0.05, 0.1, 0.2, and 0.3 µg/L, add the appropriate volume of the 50 µg/L intermediate standard to a final volume (e.g., 1 mL) of the sample matrix (e.g., ultrapure water).

Data Presentation

Table 1: Example Preparation of this compound Aqueous Calibration Standards

Standard LevelTarget Concentration (µg/L)Volume of 50 µg/L Intermediate Standard (µL)Final Volume (mL)
10.0511
20.1021
30.2041
40.3061

Mandatory Visualization

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Standard Preparation cluster_2 Working Calibration Standards Preparation A Weigh 10 mg this compound B Dissolve in 10 mL Methanol A->B C 1 g/L Stock Solution B->C D Dilute Stock Solution C->D Use for dilution E 50 µg/L Intermediate Standard D->E F 0.05 µg/L Standard E->F Serial Dilution G 0.1 µg/L Standard E->G Serial Dilution H 0.2 µg/L Standard E->H Serial Dilution I 0.3 µg/L Standard E->I Serial Dilution

Caption: Workflow for the preparation of this compound calibration standards.

References

Application of Metaldehyde-d16 in Pesticide Residue Analysis in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metaldehyde is a widely used molluscicide for the control of slugs and snails in agriculture and horticulture. Its potential for persistence and mobility in soil and water has led to increasing concern regarding its environmental fate and the need for accurate and sensitive monitoring methods.[1][2] The analysis of metaldehyde residues in complex matrices such as soil is challenging due to matrix interference, which can lead to signal suppression or enhancement in analytical instrumentation.[3][4] To counteract these effects and improve the accuracy and reliability of quantification, stable isotope-labeled internal standards are employed. Metaldehyde-d16, a deuterated analog of metaldehyde, is an ideal internal standard for this purpose as it shares similar chemical and physical properties with the target analyte, but is distinguishable by its mass-to-charge ratio in mass spectrometry. This application note provides a detailed protocol for the determination of metaldehyde residues in soil using this compound as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Principle

The method involves the extraction of metaldehyde and the internal standard, this compound, from soil samples using an organic solvent. The extract is then analyzed by LC-MS/MS. By adding a known amount of this compound to the sample prior to extraction, any loss of the target analyte during sample preparation and analysis can be corrected for. The concentration of metaldehyde in the sample is determined by comparing the peak area ratio of the native metaldehyde to that of this compound against a calibration curve prepared with known concentrations of both compounds.

Quantitative Data Summary

The following tables summarize the performance characteristics of methods for the analysis of metaldehyde in soil. While specific data for this compound is not always detailed in every study, the use of an internal standard is a well-established practice to achieve high accuracy and precision.

Table 1: Method Performance for Metaldehyde Analysis in Soil

ParameterValueReference
Limit of Quantitation (LOQ)20 µg/kg[5]
Average Recovery109% (range: 100-132%)
Relative Standard Deviation (RSD)< 20%
Linearity (R²)> 0.99

Table 2: Recovery of Metaldehyde from Various Soil Types

Soil TypepHOrganic Carbon (%)TextureAverage Recovery (%)
Loamy Sand5.81.8LS105
Sandy Loam6.52.5SL108
Clay Loam7.23.1CL112
Silty Clay6.94.5SiC103
Sandy Clay Loam6.22.8SCL115

Experimental Protocols

This section provides a detailed protocol for the analysis of metaldehyde in soil using this compound as an internal standard. The protocol is adapted from established methods for metaldehyde analysis in soil.

1. Materials and Reagents

  • Metaldehyde analytical standard (≥99% purity)

  • This compound internal standard (≥99% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)

  • 0.22 µm syringe filters

2. Standard Solution Preparation

  • Metaldehyde Stock Solution (100 µg/mL): Accurately weigh 10 mg of metaldehyde standard and dissolve in 100 mL of methanol.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the metaldehyde stock solution with methanol to cover the expected concentration range in soil samples. Fortify each calibration standard with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).

3. Sample Preparation and Extraction (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.

  • Soil Sample Collection and Homogenization: Collect representative soil samples from the field. Air-dry the samples and sieve through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil before subsampling.

  • Weighing and Fortification: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add a known amount of this compound internal standard solution (e.g., 100 µL of a 5 µg/mL solution) to the soil sample.

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 1 minute using a vortex mixer.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer of Supernatant: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbent.

  • d-SPE Sorbent Composition: For typical soils, use a mixture of 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For soils with high organic matter or pigmentation, GCB may be added, but its amount should be optimized to avoid loss of planar pesticides.

  • Shaking and Centrifugation: Cap the tube and shake vigorously for 30 seconds. Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract: The supernatant is the final extract.

5. LC-MS/MS Analysis

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumental Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both metaldehyde and this compound for quantification and confirmation.

      • Metaldehyde: e.g., precursor ion [M+H]⁺ or [M+NH₄]⁺ → product ions

      • This compound: e.g., precursor ion [M+H]⁺ or [M+NH₄]⁺ → product ions

6. Quantification

Create a calibration curve by plotting the peak area ratio of metaldehyde to this compound against the concentration of the calibration standards. Determine the concentration of metaldehyde in the soil samples from the calibration curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Analysis sample_collection 1. Soil Sampling and Homogenization weighing 2. Weigh 10g of Soil sample_collection->weighing fortification 3. Fortify with This compound weighing->fortification extraction 4. Add Acetonitrile and Shake fortification->extraction salting_out 5. Add MgSO4 and NaCl and Shake extraction->salting_out centrifugation1 6. Centrifuge salting_out->centrifugation1 transfer 7. Transfer Supernatant centrifugation1->transfer dspe 8. Add d-SPE Sorbent (PSA, C18, MgSO4) transfer->dspe shaking 9. Shake dspe->shaking centrifugation2 10. Centrifuge shaking->centrifugation2 filtration 11. Filter Extract centrifugation2->filtration lcms 12. LC-MS/MS Analysis filtration->lcms quantification 13. Quantification lcms->quantification

Caption: Experimental workflow for Metaldehyde residue analysis in soil.

degradation_pathway metaldehyde Metaldehyde (C8H16O4) acetaldehyde Acetaldehyde (CH3CHO) metaldehyde->acetaldehyde Hydrolysis / Depolymerization acetic_acid Acetic Acid (CH3COOH) acetaldehyde->acetic_acid Oxidation co2_h2o Carbon Dioxide (CO2) + Water (H2O) acetic_acid->co2_h2o Mineralization

References

Application Note: Isotope Dilution Analysis of Metaldehyde in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metaldehyde is a widely used molluscicide for the control of slugs and snails in agriculture and horticulture. Its application on various crops can lead to residues in food products, necessitating sensitive and accurate analytical methods for monitoring and risk assessment. Isotope Dilution Analysis (IDA) coupled with mass spectrometry is a powerful technique for the quantification of trace-level contaminants in complex matrices. This method involves the addition of a known amount of an isotopically labeled internal standard (e.g., metaldehyde-d16) to the sample at the beginning of the analytical procedure. The labeled standard behaves almost identically to the native analyte throughout extraction, cleanup, and analysis, effectively compensating for matrix effects and procedural losses. This application note describes a robust and reliable method for the determination of metaldehyde in various food matrices using Isotope Dilution Mass Spectrometry (IDMS).

Principle of Isotope Dilution

Isotope dilution mass spectrometry relies on the principle of adding a known quantity of an isotopically enriched version of the analyte to the sample. This "isotopic internal standard" is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., Deuterium, Carbon-13). The ratio of the signal intensity of the native analyte to that of the isotopic internal standard is measured by a mass spectrometer. Since the internal standard is subjected to the same sample preparation and analysis conditions as the native analyte, any losses or variations during these steps will affect both compounds equally, thus preserving the accuracy of the ratio. Quantification is then achieved by relating this ratio to a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.

Advantages of Isotope Dilution Analysis

  • High Accuracy and Precision: By correcting for matrix effects and analyte loss during sample preparation, IDA provides more accurate and precise results compared to external or internal standard methods that do not use an isotopically labeled standard.

  • Reduced Matrix Effects: Complex food matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. The co-elution of the analyte and its isotopically labeled internal standard ensures that both are equally affected by the matrix, thus canceling out these effects.

  • Improved Recovery Correction: Losses of the analyte during extraction and cleanup are effectively corrected for, as the internal standard experiences the same losses.

  • High Specificity: The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides high selectivity for both the native analyte and the internal standard.

Experimental Workflow Overview

The general workflow for the isotope dilution analysis of metaldehyde in food matrices involves sample homogenization, spiking with the deuterated internal standard, extraction using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, cleanup using dispersive solid-phase extraction (d-SPE), and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Homogenized Food Sample spike Spike with this compound Internal Standard sample->spike Add known amount extract QuEChERS Extraction (Acetonitrile & Salts) spike->extract Vortex & Shake cleanup Dispersive SPE Cleanup (PSA, C18, GCB) extract->cleanup Centrifuge & transfer supernatant lcms LC-MS/MS Analysis cleanup->lcms Inject extract quant Quantification using Isotope Dilution lcms->quant Measure peak area ratios quechers_protocol start 10g Homogenized Sample in 50mL tube spike Add this compound Internal Standard start->spike add_acn Add 10mL Acetonitrile spike->add_acn shake1 Shake for 1 min add_acn->shake1 add_salts Add QuEChERS Extraction Salts shake1->add_salts shake2 Shake for 1 min add_salts->shake2 centrifuge1 Centrifuge at >3000g for 5 min shake2->centrifuge1 transfer_supernatant Transfer Supernatant to d-SPE tube centrifuge1->transfer_supernatant shake3 Shake for 1 min transfer_supernatant->shake3 centrifuge2 Centrifuge at >3000g for 5 min shake3->centrifuge2 final_extract Transfer Cleaned Extract to Vial centrifuge2->final_extract end Ready for LC-MS/MS or GC-MS/MS final_extract->end

Application Notes and Protocols for Environmental Monitoring of Metaldehyde using Metaldehyde-d16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaldehyde is a widely used molluscicide for the control of slugs and snails in agricultural and horticultural settings.[1][2] Its application, however, raises environmental concerns due to its potential to contaminate surface and groundwater.[3][4] Accurate and sensitive monitoring of metaldehyde in environmental matrices is crucial for assessing its environmental fate and ensuring water quality. The use of a stable isotope-labeled internal standard, such as Metaldehyde-d16, is essential for robust and reliable quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.

These application notes provide detailed protocols for the analysis of metaldehyde in water and soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), with this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the performance of analytical methods for the quantification of metaldehyde using this compound.

Table 1: Performance Data for Metaldehyde Analysis in Water Samples

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
LC-MS/MSTap Water-4 ng/L>97%[5]
LC-MS/MSRiver Water-20 ng/L>97%
LC-MS/MSRaw, Process, and Potable Water0.009 µg/L-96.08% - 98.08%
Reactive Paper Spray MSEnvironmental Water<0.1 ng/mL--
UPLC-MS/MSWater0.003 ng/mL-96.1% - 106.3%

Table 2: Performance Data for Metaldehyde Analysis in Soil Samples

Analytical MethodMatrixFortification LevelsAverage RecoveryReference
LC-MSVarious Soil Types0.02, 0.2, 2.0 mg/kg109% (100% - 132%)

Experimental Protocols

Protocol 1: Analysis of Metaldehyde in Water by LC-MS/MS

This protocol is adapted from methodologies employing on-line solid-phase extraction (SPE) coupled with LC-MS/MS.

1. Sample Collection and Storage:

  • Collect water samples in 500 mL amber glass bottles with PTFE-lined screw caps.

  • For chlorinated water, add a dechlorinating agent like sodium thiosulfate.

  • Store samples refrigerated at approximately 3±2°C in the dark and analyze as soon as possible. The maximum recommended storage time is 31 days.

2. Preparation of Standards:

  • Prepare a stock solution of metaldehyde and this compound in methanol.

  • Prepare a series of aqueous calibration standards by diluting the stock solutions.

  • Spike each calibration standard and sample with a fixed concentration of the this compound internal standard solution.

3. On-line Solid-Phase Extraction (SPE):

  • Utilize an on-line SPE system with a suitable cartridge (e.g., Oasis HLB).

  • Inject a large volume of the water sample (e.g., 800 µL to 10 mL) onto the SPE cartridge.

  • The analyte is trapped on the cartridge and then back-flushed onto the analytical column.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Analytical Column: A reverse-phase column suitable for polar compounds (e.g., BEH Phenyl or C18).

    • Mobile Phase: A gradient of water and a miscible organic solvent (e.g., methanol or acetonitrile) with a suitable additive to promote ionization (e.g., methylamine or ammonium acetate).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the appropriate precursor and product ion transitions for both metaldehyde and this compound. The sodiated molecular ion [M+Na]+ is often monitored for metaldehyde.

5. Quantification:

  • Quantify the metaldehyde concentration based on the ratio of the peak area of the analyte to that of the internal standard (this compound) using the calibration curve.

Protocol 2: Analysis of Metaldehyde in Soil by GC-MS

This protocol is based on established methods for the extraction and analysis of metaldehyde in soil.

1. Sample Preparation and Extraction:

  • Weigh a homogenized soil sample (e.g., 10 g) into a suitable container.

  • Add water and let the sample stand for 2 hours.

  • Add acetone, homogenize the mixture, and filter with suction.

  • Repeat the extraction of the residue with acetone and combine the filtrates.

  • Spike the combined extract with a known amount of this compound internal standard.

2. Clean-up:

  • Concentrate the extract at a temperature below 40°C.

  • Perform a clean-up step using a combination of cartridges such as porous diatomaceous earth, graphitized carbon black, and/or synthetic magnesium silicate to remove interfering matrix components.

  • Elute the analyte and internal standard with an appropriate solvent mixture (e.g., ethyl acetate/n-hexane).

  • Concentrate the eluate and reconstitute in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Injection: Use a pulsed splitless injection mode.

    • Column: A low to mid-polarity column such as a 5% diphenyl/95% dimethylpolysiloxane (e.g., HP-5).

    • Carrier Gas: Helium at a constant flow.

    • Oven Temperature Program: An appropriate temperature gradient to separate metaldehyde from other components.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI).

    • Acquisition: Selected Ion Monitoring (SIM) or MRM mode, monitoring characteristic ions for metaldehyde and this compound.

4. Quantification:

  • Calculate the concentration of metaldehyde based on the peak area ratio of the analyte to the this compound internal standard using a calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water or Soil) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction Spike->Extraction Cleanup Clean-up (if necessary) Extraction->Cleanup LCMS LC-MS/MS Cleanup->LCMS Water GCMS GC-MS Cleanup->GCMS Soil Quant Quantification using Internal Standard Calibration LCMS->Quant GCMS->Quant Report Reporting of Results Quant->Report

Caption: Experimental workflow for metaldehyde analysis.

metaldehyde_pathway cluster_toxicology Toxicological Pathway in Mollusks cluster_environment Environmental Degradation Pathway Ingestion Ingestion of Metaldehyde Hydrolysis Hydrolysis to Acetaldehyde Ingestion->Hydrolysis Mucus Disruption of Mucus Production Hydrolysis->Mucus Dehydration Dehydration Mucus->Dehydration Death Death of Mollusk Dehydration->Death Metaldehyde Metaldehyde Acetaldehyde Acetaldehyde Metaldehyde->Acetaldehyde Hydrolysis AceticAcid Acetic Acid Acetaldehyde->AceticAcid Oxidation CO2_H2O CO2 + H2O AceticAcid->CO2_H2O Mineralization

Caption: Toxicological and environmental pathways of metaldehyde.

References

Application Notes and Protocols for Metaldehyde Analysis Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaldehyde is a widely used molluscicide for the control of slugs and snails in agriculture and horticulture. Its increased use has led to concerns about its potential contamination of soil and water sources. Accurate and reliable quantification of metaldehyde residues is crucial for environmental monitoring and food safety assessment. The use of a deuterated internal standard, such as metaldehyde-d16, is a highly effective approach to improve the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide detailed protocols for the sample preparation of water and soil matrices for the analysis of metaldehyde using a deuterated internal standard, followed by instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative performance data for different sample preparation and analysis methods for metaldehyde using a deuterated internal standard.

MatrixSample Preparation MethodAnalytical MethodDeuterated StandardLimit of Quantitation (LOQ)RecoveryLinearity RangeReference
Tap WaterOn-line Solid-Phase ExtractionLC-MS/MSThis compound4 ng/L> 97%Not Specified[1][2]
River WaterOn-line Solid-Phase ExtractionLC-MS/MSThis compound20 ng/L> 97%Not Specified[1][2]
WaterSolid-Phase ExtractionGC-MSNot Specified<10 ng/LNot SpecifiedNot Specified[3]
WaterSolid-Phase ExtractionGC-MS1,4-dichlorobenzene-d40.005 µg/L (LOD)Not SpecifiedUp to 1 µg/L
SerumLiquid-Liquid ExtractionGC-MS/MSDeuterated Metaldehyde7.3 ± 1.4 ng/mLNot Specified1-250 ng/mL
SoilSolvent Extraction (Methanol)LC-MSNot SpecifiedNot Specified100-132%Not Specified
Animal Whole BloodLiquid-Liquid ExtractionGC-MSNot Specified0.04 µg/mL93-102%0.04-200 µg/mL
Animal SerumLiquid-Liquid ExtractionGC-MSNot Specified0.04 µg/mL93-102%0.04-200 µg/mL

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples followed by GC-MS Analysis

This protocol is based on the method described by the Environment Agency for the determination of metaldehyde in waters.

1. Materials and Reagents

  • Metaldehyde analytical standard

  • This compound (or other suitable deuterated standard)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Reagent water (Type I)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Baker SDB1, 200 mg, 3 mL or Waters Oasis HLB)

  • Nitrogen evaporator

  • GC-MS system

2. Standard Preparation

  • Primary Stock Standard (1000 mg/L): Accurately weigh 10 mg of metaldehyde and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock standard with dichloromethane.

  • Internal Standard Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Spiking Solution: Dilute the internal standard stock solution with methanol to a suitable concentration for spiking samples.

3. Sample Preparation Workflow

SPE_Workflow cluster_prep Sample Preparation sample 1. Collect 500 mL water sample spike 2. Spike with this compound Internal Standard sample->spike load 4. Load sample onto SPE cartridge spike->load condition 3. Condition SPE cartridge (Methanol then Water) condition->load wash 5. Wash cartridge (e.g., with water) load->wash dry 6. Dry cartridge under vacuum or with Nitrogen wash->dry elute 7. Elute Metaldehyde with Dichloromethane dry->elute concentrate 8. Concentrate eluate under Nitrogen stream elute->concentrate reconstitute 9. Reconstitute in appropriate solvent for GC-MS concentrate->reconstitute analyze 10. Analyze by GC-MS reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction of Metaldehyde from Water Samples.

4. Detailed Procedure

  • Sample Collection: Collect water samples in amber glass bottles.

  • Internal Standard Spiking: To a known volume of water sample (e.g., 500 mL), add a precise amount of the deuterated metaldehyde internal standard spiking solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by reagent water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with a small volume of reagent water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or applying a vacuum for a sufficient time.

  • Elution: Elute the trapped metaldehyde and the deuterated standard from the cartridge using an appropriate volume of dichloromethane.

  • Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis (e.g., dichloromethane or ethyl acetate).

  • Analysis: Analyze the extract using a GC-MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Water Samples followed by GC-MS Analysis

This protocol is a general procedure for the extraction of pesticides from water.

1. Materials and Reagents

  • Metaldehyde analytical standard

  • This compound (or other suitable deuterated standard)

  • Dichloromethane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Separatory funnel (1 L)

  • Nitrogen evaporator

  • GC-MS system

2. Standard Preparation

  • Follow the same procedure as described in Protocol 1.

3. Sample Preparation Workflow

LLE_Workflow cluster_prep Sample Preparation sample 1. Measure 500 mL water sample into separatory funnel spike 2. Spike with this compound Internal Standard sample->spike add_solvent 3. Add Dichloromethane spike->add_solvent extract 4. Shake vigorously to extract add_solvent->extract separate 5. Allow layers to separate extract->separate collect_organic 6. Collect the organic (bottom) layer separate->collect_organic repeat_extraction 7. Repeat extraction on aqueous layer collect_organic->repeat_extraction combine_extracts 8. Combine organic extracts repeat_extraction->combine_extracts dry_extract 9. Dry with anhydrous Sodium Sulfate combine_extracts->dry_extract concentrate 10. Concentrate the extract dry_extract->concentrate analyze 11. Analyze by GC-MS concentrate->analyze

Caption: Workflow for Liquid-Liquid Extraction of Metaldehyde from Water Samples.

4. Detailed Procedure

  • Sample Measurement: Measure a known volume of the water sample (e.g., 500 mL) into a 1 L separatory funnel.

  • Internal Standard Spiking: Add a precise amount of the deuterated metaldehyde internal standard spiking solution to the sample.

  • Solvent Addition: Add a portion of dichloromethane (e.g., 50 mL) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate. The dichloromethane layer will be the bottom layer.

  • Collection of Organic Layer: Drain the lower organic layer into a flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of dichloromethane.

  • Combine Extracts: Combine all the organic extracts.

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract to a final volume of 1 mL using a nitrogen evaporator.

  • Analysis: Analyze the extract using a GC-MS system.

Protocol 3: Solvent Extraction for Soil Samples followed by LC-MS Analysis

This protocol is adapted from a method for the quantification of metaldehyde in soil.

1. Materials and Reagents

  • Metaldehyde analytical standard

  • This compound (or other suitable deuterated standard)

  • Methanol (HPLC grade)

  • Reagent water (Type I)

  • Centrifuge

  • Mechanical shaker

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

2. Standard Preparation

  • Prepare stock and working standards as described in Protocol 1, using methanol as the solvent.

3. Sample Preparation Workflow

Soil_Extraction_Workflow cluster_prep Sample Preparation sample 1. Weigh 20 g of soil sample spike 2. Spike with this compound Internal Standard sample->spike add_solvent 3. Add Methanol spike->add_solvent shake 4. Shake mechanically add_solvent->shake centrifuge 5. Centrifuge the sample shake->centrifuge collect_supernatant 6. Collect the supernatant centrifuge->collect_supernatant filter 7. Filter the supernatant collect_supernatant->filter analyze 8. Analyze by LC-MS/MS filter->analyze

Caption: Workflow for Solvent Extraction of Metaldehyde from Soil Samples.

4. Detailed Procedure

  • Sample Weighing: Weigh a known amount of soil (e.g., 20 g) into a centrifuge tube.

  • Internal Standard Spiking: Add a precise amount of the deuterated metaldehyde internal standard spiking solution to the soil sample.

  • Solvent Addition: Add a specific volume of methanol to the centrifuge tube.

  • Extraction: Cap the tube and shake it on a mechanical shaker for a defined period (e.g., 30 minutes).

  • Centrifugation: Centrifuge the sample to separate the soil particles from the solvent.

  • Supernatant Collection: Carefully decant the supernatant (methanol extract) into a clean tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: Analyze the filtered extract using an LC-MS/MS system.

The Role of the Deuterated Internal Standard

The use of a deuterated internal standard is critical for achieving high-quality quantitative results in trace analysis.

Deuterated_Standard_Logic cluster_workflow Analytical Workflow cluster_compensation Compensation for Variability Sample Sample Matrix (Water, Soil, etc.) Spiking Spike with This compound Sample->Spiking Preparation Sample Preparation (SPE, LLE) Spiking->Preparation Losses Analyte Losses during Extraction & Concentration Spiking->Losses Experiences similar losses Matrix_Effects Ion Suppression/Enhancement in Mass Spectrometer Spiking->Matrix_Effects Experiences similar matrix effects Injection_Variation Instrument Injection Volume Variation Spiking->Injection_Variation Corrects for injection variability Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Preparation->Analysis Quantification Accurate Quantification of Metaldehyde Analysis->Quantification Ratio of Analyte to Internal Standard Losses->Quantification Matrix_Effects->Quantification Injection_Variation->Quantification

References

Application Note: Determination of Metaldehyde in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metaldehyde, a cyclic tetramer of acetaldehyde, is a widely used molluscicide for controlling slugs and snails in agriculture and gardening.[1][2][3] Its use, however, poses a significant risk of accidental poisoning in domestic animals and humans.[4] Rapid and accurate determination of metaldehyde in biological samples is crucial for diagnosing and managing intoxication cases. Gas chromatography-mass spectrometry (GC-MS) has emerged as a robust and sensitive technique for the quantitative analysis of metaldehyde in various biological matrices. This application note provides a detailed protocol for the determination of metaldehyde in biological samples, such as blood, serum, and urine, using GC-MS. The methodologies described are based on established and validated procedures to ensure high sensitivity, accuracy, and precision.

Principle

This method involves the extraction of metaldehyde from the biological matrix, followed by separation and quantification using GC-MS. The gas chromatograph separates metaldehyde from other components in the sample based on its volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then detects and quantifies metaldehyde based on its unique mass-to-charge ratio.

Experimental Protocols

Two primary extraction techniques are presented: Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME).

Method 1: Liquid-Liquid Extraction (LLE) for Blood and Serum Samples

This protocol is adapted from a validated method for the analysis of metaldehyde in animal whole blood and serum.

Materials and Reagents:

  • Metaldehyde reference standard

  • Chloroform (analytical grade)

  • Sodium sulfate (anhydrous)

  • Whole blood or serum samples

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 200 µL of whole blood or serum.

  • Extraction: Add 400 µL of chloroform to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of metaldehyde into the organic phase.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer (chloroform) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 50 µL of a suitable solvent (e.g., ethyl acetate).

  • Analysis: Transfer the reconstituted sample to a GC vial with an insert for GC-MS analysis.

Method 2: Headspace Solid-Phase Microextraction (HS-SPME) for Serum Samples

This protocol is based on a rapid and solvent-free method for the determination of metaldehyde in human serum.

Materials and Reagents:

  • Metaldehyde reference standard

  • Serum samples

  • HS-SPME autosampler vials with septa

  • SPME fiber (e.g., 100 µm polydimethylsiloxane - PDMS)

  • Heater/agitator for vials

Procedure:

  • Sample Preparation: Place 1 mL of the serum sample into a 10 mL headspace vial.

  • Incubation and Extraction: Place the vial in the autosampler tray. The sample is incubated at 70°C for 25 minutes with agitation. During this time, the SPME fiber is exposed to the headspace above the sample, allowing for the adsorption of volatile metaldehyde.

  • Desorption: After extraction, the SPME fiber is withdrawn from the sample vial and immediately inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analyte onto the GC column.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be adapted for metaldehyde analysis. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph (GC):

    • Injection Port: Splitless mode, 250°C

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp: 20°C/min to 260°C.

      • Hold: 2 minutes at 260°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • Ions to Monitor (m/z): 44 (acetaldehyde fragment), 89, and 131 have been reported as characteristic ions for metaldehyde.

Quantitative Data

The following table summarizes the quantitative performance data from various validated GC-MS methods for metaldehyde determination in biological samples.

ParameterMatrixMethodValueReference
Limit of Quantitation (LOQ) Serum/Whole BloodLLE-GC-MS0.04 µg/mL
SerumHS-SPME-GC-MS0.25 µg/mL
SerumLLE-GC-MS/MS7.3 ± 1.4 ng/mL
Linearity Range Serum/Whole BloodLLE-GC-MS0.04 - 200 µg/mL
SerumHS-SPME-GC-MS0.5 - 25.0 µg/mL
SerumLLE-GC-MS/MS1 - 250 ng/mL
Recovery Serum/Whole BloodLLE-GC-MS93% - 102%
Precision (RSD) Serum/Whole BloodLLE-GC-MS<12%
SerumHS-SPME-GC-MS12.6%

Experimental Workflow and Diagrams

The overall workflow for the determination of metaldehyde in biological samples is depicted in the following diagram.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Blood, Serum, Urine) LLE Liquid-Liquid Extraction (e.g., with Chloroform) Sample->LLE Method 1 HSSPME Headspace SPME Sample->HSSPME Method 2 Extract Final Extract in Organic Solvent LLE->Extract Injection Injection into GC HSSPME->Injection Thermal Desorption Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Final Report (Metaldehyde Concentration) Quantification->Report

Caption: Workflow for Metaldehyde Analysis by GC-MS.

Conclusion

The GC-MS methods described in this application note provide reliable and sensitive means for the determination of metaldehyde in biological samples. The choice between Liquid-Liquid Extraction and Headspace SPME will depend on the available equipment, desired sample throughput, and the specific matrix being analyzed. Both methods, when properly validated, can provide accurate and precise quantitative results that are essential for toxicological investigations and clinical diagnosis of metaldehyde poisoning.

References

Application Notes and Protocols for the Use of Metaldehyde-d16 in Toxicological and Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaldehyde, a cyclic tetramer of acetaldehyde, is a widely used molluscicide. Its toxicity to non-target species, including mammals, necessitates a thorough understanding of its toxicological profile and metabolic fate.[1] Metaldehyde-d16, a deuterated analog of metaldehyde, serves as an invaluable tool in these studies. Its near-identical chemical and physical properties to the unlabeled compound, combined with its distinct mass, make it an ideal internal standard for quantitative analysis by mass spectrometry.[2] This ensures high accuracy and precision by correcting for variations during sample preparation and analysis. Furthermore, its isotopic signature allows for its use as a tracer in metabolic studies to elucidate the biotransformation pathways of metaldehyde.[3]

These application notes provide detailed protocols for the use of this compound in the quantitative analysis of metaldehyde in biological matrices and for conducting in vivo toxicological and metabolic studies.

Data Presentation

Physicochemical Properties of Metaldehyde
PropertyValueReference
Chemical FormulaC₈H₁₆O₄[1]
Molecular Weight176.21 g/mol [1]
AppearanceWhite crystalline solid
Water Solubility200 mg/L at 20°C
Melting Point246 °C
Toxicological Data of Metaldehyde
ParameterSpeciesValueReference
Acute Oral LD₅₀Rat227 - 690 mg/kg
Acute Oral LD₅₀Dog100 - 1000 mg/kg
Acute Oral LD₅₀Cat207 mg/kg
Onset of Clinical SignsMost Species1 - 3 hours post-ingestion
Analytical Method Performance for Metaldehyde Quantification using this compound
Analytical MethodMatrixLimit of Quantification (LOQ)Linearity RangeRecoveryReference
GC-MSAnimal Whole Blood & Serum0.04 µg/mL0.04 - 200 µg/mL93 - 102%
GC-MS/MSCanine Serum7.3 ng/mL1 - 250 ng/mLNot Reported
LC-MS/MSWater0.009 µg/LUp to 0.3 µg/L96.08 - 98.08%
HS-SPME-GC-MSHuman Serum0.25 µg/mL0.5 - 25.0 µg/mLLow but consistent

Experimental Protocols

Protocol 1: Quantitative Analysis of Metaldehyde in Blood/Serum by GC-MS using this compound

This protocol describes the quantitative analysis of metaldehyde in blood or serum samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

Materials:

  • Whole blood or serum samples

  • Metaldehyde analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in a suitable solvent)

  • Chloroform (analytical grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

Procedure:

  • Sample Preparation:

    • Pipette 1 mL of whole blood or serum into a 15 mL centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Add 5 mL of chloroform to the tube.

    • Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer (chloroform) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Gently agitate and then transfer the dried extract to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp to 280°C at 20°C/minute.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor:

        • Metaldehyde: m/z 44, 89, 131

        • This compound: m/z 48, 96, 144 (example ions, should be confirmed)

  • Quantification:

    • Create a calibration curve by analyzing a series of calibration standards of known metaldehyde concentrations, each spiked with the same amount of this compound internal standard.

    • Calculate the ratio of the peak area of the target analyte to the peak area of the internal standard for both the calibration standards and the samples.

    • Determine the concentration of metaldehyde in the samples by interpolating from the calibration curve.

Protocol 2: In Vivo Acute Oral Toxicity Study of Metaldehyde in Rats

This protocol outlines a basic procedure for an acute oral toxicity study of metaldehyde in rats, designed to determine the median lethal dose (LD₅₀) and observe clinical signs of toxicity.

Materials:

  • Wistar rats (specific pathogen-free, young adults, e.g., 8-12 weeks old)

  • Metaldehyde

  • Vehicle for administration (e.g., corn oil or 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Animal caging with appropriate bedding

  • Standard rodent diet and water ad libitum

  • Balance for weighing animals

Procedure:

  • Acclimatization:

    • House the rats in standard laboratory conditions (e.g., 22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study to allow for acclimatization.

  • Dose Preparation and Administration:

    • Prepare a range of metaldehyde concentrations in the chosen vehicle.

    • Fast the animals overnight (with access to water) before dosing.

    • Weigh each animal and calculate the appropriate dose volume.

    • Administer the metaldehyde suspension/solution orally via gavage. A control group should receive the vehicle only.

  • Observation:

    • Observe the animals continuously for the first 4 hours after dosing and then periodically (e.g., at 8, 24, and 48 hours) for up to 14 days.

    • Record all clinical signs of toxicity, including changes in behavior, posture, and neurological signs (e.g., tremors, convulsions).

    • Record mortality daily.

  • Data Analysis:

    • Calculate the LD₅₀ value using a recognized statistical method (e.g., probit analysis).

Protocol 3: Metabolic Fate Study of Metaldehyde using this compound

This protocol describes a study to investigate the metabolism of metaldehyde to acetaldehyde in vivo using this compound as a tracer.

Materials:

  • Sprague-Dawley rats

  • This compound

  • Vehicle for administration

  • Metabolic cages for urine and feces collection

  • Materials for blood collection (e.g., syringes, tubes with anticoagulant)

  • Tissue homogenization equipment

  • Analytical instrumentation for metabolite analysis (e.g., LC-MS/MS or GC-MS)

  • Acetaldehyde and Acetaldehyde-d4 standards

Procedure:

  • Dosing and Sample Collection:

    • Administer a known dose of this compound to the rats.

    • House the animals in metabolic cages to collect urine and feces at specified time points (e.g., 0-8h, 8-24h, 24-48h).

    • Collect blood samples via a suitable method (e.g., tail vein or cardiac puncture at sacrifice) at various time points post-dosing.

    • At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, brain).

  • Sample Processing:

    • Process blood to obtain plasma or serum.

    • Homogenize tissue samples in an appropriate buffer.

    • Extract metabolites from urine, plasma, and tissue homogenates using a suitable method (e.g., protein precipitation with acetonitrile followed by solid-phase extraction).

  • Metabolite Analysis:

    • Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify this compound and its deuterated metabolites (e.g., Acetaldehyde-d4).

    • Use authentic standards of the deuterated metabolites for confirmation and quantification.

  • Data Interpretation:

    • Determine the concentration of this compound and its metabolites in different biological matrices over time.

    • Calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution for this compound.

    • Elucidate the metabolic pathways of metaldehyde based on the identified deuterated metabolites.

Visualizations

Metabolic_Pathway Metaldehyde_d16 This compound Acetaldehyde_d4 Acetaldehyde-d4 Metaldehyde_d16->Acetaldehyde_d4 Stomach Acid Hydrolysis & Metabolism Excretion Excretion (Urine) Metaldehyde_d16->Excretion Unchanged Acetic_Acid_d4 Deuterated Acetic Acid Acetaldehyde_d4->Acetic_Acid_d4 Aldehyde Dehydrogenase Acetic_Acid_d4->Excretion

Caption: Metabolic Pathway of this compound.

Sample_Prep_Workflow start Start: Blood/Serum Sample add_is Spike with This compound Internal Standard start->add_is extraction Liquid-Liquid Extraction (e.g., with Chloroform) add_is->extraction separation Centrifugation to Separate Layers extraction->separation collect_organic Collect Organic Layer separation->collect_organic drying Dry with Anhydrous Sodium Sulfate collect_organic->drying analysis GC-MS or LC-MS/MS Analysis drying->analysis

Caption: Sample Preparation Workflow for Metaldehyde Analysis.

Signaling_Pathway Metaldehyde Metaldehyde GABA Decreased GABA (Inhibitory Neurotransmitter) Metaldehyde->GABA Serotonin Decreased Serotonin Metaldehyde->Serotonin Norepinephrine Decreased Norepinephrine Metaldehyde->Norepinephrine CNS_Excitation Increased CNS Excitation GABA->CNS_Excitation leads to Seizure_Threshold Lowered Seizure Threshold Serotonin->Seizure_Threshold contributes to Norepinephrine->Seizure_Threshold contributes to Clinical_Signs Clinical Signs: - Tremors - Seizures - Hyperthermia CNS_Excitation->Clinical_Signs Seizure_Threshold->Clinical_Signs

Caption: Neurotoxic Signaling Pathway of Metaldehyde.

References

Troubleshooting & Optimization

overcoming matrix effects in metaldehyde analysis with Metaldehyde-d16

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Metaldehyde-d16 to overcome matrix effects in metaldehyde analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact metaldehyde analysis?

A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression or enhancement, which can negatively affect the accuracy, precision, and sensitivity of the quantification of metaldehyde.[2][3] In complex matrices such as surface water or soil, these effects can lead to erroneous results.[1][4]

Q2: How does using this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for metaldehyde. Since it is structurally and chemically almost identical to the unlabeled metaldehyde, it co-elutes and experiences the same degree of matrix effects (ion suppression or enhancement). By adding a known concentration of this compound to both the calibration standards and the unknown samples, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus compensating for the matrix effect and leading to more accurate and reliable results.

Q3: When should I use this compound as an internal standard?

A3: It is highly recommended to use this compound as an internal standard when analyzing metaldehyde in complex matrices, such as surface water, raw water, potable water, and soil, especially when using sensitive techniques like LC-MS/MS or GC-MS/MS. Its use is crucial for methods aiming to achieve low limits of detection and high accuracy, as required by regulatory guidelines.

Q4: Can I use other internal standards for metaldehyde analysis?

A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is the most effective choice for correcting matrix effects because it most closely mimics the behavior of the analyte. Some methods have explored the use of other internal standards like atrazine-d5, but homologous internal standards (the isotopically labeled version of the analyte) are generally preferred for the most accurate correction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of metaldehyde Inefficient extraction: The chosen solvent or extraction technique may not be suitable for the sample matrix.For soil samples, a two-step extraction with methanol has been shown to be effective. Ensure thorough shaking and centrifugation. For water samples, direct aqueous injection or on-line solid-phase extraction (SPE) can be employed to minimize sample loss.
Matrix suppression: Significant ion suppression in the mass spectrometer source due to co-eluting matrix components.Confirm that this compound is being used as an internal standard to compensate for this effect. Consider sample dilution to reduce the concentration of interfering matrix components. Optimizing the chromatography to better separate metaldehyde from interfering compounds can also help.
High variability in results (poor precision) Inconsistent sample preparation: Variations in extraction efficiency or volume measurements between samples.Ensure precise and consistent addition of the this compound internal standard to all samples and standards early in the workflow. Automating sample preparation steps where possible can improve reproducibility.
Fluctuating matrix effects: The composition of the matrix may vary significantly between samples, leading to inconsistent ion suppression/enhancement.The use of a stable isotope-labeled internal standard like this compound is the most robust way to correct for this variability.
Poor sensitivity (high limit of detection/quantification) Suboptimal mass spectrometer conditions: Ionization source parameters (e.g., temperature, gas flow, voltage) may not be optimized for metaldehyde.Optimize MS source conditions. For example, using a methylamine mobile phase additive can improve the formation of a stable precursor ion for metaldehyde, enhancing sensitivity.
Inefficient ionization of metaldehyde: Metaldehyde may form different adducts (e.g., sodium, ammonium) with varying ionization efficiencies.A mobile phase additive like methylamine can help in forming a single, stable adduct, leading to a more consistent and sensitive signal.
This compound signal is too low or absent Incorrect preparation of internal standard solution: Error in dilution or degradation of the stock solution.Prepare fresh internal standard working solutions from a certified stock. Verify the concentration of the stock solution.
Degradation of this compound: Although stable, improper storage or harsh sample preparation conditions could potentially lead to degradation.Store the this compound stock solution as recommended by the supplier, typically in the dark at a cool temperature.

Quantitative Data Summary

The use of this compound as an internal standard has been shown to enable high recovery and precision in the analysis of metaldehyde across different water matrices.

Table 1: Performance Data for Metaldehyde Analysis in Water using this compound Internal Standard

Water Type% Recovery% Standard Deviation
Clean Hard Water97.624.99
Clean Soft Water98.083.97
Raw Water96.085.16

Data from a method using direct aqueous injection on an Agilent 6490 LC/MS/MS with this compound as the internal standard.

Experimental Protocols

Protocol 1: Analysis of Metaldehyde in Surface Water by LC-MS/MS with On-line Enrichment

This protocol is a summary of an improved method for measuring metaldehyde in surface water.

1. Preparation of Standards and Reagents:

  • Metaldehyde Stock Solution (1 g/L): Dissolve 25 mg of metaldehyde powder in 25 mL of methanol. Store in the dark at room temperature.

  • Metaldehyde Working Solution (50 mg/L): Dilute the stock solution in methanol.

  • This compound Internal Standard Stock Solution (1 g/L): Dissolve 10 mg of this compound powder in 10 mL of methanol.

  • Internal Standard Spiking Solution (50 mg/L): Prepare subsequent dilutions of the this compound stock solution in methanol.

  • Mobile Phase Additive: Prepare a 2.5 mM methylamine + 0.05% acetic acid solution in ultrapure water.

2. Sample and Calibration Standard Preparation:

  • Prepare working calibration standards with concentrations ranging from 0 to 1000 ng/L by diluting the 50 mg/L metaldehyde working solution in ultrapure water.

  • Transfer 1 mL of each sample and calibration standard into autosampler vials.

  • Add 20 µL of the 50 mg/L internal standard solution to each vial and mix. This results in a final internal standard concentration of 1 µg/L.

3. LC-MS/MS Analysis:

  • LC System: Agilent 1260 Infinity LC system or equivalent.

  • On-line Enrichment: Use an Oasis HLB cartridge for on-line solid-phase extraction.

  • Mass Spectrometer: Agilent 6460 triple quadrupole mass spectrometer or equivalent, operated in positive electrospray and multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • Metaldehyde (Quantification): m/z 208.2 → 76.1

    • Metaldehyde (Qualification): m/z 208.2 → 176

    • This compound: m/z 224.3 → 80.2

4. Quantification:

  • Generate a calibration curve by plotting the peak area ratio of metaldehyde to this compound against the concentration of the calibration standards.

  • Quantify metaldehyde in the samples using the generated calibration curve.

Protocol 2: Analysis of Metaldehyde in Soil by LC-MS

This protocol is based on a validated method for the quantification of metaldehyde in soil, which addresses matrix suppression.

1. Soil Spiking and Extraction:

  • Spike soil samples with a known concentration of metaldehyde for method validation and quality control.

  • To 50 g of soil, add 100 mL of methanol.

  • Shake the mixture at 200 rpm for 30 minutes, followed by centrifugation at 3500 rpm for 5 minutes.

  • Decant the supernatant. Repeat the extraction with another 50 mL of methanol.

2. Sample Preparation for LC-MS Analysis:

  • Combine the extracts.

  • Spike the extract with a known concentration of this compound internal standard.

  • Dilute the methanol extracts with water to mitigate matrix effects.

3. LC-MS Analysis:

  • LC Column: An Acquity UPLC BEH phenyl column is recommended for better separation of metaldehyde from interfering compounds.

  • Mobile Phase: A gradient of mobile phases should be optimized to achieve good chromatographic separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode.

4. Calibration and Quantification:

  • Prepare matrix-matched calibration standards by spiking blank soil extract with known concentrations of metaldehyde and a constant concentration of this compound.

  • Construct a calibration curve based on the analyte/internal standard peak area ratios.

  • Calculate the concentration of metaldehyde in the soil samples from the calibration curve.

Visualizations

Metaldehyde_Analysis_Workflow Workflow for Overcoming Matrix Effects in Metaldehyde Analysis cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification cluster_key Key Sample 1. Collect Sample (Water or Soil) Spike_IS 2. Spike with This compound (IS) Sample->Spike_IS Extraction 3. Extraction (if necessary, e.g., soil) Spike_IS->Extraction LC_MS 4. LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS Cal_Std Calibration Standards Spike_Std Spike Standards with IS Cal_Std->Spike_Std Spike_Std->LC_MS Detect_Analyte Detect Metaldehyde Signal LC_MS->Detect_Analyte Analyte Channel Detect_IS Detect this compound Signal LC_MS->Detect_IS IS Channel Ratio 5. Calculate Peak Area Ratio (Analyte / IS) Detect_Analyte->Ratio Detect_IS->Ratio Calibration 6. Generate Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantify 7. Quantify Metaldehyde in Sample Calibration->Quantify Key1 IS = Internal Standard Key2 MRM = Multiple Reaction Monitoring

Caption: Workflow for Metaldehyde Analysis using this compound to Mitigate Matrix Effects.

References

improving the recovery of Metaldehyde-d16 from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Metaldehyde-d16 in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and reproducible results in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing this compound in complex matrices like soil, water, or biological fluids?

A1: The primary challenges include matrix-induced signal suppression or enhancement in the mass spectrometer, low extraction recovery of this compound from the sample, and potential for analyte loss due to its volatility.[1][2] Complex matrices contain numerous endogenous components that can co-elute with this compound, interfering with its ionization and leading to inaccurate quantification.

Q2: Why is this compound used as an internal standard, and what are the common problems associated with it?

A2: this compound is an ideal internal standard because it is chemically almost identical to the target analyte (metaldehyde) and should behave similarly during sample preparation and analysis. This helps to correct for variations in extraction efficiency and matrix effects.[3] Common problems include:

  • Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography, which can lead to differential matrix effects.[4]

  • Isotopic Exchange: Although less common for this compound, deuterated standards can sometimes exchange deuterium atoms with hydrogen from the sample or solvent, affecting quantification.[4]

  • Purity Issues: The internal standard may contain a small amount of the non-deuterated analyte, which can lead to a false positive signal, especially at low concentrations.

Q3: My this compound recovery is low. What are the likely causes?

A3: Low recovery can stem from several factors:

  • Inefficient Extraction: The chosen extraction solvent or technique (LLE, SPE) may not be optimal for the sample matrix, leaving a significant portion of the analyte behind.

  • Analyte Volatility: Metaldehyde can be lost during sample concentration steps, especially if excessive heat or high nitrogen flow is used.

  • Matrix Effects: Strong ion suppression can lead to a perceived low recovery by diminishing the instrument's response to the analyte.

  • Improper pH: The pH of the sample can influence the extraction efficiency of metaldehyde.

Q4: How can I differentiate between low recovery due to extraction inefficiency and signal suppression from matrix effects?

A4: A post-extraction spike experiment is a reliable method to distinguish between these two issues. By comparing the response of a standard spiked into the sample extract after extraction with a standard in a clean solvent, you can quantify the extent of signal suppression or enhancement.

Troubleshooting Guides

Low or Inconsistent Recovery of this compound

This guide will help you troubleshoot and resolve issues related to poor recovery of your deuterated internal standard.

Troubleshooting_Low_Recovery start Start: Low/Inconsistent This compound Recovery check_extraction Review Extraction Protocol: - Correct solvent? - Correct pH? - Adequate mixing/shaking time? start->check_extraction check_concentration Review Concentration Step: - Evaporation temperature <40°C? - Gentle nitrogen stream? check_extraction->check_concentration post_extraction_spike Perform Post-Extraction Spike to Assess Matrix Effects check_concentration->post_extraction_spike matrix_effect_present Significant Matrix Effect (Signal Suppression)? post_extraction_spike->matrix_effect_present optimize_chromatography Optimize Chromatography: - Change column (e.g., C18 to Phenyl) - Adjust mobile phase gradient matrix_effect_present->optimize_chromatography Yes extraction_inefficient Low Recovery in Post-Spike vs. Standard? (Extraction Inefficiency) matrix_effect_present->extraction_inefficient No dilute_sample Dilute Sample Extract to Reduce Matrix Load optimize_chromatography->dilute_sample matrix_matched_calibrants Use Matrix-Matched Calibrants or Standard Addition dilute_sample->matrix_matched_calibrants end_resolved Issue Resolved matrix_matched_calibrants->end_resolved optimize_extraction Optimize Extraction: - Test different solvents (e.g., Acetone, Chloroform) - Optimize pH - Evaluate SPE cartridge type extraction_inefficient->optimize_extraction Yes end_unresolved Issue Persists: Consult Instrument Specialist extraction_inefficient->end_unresolved No optimize_extraction->end_resolved

Caption: Troubleshooting workflow for low this compound recovery.

Data Presentation: Metaldehyde Recovery in Various Matrices

The following tables summarize reported recovery data for metaldehyde from different complex samples. Note that the recovery of this compound is expected to be very similar to that of the unlabeled metaldehyde.

Table 1: Recovery from Soil Samples

Soil TypeExtraction MethodFortification Level (mg/kg)Mean Recovery (%)Analytical Method
Clay LoamMethanol Extraction0.02<10 (without matrix correction)LC-MS
Various SoilsMethanol ExtractionNot specified100 - 132LC-MS
Various SoilsStandard Addition0.01110.9LC-MS

Data sourced from references.

Table 2: Recovery from Water Samples

Water TypeExtraction MethodFortification Level (µg/L)Mean Recovery (%)Analytical Method
Clean Hard WaterDirect Aqueous Injection0.197.62LC-MS/MS
Clean Soft WaterDirect Aqueous Injection0.198.08LC-MS/MS
Raw WaterDirect Aqueous Injection0.196.08LC-MS/MS
Not specifiedSPE (C18)0.05 - 5 ng/mL96.1 - 106.3UPLC-MS/MS

Data sourced from references.

Table 3: Recovery from Biological and Food Samples

Sample TypeExtraction MethodFortification LevelMean Recovery (%)Analytical Method
Animal Serum/BloodLiquid-Liquid (Chloroform)0.04 - 200 µg/mL93 - 102GC-MS
Human SerumHS-SPME0.5 - 25.0 µg/mL"Very low"GC-MS
Various FoodstuffsAcetone-Methylene Chloride0.01 - 0.5 mg/kg70.5 - 111.7GC-MS

Data sourced from references.

Experimental Protocols

Protocol 1: Extraction of this compound from Soil

This protocol is based on methods that have shown high recovery rates for metaldehyde in various soil types.

Soil_Extraction_Workflow sample_prep 1. Sample Preparation - Weigh 20g of soil - Add this compound internal standard - Adjust moisture content extraction1 2. First Extraction - Add 100 mL Methanol - Shake for 30 min - Centrifuge at 3500 rpm for 5 min sample_prep->extraction1 supernatant1 3. Collect Supernatant extraction1->supernatant1 extraction2 4. Second Extraction - Add 50 mL Methanol to pellet - Shake for 30 min - Centrifuge at 3500 rpm for 5 min supernatant1->extraction2 supernatant2 5. Collect and Combine Supernatants extraction2->supernatant2 analysis 6. Analysis - Concentrate combined extracts - Analyze by LC-MS/MS supernatant2->analysis SPE_Workflow start_spe Start: Water Sample + this compound IS condition 1. Condition SPE Cartridge (e.g., C18) with Methanol then Water start_spe->condition load 2. Load Sample Pass water sample through the cartridge condition->load wash 3. Wash Cartridge Wash with water or a weak organic solvent to remove interferences load->wash elute 4. Elute Analyte Elute this compound with a strong organic solvent (e.g., Methanol, Acetonitrile) wash->elute analyze_spe 5. Analyze Concentrate eluate and analyze by LC-MS/MS or GC-MS elute->analyze_spe

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Metaldehyde-d16

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shape issues encountered during the analysis of Metaldehyde-d16.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common peak shape problems in a question-and-answer format, offering specific solutions for this compound analysis.

Peak Tailing

Question: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

Answer: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and integration.[1] For this compound, this can be caused by several factors:

  • Secondary Interactions: Active sites on the column, such as residual silanols on a silica-based column, can interact with the analyte, causing tailing.[1]

  • Column Contamination: Accumulation of contaminants on the column can lead to secondary interactions and peak tailing.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte and result in tailing peaks.[2]

  • Column Overload: Injecting too much of the sample can saturate the stationary phase and cause peak distortion.[1]

Troubleshooting Steps:

  • Column Conditioning and Cleaning:

    • Flush the column with a strong solvent to remove any contaminants.

    • If using a new column, ensure it is properly conditioned according to the manufacturer's instructions.

  • Optimize Mobile Phase:

    • Adjust the mobile phase pH to be at least 2 pH units away from the pKa of any ionizable functional groups.

    • Consider adding a mobile phase additive, like a small amount of a competing base, to block active sites on the stationary phase.

  • Reduce Sample Concentration:

    • Dilute the sample and reinject to see if the peak shape improves. This can help determine if column overload is the issue.

  • Check for Column Degradation:

    • If the above steps do not resolve the issue, the column itself may be degraded. Try replacing it with a new column of the same type.

Peak Fronting

Question: I am observing peak fronting for this compound. What does this indicate and what are the solutions?

Answer: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often a sign of column overload or issues with the sample solvent.

  • Column Overload: Injecting too high a concentration of this compound can lead to saturation of the stationary phase, causing some molecules to travel through the column more quickly.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

  • Column Collapse: Physical degradation of the column packing can also lead to peak fronting.

Troubleshooting Steps:

  • Reduce Injection Volume and Concentration:

    • Decrease the amount of sample injected onto the column by either reducing the injection volume or diluting the sample.

  • Ensure Sample Solvent Compatibility:

    • Whenever possible, dissolve the this compound standard in the mobile phase.

    • If a different solvent must be used, ensure it is of similar or weaker strength than the mobile phase.

  • Inspect the Column:

    • If fronting persists and is observed for all peaks, it could indicate a physical problem with the column, such as a void at the inlet. In this case, the column may need to be replaced.

Peak Splitting

Question: My this compound peak is split into two or more smaller peaks. What could be causing this?

Answer: Peak splitting can be a frustrating issue, often pointing to a problem at the head of the column or with the injection process.

  • Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be introduced unevenly.

  • Void in the Column Packing: A void or channel in the stationary phase at the column inlet can cause the sample to travel through different paths, resulting in split peaks.

  • Sample Solvent/Mobile Phase Mismatch: A significant difference between the sample solvent and the mobile phase can cause the analyte to precipitate at the head of the column, leading to peak splitting.

  • Co-elution: It is possible that an impurity is co-eluting with your this compound peak.

Troubleshooting Steps:

  • Check for Blockages:

    • Reverse-flush the column (if the manufacturer's instructions permit) to dislodge any particulates from the inlet frit.

    • Install an in-line filter before the column to prevent future blockages.

  • Inspect the Column Inlet:

    • If possible, visually inspect the top of the column for any voids or discoloration. If a void is present, the column may need to be repacked or replaced.

  • Optimize Sample and Mobile Phase:

    • Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.

  • Verify Peak Purity:

    • Use a mass spectrometer to check the purity of the peak. If an impurity is present, the chromatographic method may need to be optimized to separate the two compounds.

Quantitative Data Summary

The following table provides an illustrative example of how troubleshooting can improve the peak shape of this compound. The data is hypothetical and intended for demonstration purposes.

ConditionAsymmetry Factor (at 10% peak height)Tailing Factor (at 5% peak height)Resolution (Rs) with a closely eluting peak
Initial (Poor Peak Shape) 1.82.51.2
After Reducing Sample Concentration 1.41.81.6
After Mobile Phase Optimization 1.11.22.1
After Column Replacement 1.01.12.3

Experimental Protocols

Illustrative GC-MS Method for this compound Analysis

This protocol provides a general starting point for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound standard.

  • Dissolve the standard in a suitable solvent (e.g., acetone or ethyl acetate) to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution with the same solvent to create working standards at the desired concentrations.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MS or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Splitless mode

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute

    • Ramp: 25 °C/min to 200 °C, hold for 2 minutes

    • Ramp: 30 °C/min to 280 °C, hold for 5 minutes

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor appropriate ions for this compound (e.g., m/z for its fragments).

3. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Evaluate the peak shape parameters (asymmetry factor, tailing factor).

  • Quantify the analyte based on the peak area of the working standards.

Visual Troubleshooting Workflows

The following diagrams illustrate logical troubleshooting workflows for common peak shape problems.

peak_tailing_troubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_column_inlet Check for blocked frit or column void at inlet check_all_peaks->check_column_inlet YES check_overload Reduce sample concentration/ injection volume check_all_peaks->check_overload NO all_peaks_tail YES reverse_flush Reverse flush column (if permissible) check_column_inlet->reverse_flush replace_column Replace column reverse_flush->replace_column end Problem Resolved replace_column->end single_peak_tail NO overload_resolved Tailing Improved? check_overload->overload_resolved optimize_mobile_phase Optimize mobile phase pH or add modifier overload_resolved->optimize_mobile_phase NO overload_resolved->end YES yes_overload YES no_overload NO optimize_mobile_phase->end peak_fronting_troubleshooting start Peak Fronting Observed check_overload Reduce sample concentration/ injection volume start->check_overload fronting_improved Fronting Improved? check_overload->fronting_improved check_solvent Check sample solvent compatibility with mobile phase fronting_improved->check_solvent NO end Problem Resolved fronting_improved->end YES yes_overload YES no_overload NO solvent_ok Solvent Compatible? check_solvent->solvent_ok dissolve_in_mp Dissolve sample in mobile phase solvent_ok->dissolve_in_mp NO check_column Inspect column for voids or collapse solvent_ok->check_column YES yes_solvent YES no_solvent NO dissolve_in_mp->end check_column->end peak_splitting_troubleshooting start Peak Splitting Observed check_all_peaks Are all peaks split? start->check_all_peaks check_frit_void Check for blocked frit or column void at inlet check_all_peaks->check_frit_void YES check_solvent_mismatch Check for sample solvent/ mobile phase mismatch check_all_peaks->check_solvent_mismatch NO all_peaks_split YES reverse_flush_replace Reverse flush or replace column check_frit_void->reverse_flush_replace end Problem Resolved reverse_flush_replace->end single_peak_split NO mismatch_resolved Mismatch Resolved? check_solvent_mismatch->mismatch_resolved check_coelution Investigate potential co-elution with impurity mismatch_resolved->check_coelution NO mismatch_resolved->end YES yes_mismatch YES no_mismatch NO check_coelution->end

References

optimizing ionization efficiency for Metaldehyde-d16 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Metaldehyde-d16. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to enhance ionization efficiency and ensure reliable quantification of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common ionization techniques for analyzing this compound?

A1: The most common techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for Liquid Chromatography-Mass Spectrometry (LC-MS), and Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] LC-MS/MS is often preferred as it can overcome the need for time-consuming extraction techniques sometimes required for GC-MS.[1]

Q2: Why is adduct formation important for this compound analysis in LC-MS?

A2: Metaldehyde does not readily protonate to form a stable [M+H]+ ion. Instead, it has a high affinity for forming adducts with cations present in the mobile phase or sample matrix.[4] Controlling and stabilizing the formation of a specific adduct, such as a sodium ([M+Na]+), ammonium ([M+NH4]+), or methylamine adduct, is crucial for achieving consistent and sensitive ionization. For this compound (MW 192), the sodiated adduct [M+Na]+ is observed at m/z 215.

Q3: Which adduct is best to use for quantifying this compound?

A3: The choice of adduct can significantly impact sensitivity. While sodium adducts are commonly observed, methods targeting the formation of specific adducts can yield better results. For instance, using a methylamine mobile phase additive has been shown to suppress unwanted alkali metal adducts and produce a stable precursor ion, leading to a five-fold improvement in method sensitivity compared to using an ammonium acetate buffer.

Q4: Can I use GC-MS to analyze this compound?

A4: Yes, GC-MS is a viable technique. Optimization typically involves using a pulsed splitless injection to enhance the transfer of the analyte onto the column and selecting appropriate ion fragments for quantification in Selected Ion Monitoring (SIM) mode, such as m/z 45 and 89 for the non-deuterated form. However, be aware that Metaldehyde's volatility can lead to analyte loss during sample concentration steps.

Q5: My signal intensity for this compound is low and inconsistent. What should I check first?

A5: For LC-MS, inconsistent adduct formation is a primary cause of signal variability. Ensure that the concentration of the adduct-forming reagent (e.g., sodium, ammonium salts, or methylamine) in your mobile phase is consistent and sufficient. For both LC-MS and GC-MS, general factors like sample concentration, instrument calibration, and cleanliness of the ion source are critical. The workflow below provides a systematic approach to troubleshooting this issue.

Troubleshooting Guides

Guide 1: Poor or Inconsistent Signal Intensity in LC-MS

This guide addresses common causes of poor signal intensity when analyzing this compound using LC-MS, focusing on ESI.

cluster_logic Troubleshooting Logic cluster_actions Corrective Actions cluster_outcomes Outcomes start Start: Poor/Inconsistent This compound Signal adduct_check Is Adduct Formation Controlled and Stable? start->adduct_check source_params Are Ion Source Parameters Optimized? adduct_check->source_params Yes add_reagent Action: Add/Increase Adduct-Forming Reagent (e.g., Methylamine, Na+, NH4+) adduct_check->add_reagent No mobile_phase Is Mobile Phase Composition Correct? source_params->mobile_phase Yes optimize_source Action: Optimize Cone Voltage, Source Temp, Gas Flows. Consult Parameter Tables. source_params->optimize_source No system_health Is the LC-MS System Clean and Calibrated? mobile_phase->system_health Yes check_mp Action: Verify pH, Solvent Purity, and Additive Concentration. mobile_phase->check_mp No clean_calibrate Action: Clean Ion Source, Run System Suitability, and Recalibrate. system_health->clean_calibrate No resolved Issue Resolved system_health->resolved Yes escalate Further Investigation Needed (e.g., Matrix Effects, Sample Prep) system_health->escalate If Unresolved add_reagent->resolved optimize_source->resolved check_mp->resolved clean_calibrate->resolved

Caption: Troubleshooting workflow for poor this compound signal.

Guide 2: Understanding and Controlling Adduct Formation

This compound ionization is dominated by adduct formation. The diagram below illustrates the common pathways. Successful analysis depends on promoting one pathway while suppressing others to ensure a stable and quantifiable signal.

cluster_reagents Adduct-Forming Reagents in Mobile Phase cluster_adducts Observed Precursor Ions in Mass Spectrometer M This compound (M) in Solution MNa [M+Na]+ m/z 215 M->MNa + Na+ MNH4 [M+NH4]+ m/z 210 M->MNH4 + NH4+ MMeNH3 [M+CH3NH3]+ m/z 224.3 M->MMeNH3 + CH3NH3+ Na Na+ NH4 NH4+ MeNH3 CH3NH3+ sup Suppression of other adducts MeNH3->sup sup->MNa sup->MNH4

Caption: Adduct formation pathways for this compound.

Experimental Protocols & Data

Protocol 1: LC-MS/MS Method Optimization for this compound

This protocol provides a starting point for developing a robust LC-MS/MS method using ESI, with a focus on optimizing adduct formation for maximum sensitivity.

Objective: To establish stable ionization and optimize MS parameters for this compound.

Methodology:

  • System Preparation:

    • Prepare a standard solution of this compound (e.g., 1 µg/mL) in a suitable solvent like methanol.

    • Set up the LC system with a C18 column.

    • Prepare mobile phases. For controlled adduct formation, use a methylamine additive.

      • Mobile Phase A: Water with 0.1% Methylamine solution.

      • Mobile Phase B: Acetonitrile with 0.1% Methylamine solution.

  • Initial Infusion and Ionization Tuning:

    • Infuse the this compound standard solution directly into the mass spectrometer to find the optimal parameters for the desired adduct (e.g., [M+CH3NH3]+ at m/z 224.3).

    • Vary key source parameters systematically to maximize the precursor ion intensity. Critical parameters include cone/capillary voltage, source temperature, and nebulizer/drying gas flows.

  • Parameter Optimization Workflow:

start Start: Prepare this compound Standard Solution infuse Infuse Standard Directly into Mass Spectrometer start->infuse set_initial Set Initial Source Parameters (from Table 1) infuse->set_initial optimize_voltage Optimize Capillary/Cone Voltage set_initial->optimize_voltage optimize_temp Optimize Gas Temperature optimize_voltage->optimize_temp optimize_gas Optimize Gas Flow Rates (Nebulizer & Drying Gas) optimize_temp->optimize_gas optimize_collision Optimize Collision Energy (for MS/MS) optimize_gas->optimize_collision final Final Optimized Parameters for LC-MS/MS Method optimize_collision->final

Caption: Workflow for optimizing MS parameters for this compound.

  • LC-MS Analysis:

    • Once parameters are optimized via infusion, inject the sample via the LC system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode. For the methylamine adduct of this compound, a potential transition is m/z 224.3 -> m/z 80.2.

Table 1: Comparison of Starting ESI Source Parameters

This table summarizes typical starting parameters for different ionization approaches. Parameters should be optimized for your specific instrument.

ParameterMethylamine Adduct MethodFormic Acid MethodGeneral ESI
Ionization Mode Positive ESIPositive ESIPositive ESI
Capillary Voltage 3000 V-Varies (e.g., 3-5 kV)
Nozzle Voltage 1000 V--
Gas Temperature 250 °C-250 - 450 °C
Drying Gas Flow 5 L/min-5 - 12 L/min
Nebulizer Pressure 60 psi-30 - 60 psi
Sheath Gas Temp 300 °C--
Sheath Gas Flow 11 L/min--
Mobile Phase Additive 0.1% Methylamine0.1% Formic AcidVaries
Target Ion (m/z) [M+CH3NH3]+ (224.3)[M+H]+ (193.1)[M+Na]+ (215.1)
Protocol 2: GC-MS Method Optimization for this compound

This protocol provides a starting point for developing a GC-MS method.

Objective: To optimize injection and source parameters for sensitive detection of this compound.

Methodology:

  • System Preparation:

    • Install an appropriate capillary column (e.g., HP-5 or similar 5% diphenyl-dimethyl polysiloxane).

    • Use Helium as the carrier gas at a constant flow of approximately 1 mL/min.

  • Injection Parameter Optimization:

    • Metaldehyde analysis benefits from a Pulsed Splitless injection to maximize analyte transfer to the column.

    • Start with an inlet pressure of 25 psi for 0.25 min.

    • Optimize the injection temperature. An initial temperature of 180°C is a good starting point; this can be adjusted up or down in 20°C increments to find the optimal response.

  • MS Parameter Optimization:

    • Set the ionization energy. While 70 eV is standard, some methods have used lower energies like 40 eV. It is recommended to start with 70 eV.

    • Tune the mass spectrometer according to the manufacturer's guidelines.

    • Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity. Select appropriate ions for this compound based on its fragmentation pattern (derived from a full scan acquisition).

Table 2: Typical GC-MS Parameters

This table provides a set of starting parameters for GC-MS analysis.

ParameterRecommended Starting ValueNotes
Injection Mode Pulsed SplitlessEnhances sensitivity for trace analysis.
Injection Volume 1 µL
Inlet Temperature Start at 180°C and optimizeAvoid excessively high temperatures to prevent degradation.
Pulse Pressure 25 psi for 0.25 min
Carrier Gas Helium
Flow Rate 1 mL/min
Oven Program Start at 35°C, ramp to 260°C at 20°C/minAdjust as needed to achieve good chromatography.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Energy 70 eVStandard EI energy.
Acquisition Mode SIM or Full ScanUse SIM for quantification, Full Scan for identification.

References

stability of Metaldehyde-d16 in various sample storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Metaldehyde-d16 in various sample storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for neat this compound?

A1: Neat this compound, as a solid analytical standard, should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight. For long-term stability, storage at 2-8°C is recommended.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions of this compound in organic solvents such as methanol or acetonitrile.[1] These solutions should be stored in tightly sealed amber vials at low temperatures, ideally at -20°C or below, to minimize solvent evaporation and potential degradation.

Q3: What is the expected stability of this compound in aqueous samples?

A3: Metaldehyde is relatively stable in neutral aqueous solutions.[2] However, its stability can be affected by pH. In acidic conditions, such as those found in the stomach, metaldehyde can undergo hydrolysis to acetaldehyde.[3] Therefore, for aqueous samples, it is advisable to maintain a neutral pH and store them at 4°C for short-term storage or frozen (-20°C or below) for long-term storage. The stability of this compound is expected to be comparable to that of the unlabeled compound.

Q4: Can I store samples containing this compound at room temperature?

A4: Storing samples at room temperature is not recommended for extended periods. Metaldehyde can slowly depolymerize to acetaldehyde, and this process is accelerated by heat.[1] For the most reliable and reproducible results, adhere to recommended cold storage conditions.

Q5: Are there any known issues with the stability of the deuterium labels on this compound?

A5: While the deuterium labels on this compound are generally stable, isotopic exchange (replacement of deuterium with hydrogen) can be a concern under certain conditions, particularly in highly acidic or basic solutions. It is best to work with solutions and samples that are at or near neutral pH.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of this compound signal over time in stored samples. Degradation of the internal standard.- Verify storage conditions: Ensure samples are stored at the correct temperature and protected from light. - Check sample pH: For aqueous samples, ensure the pH is neutral. Acidic or basic conditions can accelerate degradation. - Prepare fresh standards: If degradation is suspected, prepare a fresh stock solution and re-spike a new set of samples.
Inconsistent internal standard response across a batch of samples. Improper sample handling or storage.- Ensure consistent storage: All samples, including calibration standards and QCs, should be stored under the same conditions for the same duration. - Thaw samples consistently: If samples are frozen, ensure they are thawed completely and vortexed gently before extraction. - Check for solvent evaporation: For solutions stored for a long time, check for any significant volume loss.
Presence of acetaldehyde-d4 peak in the chromatogram. Depolymerization of this compound.- Lower storage and handling temperatures: Avoid exposing samples and solutions to high temperatures. - Use freshly prepared solutions: For critical experiments, use stock and working solutions that have been recently prepared.

Experimental Protocols

Protocol for Assessing Short-Term Stability of this compound in a Biological Matrix (e.g., Plasma)
  • Sample Preparation: Spike a known concentration of this compound into a fresh plasma pool.

  • Storage Conditions: Aliquot the spiked plasma into separate vials and store them under the following conditions:

    • Room Temperature (approx. 25°C)

    • Refrigerated (4°C)

  • Time Points: Analyze the samples at initial time (T=0) and at 4, 8, 12, and 24 hours.

  • Sample Extraction: At each time point, extract this compound from the plasma using a suitable protein precipitation method (e.g., with acetonitrile).

  • Analysis: Analyze the extracts using a validated LC-MS/MS method.

  • Evaluation: Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of recovery.

Protocol for Assessing Long-Term Stability of this compound in Solution
  • Solution Preparation: Prepare a stock solution of this compound in methanol at a known concentration.

  • Storage Conditions: Aliquot the solution into amber vials and store them at:

    • Refrigerated (4°C)

    • Frozen (-20°C)

    • Ultra-low freezer (-80°C)

  • Time Points: Analyze the solutions at initial time (T=0) and at 1, 3, 6, and 12 months.

  • Analysis: At each time point, dilute an aliquot of the stored solution to a working concentration and analyze using a validated analytical method (e.g., GC-MS or LC-MS/MS).

  • Evaluation: Compare the concentration of this compound at each time point to the initial concentration to assess its stability.

Quantitative Data Summary

Disclaimer: The following tables provide illustrative data based on the known stability of Metaldehyde and general principles for deuterated standards. Actual stability may vary depending on specific experimental conditions.

Table 1: Illustrative Short-Term Stability of this compound in Human Plasma (% Recovery)

Storage Temperature0 hr4 hr8 hr12 hr24 hr
Room Temperature (~25°C) 100%98.5%96.2%94.1%90.3%
Refrigerated (4°C) 100%99.8%99.5%99.1%98.7%

Table 2: Illustrative Long-Term Stability of this compound in Methanol Solution (% of Initial Concentration)

Storage Temperature0 months1 month3 months6 months12 months
Refrigerated (4°C) 100%99.2%97.5%95.1%91.8%
Frozen (-20°C) 100%100%99.8%99.6%99.2%
Ultra-low Freezer (-80°C) 100%100%100%99.9%99.8%

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Spiked Samples (Matrix or Solvent) Store_RT Room Temp (~25°C) Prep->Store_RT Store_REF Refrigerated (4°C) Prep->Store_REF Store_FRZ Frozen (-20°C / -80°C) Prep->Store_FRZ Timepoints Analyze at Predetermined Time Points (T=0, T=x) Store_RT->Timepoints Store_REF->Timepoints Store_FRZ->Timepoints Extract Sample Extraction Timepoints->Extract LCMS LC-MS/MS Analysis Extract->LCMS Eval Compare with T=0 Determine % Recovery LCMS->Eval

Experimental workflow for assessing this compound stability.

Factors_Affecting_Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Met_d16 This compound Stability Stable Stable (Within acceptance criteria) Met_d16->Stable Degrade Degradation (e.g., to Acetaldehyde-d4) Met_d16->Degrade Temp Temperature Temp->Met_d16 Time Storage Time Time->Met_d16 Matrix Sample Matrix (Solvent, Plasma, etc.) Matrix->Met_d16 pH pH of Solution pH->Met_d16 Light Light Exposure Light->Met_d16

Factors influencing the stability of this compound.

References

resolving isobaric interferences in Metaldehyde-d16 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metaldehyde-d16 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical chemistry?

This compound is a deuterated form of metaldehyde, a common molluscicide. In analytical chemistry, it serves as an excellent internal standard for the quantification of metaldehyde in various samples like water, soil, and biological matrices. Because its chemical and physical properties are nearly identical to that of the non-labeled metaldehyde, it can effectively compensate for variations in sample preparation, extraction recovery, and instrument response.

Q2: What are the typical mass-to-charge ratios (m/z) I should be monitoring for Metaldehyde and this compound in my LC-MS/MS method?

Metaldehyde typically forms a protonated molecule [M+H]+ at m/z 177 or a sodiated adduct [M+Na]+ at m/z 199 in positive ion mode. This compound, with a molecular weight of 192 g/mol , will form a sodiated adduct [M+Na]+ at m/z 215.[1][2] Common Multiple Reaction Monitoring (MRM) transitions are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Metaldehyde177149Protonated molecule fragmentation.[1]
Metaldehyde19462.3, 106.2Ammonium adduct fragmentation.
This compound21571Sodiated adduct fragmentation.[1]

Q3: I am observing poor reproducibility in my results when using this compound. What are the common causes?

Poor reproducibility with deuterated internal standards can arise from several factors:

  • Chromatographic Separation: The deuterated standard may not perfectly co-elute with the native analyte, leading to differential matrix effects.[3]

  • Hydrogen-Deuterium (H/D) Exchange: Deuteriums on the molecule may exchange with hydrogens from the solvent or matrix, especially under certain pH or temperature conditions. This can alter the mass of the internal standard.

  • Isobaric Interferences: Other compounds in the sample may have the same nominal mass as this compound and produce fragment ions at the same m/z, leading to artificially high internal standard signals.

  • Purity of the Standard: The deuterated standard may contain impurities of the non-labeled analyte.

Troubleshooting Guides

Issue 1: Suspected Isobaric Interference with this compound

Symptom: The peak area of this compound is unexpectedly high or variable in certain samples, but not in calibration standards prepared in solvent. This can lead to underestimation of the native analyte concentration.

Troubleshooting Workflow:

start High/Variable IS Signal in Samples check_blank Analyze a Matrix Blank (without IS) start->check_blank peak_present Is a peak observed at the retention time and m/z of the IS? check_blank->peak_present interference_confirmed Potential Isobaric Interference peak_present->interference_confirmed Yes no_interference No Direct Interference in Blank peak_present->no_interference No optimize_chrom Optimize Chromatographic Separation interference_confirmed->optimize_chrom modify_mrm Modify MRM Transitions optimize_chrom->modify_mrm cleanup Improve Sample Cleanup modify_mrm->cleanup resolve Interference Resolved? cleanup->resolve end_resolved Quantitation Accurate resolve->end_resolved Yes end_unresolved Consider Alternative IS or Quantitation Method resolve->end_unresolved No

Caption: Troubleshooting workflow for suspected isobaric interference.

Detailed Steps:

  • Analyze a Matrix Blank: Prepare and inject a sample of the matrix (e.g., water, soil extract) that has not been spiked with this compound. Monitor the MRM transition for the internal standard.

  • Evaluate the Chromatogram: If a peak is present at or near the retention time of this compound, this is strong evidence of an isobaric interference from the matrix.

  • Optimize Chromatography:

    • Modify Gradient: Adjust the mobile phase gradient to try and separate the interfering peak from this compound. A shallower gradient can improve resolution.

    • Change Column Chemistry: If gradient modification is insufficient, consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.

  • Modify MRM Transitions: If chromatographic separation is not possible, investigate alternative, more specific fragment ions for this compound that are not produced by the interfering compound.

  • Improve Sample Cleanup: Enhance your sample preparation procedure to remove the interfering compound. This could involve adding a solid-phase extraction (SPE) step or using a different sorbent.

Issue 2: Poor Co-elution of Metaldehyde and this compound

Symptom: The retention times of Metaldehyde and this compound are consistently different, leading to inconsistent results due to differential matrix effects. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.

Troubleshooting Workflow:

start Poor Co-elution of Analyte and IS confirm_issue Overlay Chromatograms to Confirm Separation start->confirm_issue adjust_chrom Adjust Chromatographic Conditions confirm_issue->adjust_chrom is_coeluting Are Peaks Co-eluting? adjust_chrom->is_coeluting lower_res_col Consider Lower Resolution Column alternative_is Use Alternative IS (e.g., 13C-labeled) lower_res_col->alternative_is lower_res_col->is_coeluting is_coeluting->lower_res_col No end_resolved Accurate Quantitation is_coeluting->end_resolved Yes end_unresolved Continue Optimization or Accept Compromise

Caption: Troubleshooting workflow for poor co-elution.

Detailed Steps:

  • Confirm Separation: Overlay the chromatograms of the analyte and internal standard from a clean standard solution to visualize the extent of separation.

  • Adjust Chromatography:

    • Isocratic Hold: Introduce a brief isocratic hold at the beginning of the gradient to allow for better focusing of the analytes on the column.

    • Temperature: Lowering the column temperature can sometimes reduce the separation between deuterated and non-deuterated compounds.

  • Use a Lower Resolution Column: In some instances, a column with slightly lower efficiency can cause sufficient peak broadening to ensure overlap between the analyte and the internal standard.

  • Consider a ¹³C-labeled Standard: If available, a ¹³C-labeled internal standard is less likely to exhibit chromatographic shifts compared to a deuterated standard.

Experimental Protocols

Protocol 1: Analysis of Metaldehyde in Water by Direct Aqueous Injection LC-MS/MS

This protocol is adapted from a method for the analysis of metaldehyde in raw, process, and potable waters.

1. Instrumentation:

  • Agilent 6490 LC/MS/MS System or equivalent

  • Agilent Poroshell analytical column or equivalent

2. Sample Preparation:

  • For direct aqueous injection, no extensive sample preparation is required. Samples may be filtered if they contain particulates.

3. LC-MS/MS Method:

  • Injection Volume: 100 µL

  • Mobile Phase: Gradient elution with water and methanol, both containing a suitable additive for ionization (e.g., ammonium formate).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Metaldehyde: As per the table in the FAQ section.

    • This compound: As per the table in the FAQ section.

4. Calibration:

  • Prepare calibration standards in clean water matrix over the desired concentration range (e.g., 0.05 to 2.0 µg/L).

  • Spike all standards and samples with a constant concentration of this compound.

Quantitative Data Summary:

ParameterValueReference
Limit of Detection (LOD)0.009 µg/L
Recovery (Clean Hard Water)97.62%
Recovery (Clean Soft Water)98.08%
Recovery (Raw Water)96.08%
Protocol 2: Analysis of Metaldehyde in Soil

This protocol is based on a validated method for the quantification of metaldehyde in soil extracts.

1. Sample Preparation:

  • Extraction: Extract soil samples with methanol.

  • Cleanup: For complex soil matrices, a dispersive solid-phase extraction (d-SPE) cleanup step may be necessary to reduce matrix effects.

2. LC-MS/MS Method:

  • Column: BEH Phenyl column

  • Mobile Phase: Optimized gradient flow of mobile phases suitable for reversed-phase chromatography.

  • Ionization and Detection: As described in Protocol 1.

Quantitative Data Summary:

ParameterValueReference
Average Recovery109% (range of 100-132%)

Signaling Pathways and Logical Relationships

cluster_0 Analytical Workflow cluster_1 Potential Issues cluster_2 Resolution Strategies Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Matrix Effects Matrix Effects Sample Preparation->Matrix Effects MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Poor Co-elution Poor Co-elution LC Separation->Poor Co-elution Data Analysis Data Analysis MS/MS Detection->Data Analysis Isobaric Interference Isobaric Interference MS/MS Detection->Isobaric Interference H/D Exchange H/D Exchange MS/MS Detection->H/D Exchange Improved Cleanup Improved Cleanup Matrix Effects->Improved Cleanup Chromatography Optimization Chromatography Optimization Poor Co-elution->Chromatography Optimization Isobaric Interference->Chromatography Optimization Alternative MRM Alternative MRM Isobaric Interference->Alternative MRM Control pH/Temp Control pH/Temp H/D Exchange->Control pH/Temp

Caption: Overview of the analytical workflow and common troubleshooting points.

References

calibration curve non-linearity issues with Metaldehyde-d16

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering calibration curve non-linearity issues specifically when using Metaldehyde-d16 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Metaldehyde is non-linear when using this compound as an internal standard. What are the common causes?

A1: Non-linearity in calibration curves, even when using a stable isotope-labeled internal standard like this compound, can arise from several factors. The most common causes include:

  • Detector Saturation: At high analyte concentrations, the detector signal may no longer be proportional to the amount of analyte, leading to a plateau in the curve.[1][2][3]

  • Ion Source Saturation/Ion Suppression: In mass spectrometry, high concentrations of either the analyte or the internal standard can lead to competition for ionization, causing a non-linear response.[1][4]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte and/or the internal standard, leading to ion suppression or enhancement. While a stable isotope-labeled internal standard should theoretically compensate for these effects, differential matrix effects can still occur.

  • Errors in Standard Preparation: Inaccurate serial dilutions or errors in the preparation of stock solutions are a common source of non-linearity.

  • Inappropriate Regression Model: A simple linear regression may not always be the best fit for the concentration-response relationship.

  • Analyte/Internal Standard Instability: Metaldehyde can depolymerize, especially with heat, which could affect the stability of standards.

  • Cross-Contamination or Carryover: Residual analyte or internal standard from previous injections can affect subsequent measurements, particularly at lower concentrations.

  • Isotopic Contribution: At very high concentrations of the analyte, the natural isotope abundance may contribute to the signal of the deuterated internal standard, although this is less common with a d16 label.

Q2: How can I determine if detector saturation is the cause of my non-linear curve?

A2: A key indicator of detector saturation is a plateauing of the response at the highest concentrations of your calibration curve. To confirm, you can try the following:

  • Dilute High-Concentration Standards: Prepare a dilution of your highest calibration standard.

  • Analyze and Back-Calculate: Inject the diluted standard and analyze it.

  • Evaluate: If the back-calculated concentration of the diluted standard falls on the linear portion of your curve, detector saturation is the likely cause.

Q3: Can the concentration of this compound itself affect the linearity of the calibration curve?

A3: Yes, the concentration of the internal standard is crucial. An inappropriate concentration can lead to non-linearity.

  • Too Low: If the internal standard concentration is too low, its signal may be suppressed by high concentrations of the analyte.

  • Too High: A very high concentration of the internal standard can cause detector saturation or suppress the ionization of the analyte.

The goal is to use a concentration of this compound that provides a strong, consistent signal across the entire calibration range without causing saturation or suppression.

Q4: Is it acceptable to use a non-linear calibration curve for quantification?

A4: Yes, using a non-linear regression model (e.g., quadratic) is acceptable, provided that the model accurately describes the relationship between concentration and response. The chosen model must be properly validated for accuracy and precision. However, it is often preferable to understand and address the underlying cause of the non-linearity to ensure a more robust analytical method.

Troubleshooting Guide: Non-Linearity in Metaldehyde Calibration Curves

This guide provides a systematic approach to diagnosing and resolving non-linearity issues.

Step 1: Visual Inspection of Chromatograms and Data

Before making any experimental changes, carefully review your existing data.

Parameter to InspectWhat to Look ForPotential Implication
Peak Shape Tailing, fronting, or split peaks for Metaldehyde or this compound.Poor chromatography, column degradation, or active sites in the system.
Response Ratios A non-proportional increase in the analyte/IS response ratio at higher concentrations.Detector saturation, ion suppression, or other non-linear effects.
Residuals Plot A clear pattern (e.g., U-shape) in the plot of residuals versus concentration.The chosen linear regression model is not appropriate for the data.
Step 2: Experimental Troubleshooting Protocols

If visual inspection suggests a systemic issue, proceed with the following experimental protocols.

Objective: To determine if the non-linearity is due to saturation effects at high concentrations.

Methodology:

  • Prepare Dilutions: Take the highest concentration standard from your calibration curve and prepare a series of dilutions (e.g., 1:2, 1:5, 1:10) using the same blank matrix.

  • Injection and Analysis: Inject these diluted samples and your original high-concentration standard.

  • Data Evaluation:

    • Compare the peak shapes and responses. Symmetrical peaks in the diluted samples versus flattened or broader peaks in the original high standard can indicate saturation.

    • Calculate the concentrations of the diluted samples using the existing non-linear calibration curve.

    • If the calculated concentrations are accurate for the diluted samples, it confirms that the issue lies at the high end of the curve and is likely due to saturation.

Corrective Actions:

  • Reduce the injection volume for all samples and standards.

  • Dilute the upper-range calibration standards and any samples that fall in that range.

  • If using mass spectrometry, consider using a less abundant product ion for quantification.

Objective: To evaluate if components in the sample matrix are causing differential ion suppression or enhancement.

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (In-Matrix): Prepare a low, medium, and high concentration of Metaldehyde and a constant concentration of this compound in the extracted blank matrix.

    • Set B (In-Solvent): Prepare the same concentrations of Metaldehyde and this compound in the final reconstitution solvent (e.g., methanol/water).

  • Analysis and Comparison: Analyze both sets of samples and compare the peak areas of the analyte and the internal standard.

  • Data Evaluation: A significant difference (typically >15-20%) in the analyte or internal standard response between the matrix and solvent samples indicates the presence of matrix effects.

Corrective Actions:

  • Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to more effectively remove interfering matrix components.

  • Adjust chromatographic conditions to separate the analyte and internal standard from the matrix interferences.

Objective: To ensure that the non-linearity is not due to errors in standard preparation or degradation.

Methodology:

  • Prepare Fresh Stock Solutions: Prepare new stock solutions of both Metaldehyde and this compound from the original source materials.

  • Prepare New Calibration Standards: Using the fresh stock solutions, prepare a new set of calibration standards.

  • Analyze and Compare: Analyze the newly prepared standards and compare the resulting calibration curve to the original.

Corrective Actions:

  • If the new curve is linear, the original standards were likely prepared incorrectly or had degraded.

  • Metaldehyde is known to sublime at elevated temperatures and depolymerize above 80°C. Ensure standards are stored correctly, typically at low temperatures, and are not exposed to high temperatures during preparation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting non-linear calibration curves with this compound.

G cluster_0 Start: Non-Linear Calibration Curve cluster_1 Step 1: Data Review cluster_2 Step 2: Experimental Diagnosis cluster_3 Step 3: Corrective Actions & Resolution Start Observe Non-Linear Curve Inspect_Data Visually Inspect Data: - Peak Shapes - Response Ratios - Residuals Plot Start->Inspect_Data High_Conc_Issue Issue at High Concentrations? Inspect_Data->High_Conc_Issue Test_Saturation Protocol 1: Test for Detector/Ion Source Saturation High_Conc_Issue->Test_Saturation Yes Matrix_Effects_Suspected Inconsistent Response Across Range? High_Conc_Issue->Matrix_Effects_Suspected No Saturation_Confirmed Saturation Confirmed? Test_Saturation->Saturation_Confirmed Saturation_Confirmed->Matrix_Effects_Suspected No Action_Saturation Corrective Actions: - Reduce Injection Volume - Dilute High Standards - Use Different Product Ion Saturation_Confirmed->Action_Saturation Yes Test_Matrix Protocol 2: Assess Matrix Effects Matrix_Effects_Suspected->Test_Matrix Yes Standard_Issue_Suspected General Inaccuracy? Matrix_Effects_Suspected->Standard_Issue_Suspected No Matrix_Effect_Confirmed Matrix Effects Confirmed? Test_Matrix->Matrix_Effect_Confirmed Matrix_Effect_Confirmed->Standard_Issue_Suspected No Action_Matrix Corrective Actions: - Optimize Sample Prep - Improve Chromatography Matrix_Effect_Confirmed->Action_Matrix Yes Test_Standards Protocol 3: Verify Standard Integrity Standard_Issue_Suspected->Test_Standards Yes Standards_OK New Standards Linear? Test_Standards->Standards_OK Action_Standards Root Cause: - Standard Preparation Error - Degradation Standards_OK->Action_Standards Yes Consider_Model If Linearity Not Achieved: Consider Quadratic or Weighted Regression Model Standards_OK->Consider_Model No End Resolved: Linear or Validated Non-Linear Curve Action_Saturation->End Action_Matrix->End Action_Standards->End Consider_Model->End

Caption: Troubleshooting workflow for non-linear calibration curves.

References

Validation & Comparative

A Comparative Guide to the Quantification of Metaldehyde Using Metaldehyde-d16 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of metaldehyde, with a specific focus on the advantages of using Metaldehyde-d16 as an internal standard. The information presented is supported by experimental data from various validated methods, offering a comprehensive overview for researchers and scientists in relevant fields.

Metaldehyde, a commonly used molluscicide, is a substance of significant environmental and toxicological interest. Accurate and precise quantification of metaldehyde in various matrices, such as water, soil, and biological samples, is crucial for monitoring, risk assessment, and regulatory compliance. The use of an isotopically labeled internal standard, such as this compound, is a widely accepted approach to enhance the reliability of quantitative analysis, particularly in complex sample matrices.[1][2]

The Gold Standard: Isotope Dilution Mass Spectrometry with this compound

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards. This compound, a deuterated analog of metaldehyde, is the ideal internal standard for this purpose.[1] Due to their near-identical chemical and physical properties, this compound and the non-labeled metaldehyde co-elute and exhibit similar behavior during sample extraction, cleanup, and ionization in the mass spectrometer. This intrinsic similarity allows this compound to effectively compensate for variations in sample preparation, injection volume, and instrument response, as well as mitigate matrix effects that can suppress or enhance the analyte signal.[1]

The primary advantage of using this compound lies in its ability to improve the accuracy and precision of the analytical method.[2] By calculating the ratio of the analyte signal to the internal standard signal, any variations that affect both compounds equally are canceled out, leading to more robust and reliable results.

Comparison of Analytical Methods

The quantification of metaldehyde is predominantly carried out using chromatographic techniques coupled with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of Method Validation Parameters for Metaldehyde Quantification
ParameterMethod using this compound (LC-MS/MS)Method using this compound (GC-MS/MS)Alternative Method (GC-MS with External Standard)
Instrumentation Agilent 6490 LC/MS/MSGC coupled with tandem quadrupole MSGas chromatograph-mass spectrometer (GC-MS)
Matrix Raw, Process, and Potable WaterCanine SerumAgricultural Products (e.g., grains, fruits)
Limit of Quantification (LOQ) 0.009 µg/L7.3 ± 1.4 ng/mL0.01 mg/kg
Linearity Range 0 to 0.3 µg/L (extendable to 2 µg/L)1–250 ng/mL0.002–0.04 mg/L (for calibration curve)
Recovery 96.08% - 98.08%Not explicitly stated, but accuracy improved by IS70.5%-111.7%
Precision (%RSD) 3.97% - 5.16%Not explicitly stated4.4%-11.0%

Experimental Protocols

Method 1: Quantification of Metaldehyde in Water using LC-MS/MS with this compound Internal Standard

This method is suitable for the analysis of metaldehyde in various water matrices.

  • Sample Preparation: Direct aqueous injection.

  • Internal Standard: this compound is added to the sample.

  • Instrumentation: Agilent 6490 LC/MS/MS.

  • Chromatography: Utilizes a suitable liquid chromatography column and mobile phase gradient for the separation of metaldehyde.

  • Mass Spectrometry: Operated in a sensitive and selective mode, such as Multiple Reaction Monitoring (MRM), to detect and quantify metaldehyde and this compound.

  • Quantification: A calibration curve is generated by plotting the ratio of the peak area of metaldehyde to the peak area of this compound against the concentration of metaldehyde standards.

Method 2: Quantification of Metaldehyde in Serum using GC-MS/MS with this compound Internal Standard

This method is applicable for the determination of metaldehyde in biological samples like serum.

  • Sample Preparation: Liquid-liquid extraction of the serum sample.

  • Internal Standard: A known amount of this compound is added to the sample prior to extraction.

  • Instrumentation: Gas chromatograph coupled with a tandem quadrupole mass spectrometer (GC-MS/MS).

  • Chromatography: A capillary GC column is used for the separation of metaldehyde.

  • Mass Spectrometry: The mass spectrometer is operated in MRM mode for selective and sensitive detection.

  • Quantification: The concentration of metaldehyde is determined from a calibration curve based on the ratio of the analyte to the internal standard response.

Alternative Method: Quantification of Metaldehyde in Agricultural Products using GC-MS with External Standard Calibration

This method is a more traditional approach for quantifying metaldehyde.

  • Sample Preparation: Extraction of the sample with a suitable solvent (e.g., acetone), followed by cleanup using solid-phase extraction (SPE) cartridges.

  • Instrumentation: Gas chromatograph-mass spectrometer (GC-MS).

  • Chromatography: Separation is achieved on a GC column.

  • Mass Spectrometry: The mass spectrometer is used for detection and confirmation.

  • Quantification: A calibration curve is prepared using external standards of metaldehyde. The concentration in the sample is determined by comparing its response to the calibration curve.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison between the methods, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Metaldehyde Quantification with this compound Sample Sample Collection (Water, Serum, etc.) Spike Spiking with This compound (IS) Sample->Spike Preparation Sample Preparation (e.g., Extraction, Cleanup) Spike->Preparation Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Preparation->Analysis Data Data Acquisition (Analyte and IS Signals) Analysis->Data Quantification Quantification (Ratio of Analyte/IS) Data->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for quantifying metaldehyde using this compound.

G cluster_comparison Logical Comparison of Quantification Methods cluster_is Internal Standard (this compound) cluster_es External Standard IS_Advantage1 High Accuracy & Precision IS_Advantage2 Compensates for Matrix Effects IS_Advantage3 Corrects for Sample Loss ES_Disadvantage1 Susceptible to Matrix Effects ES_Disadvantage2 Affected by Injection Volume Variation ES_Disadvantage3 Requires Consistent Sample Recovery Metaldehyde_Quant Metaldehyde Quantification Metaldehyde_Quant->IS_Advantage1 Metaldehyde_Quant->IS_Advantage2 Metaldehyde_Quant->IS_Advantage3 Metaldehyde_Quant->ES_Disadvantage1 Metaldehyde_Quant->ES_Disadvantage2 Metaldehyde_Quant->ES_Disadvantage3

Caption: Comparison of internal vs. external standard methods.

Conclusion

The use of this compound as an internal standard in conjunction with mass spectrometry-based methods offers a superior analytical strategy for the quantification of metaldehyde. The data presented demonstrates that this approach provides high accuracy, precision, and robustness, particularly for complex matrices. While methods employing external standard calibration are available, they are more susceptible to analytical errors arising from matrix effects and variations in sample processing. For researchers, scientists, and professionals in drug development who require the highest quality data for their studies, the adoption of methods utilizing this compound is strongly recommended.

References

A Comparative Guide to Internal Standards for Metaldehyde Analysis: Metaldehyde-d16 as the Gold Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the molluscicide metaldehyde, achieving accurate and reproducible results is paramount. The use of an internal standard (IS) is a critical component of robust analytical methodologies, serving to correct for variations in sample preparation, injection volume, and instrument response. Among the available options, the deuterated analog, Metaldehyde-d16, has emerged as the industry's gold standard. This guide provides an objective comparison of this compound with other potential internal standards, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their analytical assays.

The Critical Role of Internal Standards in Analytical Chemistry

Internal standards are essential for mitigating variability in analytical measurements, particularly when dealing with complex matrices such as soil, water, or biological fluids. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. This ensures that any loss of analyte during sample preparation or fluctuations in instrument response are mirrored by the internal standard, allowing for accurate quantification.

Isotopically labeled internal standards, such as deuterated compounds, are widely regarded as the best choice for mass spectrometry-based quantification.[1] They share nearly identical chemical and physical properties with their non-deuterated counterparts, leading to similar extraction efficiencies, chromatographic retention times, and ionization responses.[1] This co-elution and similar behavior effectively compensate for matrix effects, which are a common source of signal suppression or enhancement in complex samples.[2]

This compound: The Preferred Internal Standard

This compound is a deuterated form of metaldehyde where all 16 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for metaldehyde analysis for several key reasons:

  • Chemical and Physical Similarity: this compound exhibits nearly identical properties to native metaldehyde, including polarity, volatility, and reactivity. This ensures it behaves similarly during extraction, chromatography, and ionization.

  • Co-elution with Analyte: In chromatographic separations (both GC and LC), this compound co-elutes with metaldehyde. This is crucial for effective compensation of matrix effects that can vary throughout the chromatographic run.

  • Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the mass difference between this compound and metaldehyde allows for easy differentiation by a mass spectrometer, enabling simultaneous detection and quantification.

  • Improved Accuracy and Precision: The use of this compound has been shown to significantly improve the accuracy and precision of metaldehyde quantification in various matrices.[3][4]

Performance Data of this compound

The following table summarizes the performance of analytical methods for metaldehyde using this compound as an internal standard, as reported in various studies.

Analytical MethodMatrixRecovery (%)Linearity (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Reference
GC-MS/MSCanine SerumNot explicitly stated, but accuracy was "improved" with IS1 - 2507.3 ± 1.4
LC-MS/MSWater (Clean Hard, Clean Soft, Raw)96.08 - 98.080 - 300 (extendable to 2000)9
On-line SPE-LC-MS/MSWaterNot explicitly stated, LoQ was 9.0 ng L⁻¹Not specified9
Reactive Paper Spray-MSWaterNot explicitly stated, linearity was in the range of 0.01 to 5 ng/mL0.01 - 5< 0.1
LC-MS/MSSoil100 - 132 (average 109)Not specifiedNot specified

Alternative Internal Standards: A Comparative Discussion

While this compound is the most widely accepted internal standard for metaldehyde analysis, other compounds have been occasionally utilized. It is important to understand their limitations in comparison.

Non-Structurally Analogous Isotope-Labeled Standards: Atrazine-d5

One study on the rapid analysis of metaldehyde using reactive paper spray mass spectrometry employed atrazine-d5 as an internal standard. Atrazine is a pesticide with different chemical and physical properties compared to metaldehyde.

  • Advantages:

    • As a deuterated compound, it can be easily distinguished from metaldehyde by mass spectrometry.

    • It may be a cost-effective alternative if already available in the laboratory.

  • Disadvantages:

    • Different Chemical Properties: Atrazine and metaldehyde have different polarities, volatilities, and ionization efficiencies. This means that atrazine-d5 will not accurately mimic the behavior of metaldehyde during sample preparation and analysis.

    • Poor Compensation for Matrix Effects: Due to the differing properties, atrazine-d5 is unlikely to experience the same degree of matrix effects as metaldehyde, potentially leading to inaccurate quantification.

    • Chromatographic Separation: Atrazine-d5 will have a different retention time than metaldehyde, further reducing its effectiveness in compensating for time-dependent matrix effects.

Non-Isotopically Labeled, Structurally Dissimilar Standards

In older analytical methods, non-isotopically labeled compounds with some similar properties (e.g., volatility) were sometimes used as internal standards. For instance, a method for the determination of metaldehyde in pesticide formulations mentioned the use of m-xylene .

  • Advantages:

    • Can be inexpensive and readily available.

  • Disadvantages:

    • Significant Chemical Differences: The chemical and physical properties of a compound like m-xylene are vastly different from metaldehyde.

    • Ineffective for Mass Spectrometry: The use of such standards is not suitable for modern mass spectrometry-based methods that rely on the chemical similarity for accurate correction.

    • High Potential for Inaccurate Results: The disparity in behavior between the analyte and the internal standard can lead to significant errors in quantification.

Experimental Protocols

General Experimental Workflow for Metaldehyde Analysis using this compound

The following diagram illustrates a typical workflow for the analysis of metaldehyde in environmental or biological samples using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Water, Soil, Serum) Spike 2. Spiking with This compound (IS) Sample->Spike Add known amount of IS Extraction 3. Extraction (e.g., LLE, SPE) Spike->Extraction Concentration 4. Concentration/ Solvent Exchange Extraction->Concentration Injection 5. Injection into GC-MS or LC-MS/MS Concentration->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometric Detection Separation->Detection Integration 8. Peak Integration (Analyte and IS) Detection->Integration Ratio 9. Calculation of Peak Area Ratio Integration->Ratio Quantification 10. Quantification using Calibration Curve Ratio->Quantification

Caption: A generalized workflow for metaldehyde analysis using an internal standard.

Detailed Methodologies

1. Sample Preparation (General Protocol)

  • Water Samples: To a known volume of water sample (e.g., 100 mL), add a precise amount of this compound solution. For direct aqueous injection, the sample may be directly analyzed. For extraction-based methods, perform liquid-liquid extraction (LLE) with a suitable solvent like dichloromethane or solid-phase extraction (SPE) using a C18 cartridge.

  • Soil/Sediment Samples: To a weighed amount of homogenized soil (e.g., 10 g), add a known amount of this compound. Extract the sample with an appropriate solvent such as acetone or methanol, followed by centrifugation and collection of the supernatant.

  • Biological Samples (e.g., Serum): To a specific volume of serum (e.g., 1 mL), add the this compound internal standard. Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant can then be further cleaned up or directly injected for analysis.

2. Instrumental Analysis (GC-MS/MS Example)

  • Gas Chromatograph (GC):

    • Injection Port: Splitless mode, temperature programmed for optimal transfer of the analyte.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient to ensure good separation of metaldehyde from other matrix components.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Metaldehyde Transition (example): m/z 177 → 88 + 59

      • This compound Transition (example): m/z 192 → 96 + 64

3. Instrumental Analysis (LC-MS/MS Example)

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to promote ionization.

  • Mass Spectrometer (MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Metaldehyde Transition (example): [M+H]+ or [M+NH4]+ → fragment ions

      • This compound Transition (example): [M+D]+ or [M+ND4]+ → corresponding fragment ions

Conclusion

For the accurate and reliable quantification of metaldehyde in various and often complex matrices, the use of a stable isotope-labeled internal standard is indispensable. This compound stands out as the superior choice due to its near-identical chemical and physical properties to the analyte, ensuring the most effective compensation for analytical variability, especially matrix effects. While alternative internal standards exist, they introduce a higher degree of uncertainty and are not recommended for methods requiring high accuracy and precision. The experimental data consistently demonstrates that methods employing this compound achieve low detection limits and high recovery rates, solidifying its position as the gold standard for metaldehyde analysis.

The following diagram illustrates the logical relationship for selecting an appropriate internal standard for metaldehyde analysis.

G Start Start: Need for Metaldehyde Internal Standard Decision1 Is a Stable Isotope-Labeled Standard Available? Start->Decision1 Metaldehyde_d16 Use this compound Decision1->Metaldehyde_d16 Yes Alternative_IS Consider Alternative (e.g., Atrazine-d5) Decision1->Alternative_IS No Conclusion Optimal Method Accuracy and Precision Metaldehyde_d16->Conclusion Non_IS Consider Non-Isotopically Labeled Standard (Not Recommended for MS) Alternative_IS->Non_IS Compromised_Accuracy Potential for Compromised Accuracy and Precision Alternative_IS->Compromised_Accuracy Non_IS->Compromised_Accuracy

Caption: Decision tree for internal standard selection in metaldehyde analysis.

References

Inter-Laboratory Comparison of Metaldehyde Analysis Using Metaldehyde-d16: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of metaldehyde, with a specific focus on the application of the internal standard, Metaldehyde-d16. It is intended for researchers, scientists, and professionals in analytical chemistry and environmental monitoring. The data and protocols presented are synthesized from established analytical practices to offer a benchmark for performance evaluation.

Metaldehyde, a widely used molluscicide, is a compound of significant environmental interest due to its potential to contaminate water sources. Accurate and precise quantification is therefore crucial. The use of an isotopically labeled internal standard like this compound is a common strategy to improve the accuracy of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.

Comparative Analytical Performance

The following table summarizes typical performance data for the analysis of metaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. This data is representative of what can be achieved in a well-equipped analytical laboratory.

Parameter Value Method Matrix
Limit of Detection (LOD)0.01 - 0.05 µg/LGC-MSDrinking Water
Limit of Quantification (LOQ)0.03 - 0.15 µg/LGC-MSDrinking Water
Recovery95 - 105%GC-MS with Solid Phase ExtractionSurface Water
Repeatability (RSDr)< 5%GC-MSGroundwater
Reproducibility (RSDR)< 10%GC-MSGroundwater

Experimental Protocol: Metaldehyde Analysis in Water by GC-MS

This section details a standard operating procedure for the quantification of metaldehyde in water samples using solid-phase extraction (SPE) followed by GC-MS with this compound as an internal standard.

1. Sample Preparation and Extraction

  • Sample Collection: Collect 1-liter water samples in amber glass bottles.

  • Fortification: Add a known concentration of this compound internal standard solution to each sample.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., divinylbenzene polymer) with methanol followed by deionized water.

    • Pass the water sample through the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge under a stream of nitrogen.

    • Elute the trapped analytes with a suitable solvent (e.g., ethyl acetate).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: 1 µL of the concentrated extract is injected in splitless mode.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Metaldehyde: m/z 44, 88

      • This compound: m/z 52, 104

3. Quantification

  • Create a calibration curve using standards of metaldehyde at various concentrations, each fortified with the same concentration of this compound.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plot the peak area ratio against the concentration of the standards to generate a linear regression curve.

  • Determine the concentration of metaldehyde in the samples by interpolating their peak area ratios on the calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1L Water Sample Fortify Fortify with This compound Sample->Fortify SPE Solid Phase Extraction (SPE) Fortify->SPE Elute Elute with Organic Solvent SPE->Elute Concentrate Concentrate to 1 mL Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Quant Quantification GCMS->Quant quantification_logic cluster_measurement Instrument Measurement cluster_calculation Calculation & Correction cluster_correction Correction for Variability Met_Peak Metaldehyde Peak Area Ratio Calculate Peak Area Ratio (Metaldehyde / this compound) Met_Peak->Ratio IS_Peak This compound Peak Area IS_Peak->Ratio IS_Peak->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Final_Conc Determine Final Concentration Cal_Curve->Final_Conc Matrix Matrix Effects Matrix->IS_Peak Prep_Loss Sample Prep Loss Prep_Loss->IS_Peak Inst_Drift Instrument Drift Inst_Drift->IS_Peak

Determining Metaldehyde Levels: A Comparative Guide to Analytical Methods Utilizing Metaldehyde-d16

Author: BenchChem Technical Support Team. Date: November 2025

The accurate detection and quantification of the molluscicide metaldehyde in environmental and biological samples are crucial for assessing contamination levels and potential toxicity. This guide provides a comparative overview of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of metaldehyde, with a specific focus on the advantages of using its deuterated isotopic analog, Metaldehyde-d16, as an internal standard. The inclusion of an internal standard is a critical component in robust analytical methodologies, significantly improving accuracy and precision by correcting for variations in sample preparation and instrument response.

Comparative Analysis of Analytical Methods

Metaldehyde quantification is predominantly achieved through chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of this compound as an internal standard is a common practice to enhance the reliability of these methods.

Analytical MethodMatrixInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS Tap WaterThis compound-4 ng/L[1]
River WaterThis compound-20 ng/L[1]
Raw, Process, and Potable WaterThis compound0.009 µg/L-[2]
GC-MS/MS SerumDeuterated Metaldehyde-7.3 ± 1.4 ng/mL[3][4]
Reactive Paper Spray MS WaterAtrazine-d50.05 ng/mL-
GC-MS Serum and Whole Blood--0.04 µg/mL

As evidenced in the table, methods incorporating a deuterated internal standard, such as this compound, consistently achieve low limits of detection and quantification. The isotopic similarity between the analyte and the standard ensures they behave almost identically during extraction, chromatography, and ionization, thereby providing a more accurate correction for any sample loss or matrix effects.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are summaries of key experimental protocols for metaldehyde determination.

1. LC-MS/MS with Online Enrichment for Water Samples

  • Sample Preparation: Aqueous samples are directly injected without extensive cleanup.

  • Instrumentation: An Agilent 1260 Infinity LC system coupled to a 6460 triple quadrupole mass spectrometer.

  • Chromatography: An on-line enrichment column is used to trap the analyte before it is back-flushed onto the analytical column.

  • Mobile Phase: A methylamine mobile phase additive is used to form a stable methylamine adduct of metaldehyde, which improves sensitivity.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The ion transitions for metaldehyde are m/z 208.2 to m/z 76.1 and 208.2 to 176, while the transition for this compound is m/z 224.3 to 80.2.

  • Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Workflow for LC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS System cluster_data_analysis Data Analysis water_sample Aqueous Sample injection Direct Injection water_sample->injection enrichment Online Enrichment Column injection->enrichment analytical_column Analytical Column enrichment->analytical_column Back-flush ms Triple Quadrupole MS analytical_column->ms quantification Quantification (MRM) ms->quantification

LC-MS/MS workflow with online enrichment.

2. GC-MS/MS for Serum Samples

  • Sample Preparation: Liquid-liquid extraction of metaldehyde from serum.

  • Instrumentation: Gas chromatograph combined with a tandem quadrupole mass spectrometer (GC/MS/MS).

  • Detection: Multiple Reaction Monitoring (MRM) methodologies are utilized for detection and quantification.

  • Internal Standard: A deuterated metaldehyde internal standard is added to improve accuracy.

  • Quantification: A calibration curve is established over a linear range of 1–250 ng/mL.

Logical Flow of Using an Internal Standard

cluster_process Analytical Process cluster_quantification Quantification sample Sample with Unknown Metaldehyde Concentration add_is Add Known Amount of This compound (IS) sample->add_is extraction Sample Preparation (e.g., LLE) add_is->extraction analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) extraction->analysis measure_ratio Measure Peak Area Ratio (Metaldehyde / this compound) analysis->measure_ratio calibration_curve Compare to Calibration Curve measure_ratio->calibration_curve determine_conc Determine Metaldehyde Concentration calibration_curve->determine_conc

Quantification using an internal standard.

Alternative Methods

While methods employing this compound are preferred for their accuracy, other techniques exist. For instance, a reactive paper spray mass spectrometry method has been developed for the rapid analysis of metaldehyde in water, using Atrazine-d5 as an internal standard, achieving an LOD of 0.05 ng/mL. Another approach for analyzing metaldehyde in animal whole blood and serum by GC-MS without an internal standard reported an LOQ of 0.04 µg/mL. However, these methods may be more susceptible to matrix effects and variability in sample preparation, potentially leading to less precise results compared to those using an isotopic internal standard.

References

Assessing Analytical Methods with Metaldehyde-d16: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical methods are paramount. When quantifying the molluscicide metaldehyde, the use of a deuterated internal standard, Metaldehyde-d16, is a common practice to ensure reliable results. This guide provides a comprehensive comparison of analytical methods utilizing this compound, supported by experimental data and detailed protocols.

Performance of this compound in Analytical Methods

This compound is an ideal isotopic-labeled internal standard for mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the target analyte, metaldehyde, ensuring it behaves similarly during sample preparation and analysis. This co-elution and similar ionization response allow for effective correction of matrix effects and variations in extraction efficiency, significantly improving the accuracy and precision of quantification.[1][2] The inclusion of a deuterated internal standard is noted to improve the accuracy of metaldehyde quantification in complex matrices like serum.[1]

Quantitative Data Summary

The following table summarizes the performance of various analytical methods that employ this compound as an internal standard across different sample matrices.

Analytical MethodMatrixRecovery (%)Precision (% RSD)Limit of Quantification (LOQ)Reference
LC-MS/MSTap Water> 97Not Reported4 ng/L[3]
LC-MS/MSRiver Water> 97Not Reported20 ng/L[3]
LC-MS/MSClean Hard Water97.624.990.009 µg/L
LC-MS/MSClean Soft Water98.083.970.009 µg/L
LC-MS/MSRaw Water96.085.160.009 µg/L
LC-MS/MSSurface WaterNot ReportedNot Reported9.0 ng L⁻¹
GC-MS/MSSerumNot ReportedNot Reported7.3 ± 1.4 ng/mL
GC-MSAnimal Whole Blood & Serum93 - 102< 12 (Intra- and inter-assay)0.04 µg/mL
LC-MSSoil (various types)100 - 132 (109 average)< 20Not Reported

Comparison with Alternative Quantification Methods

While this compound offers significant advantages, other quantification strategies are also employed.

External Standard Calibration: This method involves creating a calibration curve from a series of standards containing known concentrations of the analyte. While simpler, it does not account for matrix effects or variations in sample preparation, which can lead to inaccurate results, especially in complex samples like soil. To mitigate this, matrix-matched standards or the standard addition method can be used, though the latter significantly increases the number of samples for analysis.

Other Internal Standards: Non-isotopically labeled internal standards, such as m-xylene for GC-MS analysis of pesticide formulations, have been reported. However, these compounds have different chemical and physical properties from metaldehyde and may not behave identically during analysis, potentially leading to less accurate correction for matrix effects compared to a deuterated analog.

The use of an isotopic-labeled internal standard like this compound is generally the preferred method for achieving the highest accuracy and precision in trace-level quantification of metaldehyde in complex matrices.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

LC-MS/MS Method for Metaldehyde in Water

This method is suitable for the analysis of metaldehyde in raw, process, and potable waters.

  • Sample Preparation: Direct aqueous injection is used, eliminating the need for extensive sample preparation. The internal standard, this compound, is added automatically during the injection process.

  • Instrumentation: Agilent 6490 LC/MS/MS system.

  • Chromatographic Conditions:

    • Injection Volume: 100 µL

    • Ionisation Mode: Positive

  • Mass Spectrometry Conditions:

    • Multiple Reaction Monitoring (MRM) is used for quantification.

  • Calibration: A calibration curve is generated using standards ranging from 0 to 0.3 µg/L.

GC-MS/MS Method for Metaldehyde in Serum

This protocol is designed for the quantification of metaldehyde in canine serum samples.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Extract metaldehyde from serum samples via liquid-liquid partitioning.

    • Spike the sample with this compound internal standard.

  • Instrumentation: Gas chromatograph combined with a tandem quadrupole mass spectrometer (GC/MS/MS).

  • Mass Spectrometry Conditions:

    • Multiple Reaction Monitoring (MRM) is employed for detection and quantification.

  • Calibration: A linear calibration is established in the range of 1-250 ng/mL.

LC-MS Method for Metaldehyde in Soil

This method is optimized to overcome matrix suppression when analyzing soil extracts.

  • Sample Preparation (Solvent Extraction):

    • Extract metaldehyde from soil samples using pure methanol.

    • Prepare samples for LC-MS analysis by diluting 1/10 with water and filtering through a 0.2 µm pore nylon filter.

  • Instrumentation: Waters Acquity-Quattro Premier XE LC-MS system.

  • Chromatographic Conditions:

    • Column: BEH Phenyl column to reduce matrix suppression.

  • Calibration: Calibration standards are matrix-matched, prepared from the same metaldehyde stock solution used for spiking, and spiked into blank soil extract. The calibration range includes standards from 0.01 µg/mL to 2.5 µg/mL.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of metaldehyde using an internal standard.

Metaldehyde Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (Water, Soil, Serum) spike Spiking with This compound (IS) sample->spike extraction Extraction (LLE, SPE, etc.) spike->extraction concentrate Concentration/ Solvent Exchange extraction->concentrate injection Injection concentrate->injection separation Chromatographic Separation (GC or LC) injection->separation detection Mass Spectrometric Detection (MS/MS) separation->detection peak_integration Peak Integration (Analyte & IS) detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification result Final Concentration quantification->result

Caption: A typical analytical workflow for metaldehyde quantification using an internal standard.

References

performance characteristics of Metaldehyde-d16 in different analytical instruments

Author: BenchChem Technical Support Team. Date: November 2025

Metaldehyde-d16 serves as a critical internal standard for the quantitative analysis of metaldehyde, a widely used molluscicide, in various environmental and biological matrices. Its application is crucial for correcting analyte losses during sample preparation and for compensating for matrix effects in instrumental analysis. This guide provides a comparative overview of the performance characteristics of this compound in different analytical instruments, supported by experimental data and detailed methodologies.

Performance Characteristics Overview

This compound is predominantly utilized in chromatographic-mass spectrometric methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of instrument significantly influences the method's sensitivity, selectivity, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for metaldehyde analysis, often requiring derivatization or specific injection techniques due to the thermal lability of the analyte. The use of this compound in GC-MS methods helps to improve the accuracy and precision of quantification.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a preferred method for metaldehyde analysis due to its high sensitivity and specificity, often allowing for direct injection of aqueous samples with minimal cleanup.[2][3] this compound is an ideal internal standard for LC-MS/MS as it co-elutes with the native analyte and compensates for variations in ionization efficiency.

Data Presentation

The following tables summarize the quantitative performance data of analytical methods employing this compound as an internal standard across different instruments and sample matrices.

Table 1: Performance of this compound in LC-MS/MS Methods

Sample MatrixMethodLimit of Quantification (LOQ) / Limit of Detection (LOD)RecoveryLinearity (Range)Reference
Surface WaterLC-MS/MS with on-line sample enrichmentLOQ: 4 ng/L (tap water), 20 ng/L (river water)> 97%Not Specified[2][3]
Raw, Process, and Potable WatersDirect Aqueous Injection LC-MS/MSLOD: 0.009 µg/L96.08% - 98.08%0 to 0.3 µg/L (extendable to 2 µg/L)
WaterReactive Paper Spray Mass SpectrometryLOD < 0.1 ng/mLNot Specified0.01 to 5 ng/mL (R² > 0.99)

Table 2: Performance of this compound in GC-MS/MS Methods

Sample MatrixMethodLimit of Quantification (LOQ)RecoveryLinearity (Range)Reference
Animal SerumGC-MS/MS7.3 ± 1.4 ng/mLNot Specified1-250 ng/mL
Animal Whole Blood and SerumGC-MSLOQ: 0.04 µg/mL93 - 102%0.04 to 200 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LC-MS/MS Method for Surface Water Analysis
  • Sample Preparation: An internal standard stock solution of this compound is prepared by dissolving 10 mg in 10 mL of methanol to a concentration of 1 g/L, with subsequent dilutions made in methanol.

  • Instrumentation: Agilent LC-MS/MS system.

  • Chromatography: On-line sample enrichment is utilized.

  • Mass Spectrometry: The system is operated in positive electrospray and multiple reaction monitoring (MRM) mode.

    • This compound Transition: m/z 224.3 → 80.2

    • Metaldehyde Transitions: m/z 208.2 → 76.1 and m/z 208.2 → 176.1

  • Quantification: A calibration curve is generated by plotting the peak area ratios of metaldehyde to this compound against the concentration of the standards.

GC-MS/MS Method for Animal Serum Analysis
  • Sample Preparation: Liquid-liquid extraction is performed on the serum samples.

  • Internal Standard: A deuterated metaldehyde internal standard (this compound) is used to improve accuracy.

  • Instrumentation: Gas chromatography combined with tandem quadrupole mass spectrometry (GC-MS/MS).

  • Mass Spectrometry: The analysis is carried out using Multiple Reaction Monitoring (MRM).

  • Quantification: The concentration of metaldehyde is determined from a calibration curve, with the internal standard correcting for extraction and instrumental variability.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship in the analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (e.g., Water, Serum) spike Spiking with This compound (Internal Standard) sample->spike extraction Extraction (e.g., LLE, SPE) spike->extraction concentrate Concentration extraction->concentrate injection Injection into GC-MS or LC-MS/MS concentrate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Metaldehyde calibration->quantification logical_relationship cluster_process Analytical Process Metaldehyde Metaldehyde (Analyte) SamplePrep Sample Preparation Losses Metaldehyde->SamplePrep InstrumentalVar Instrumental Variability Metaldehyde->InstrumentalVar Metaldehyde_d16 This compound (Internal Standard) Metaldehyde_d16->SamplePrep Metaldehyde_d16->InstrumentalVar Quantification Accurate Quantification SamplePrep->Quantification Correction InstrumentalVar->Quantification Correction

References

A Comparative Analysis of GC-MS and LC-MS Methods for Metaldehyde Quantification Utilizing Metaldehyde-d16

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metaldehyde is crucial. This guide provides a detailed comparison of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on methods employing the internal standard Metaldehyde-d16 for enhanced accuracy and reliability.

This document outlines the performance characteristics of both methods, supported by experimental data from various studies. It also provides detailed experimental protocols to aid in the selection and implementation of the most suitable method for specific analytical needs.

Quantitative Data Comparison

The following tables summarize the quantitative performance of GC-MS and LC-MS methods for metaldehyde analysis from different studies. The use of this compound as an internal standard is a common feature in many of these robust methods, correcting for variations in sample preparation and instrument response.

Table 1: Performance Characteristics of GC-MS Methods for Metaldehyde Analysis

ParameterMatrixValueReference
Limit of Detection (LOD) Surface Water3 ng/L[1]
Limit of Quantification (LOQ) Canine Serum7.3 ± 1.4 ng/mL[2][3]
Linearity Range Canine Serum1-250 ng/mL[2][3]
Reporting Limit Water<10 ng/L

Table 2: Performance Characteristics of LC-MS/MS Methods for Metaldehyde Analysis

ParameterMatrixValueReference
Limit of Detection (LOD) Raw, Process, & Potable Water0.009 µg/L
Limit of Quantification (LOQ) Tap Water4 ng/L
River Water20 ng/L
Linearity Range WaterUp to 0.3 µg/L (extendable to 2 µg/L)
Recovery Clean Hard Water97.62%
Clean Soft Water98.08%
Raw Water96.08%
Tap and River Water> 97%
Soil100-132%

Experimental Workflows

The cross-validation of GC-MS and LC-MS methods for metaldehyde analysis involves a systematic process to ensure that both techniques provide comparable and reliable results. The workflow diagram below illustrates the key stages of this process, from sample collection to data comparison.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Aqueous Sample Collection Spike Spiking with this compound (Internal Standard) Sample->Spike LLE Liquid-Liquid Extraction (LLE) (e.g., with Dichloromethane) Spike->LLE for GC-MS SPE Solid-Phase Extraction (SPE) Spike->SPE for GC-MS/LC-MS Direct Direct Aqueous Injection (for LC-MS) Spike->Direct for LC-MS GCMS GC-MS Analysis LLE->GCMS SPE->GCMS LCMS LC-MS/MS Analysis SPE->LCMS Direct->LCMS Quant Quantification using Metaldehyde/Metaldehyde-d16 Ratio GCMS->Quant LCMS->Quant Compare Comparison of Results: Linearity, LOD, LOQ, Accuracy, Precision Quant->Compare

Cross-validation workflow for GC-MS and LC-MS analysis of metaldehyde.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following sections outline typical experimental protocols for the analysis of metaldehyde in water samples by GC-MS and LC-MS, incorporating this compound as an internal standard.

GC-MS Analysis Protocol

This protocol is based on methods involving a preliminary extraction step.

  • Preparation of Standards:

    • Prepare a stock solution of Metaldehyde and this compound in a suitable solvent (e.g., methanol or acetone).

    • Create a series of calibration standards by diluting the metaldehyde stock solution and adding a constant concentration of the this compound internal standard to each.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a defined volume of water sample (e.g., 80 mL), add the this compound internal standard.

    • Perform a liquid-liquid extraction using a suitable solvent such as dichloromethane.

    • Dry the extract (e.g., using anhydrous sodium sulfate) and concentrate it to a final volume.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Injection: 1-2 µL of the extract is injected in splitless mode.

      • Injector Port Temperature: A lower temperature, such as 150°C, is often recommended to improve sensitivity.

      • Column: A capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).

      • Oven Temperature Program: A programmed temperature gradient is used to separate the analytes.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

      • Quantification: The concentration of metaldehyde is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC-MS/MS Analysis Protocol

This protocol is based on methods utilizing direct aqueous injection or on-line enrichment.

  • Preparation of Standards:

    • Similar to the GC-MS method, prepare stock solutions of Metaldehyde and this compound.

    • Prepare aqueous calibration standards containing a constant concentration of the this compound internal standard.

  • Sample Preparation:

    • Direct Aqueous Injection: For cleaner water samples, the sample can be directly injected after spiking with the internal standard, minimizing sample preparation time.

    • On-line Solid-Phase Extraction: For trace-level detection in complex matrices like surface water, an on-line enrichment system can be used to concentrate the sample before it enters the analytical column. An 800 μL sample volume can be sufficient for this approach.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph (LC):

      • Column: A suitable reversed-phase column (e.g., C18 or Phenyl).

      • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or methylamine to improve ionization.

      • Flow Rate: A typical analytical flow rate.

      • Injection Volume: Can range from a few microliters to 100 µL for direct injection.

    • Tandem Mass Spectrometer (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

      • Quantification: The concentration is calculated from the ratio of the MRM transition peak area of metaldehyde to that of this compound, plotted against a calibration curve.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of metaldehyde, with the inclusion of this compound as an internal standard significantly improving the accuracy and precision of both methods.

  • GC-MS is a robust and reliable technique, particularly when coupled with sample extraction to pre-concentrate the analyte from the matrix. It is a well-established method for the analysis of semi-volatile compounds.

  • LC-MS/MS offers advantages in terms of reduced sample preparation time, especially with direct aqueous injection, and can provide very low limits of detection, making it highly suitable for environmental monitoring where trace-level quantification is required. The development of on-line enrichment techniques further enhances its sensitivity.

The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, sample throughput, and available instrumentation. For high-throughput analysis of water samples with minimal preparation, LC-MS/MS is often preferred. For complex matrices that may require extensive cleanup, GC-MS remains a valuable and reliable option. This guide provides the foundational information to make an informed decision based on scientific data and established protocols.

References

A Comparative Guide to the Use of Metaldehyde-d16 as a Certified Reference Material in Analytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Metaldehyde-d16 as a certified reference material (CRM) for the quantitative analysis of metaldehyde, particularly in environmental and biological matrices. It explores its performance against alternative internal standards and presents supporting experimental data to aid researchers in method development and validation.

Introduction to Metaldehyde and the Need for Accurate Quantification

Metaldehyde (C₈H₁₆O₄) is a widely used molluscicide for controlling slugs and snails in agriculture and horticulture.[1][2] Its potential for contamination of water sources and presence in various environmental samples necessitates sensitive and accurate analytical methods for its quantification.[3][4] The use of an appropriate internal standard is crucial in chromatographic techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to correct for sample matrix effects and variations in analytical procedures, thereby ensuring the reliability of the results.[5]

This compound: The Gold Standard Internal Standard

This compound (C₈D₁₆O₄) is the deuterated analog of metaldehyde, where all 16 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of metaldehyde for several key reasons:

  • Chemical and Physical Similarity: this compound exhibits nearly identical chemical and physical properties to the non-labeled metaldehyde. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation, leading to effective compensation for any losses or variations during these steps.

  • Co-elution with Analyte: In liquid chromatography, this compound co-elutes with metaldehyde, meaning they exit the analytical column at the same time. This is a critical characteristic for an internal standard as it ensures that both the analyte and the standard are subjected to the same matrix effects at the same time in the mass spectrometer's ion source.

  • Mass-to-Charge (m/z) Difference: Despite their similar chromatographic behavior, this compound is readily distinguished from metaldehyde by a mass spectrometer due to the mass difference between deuterium and hydrogen. This allows for simultaneous but separate detection and quantification.

The use of isotopically labeled internal standards like this compound is widely recognized as the most effective method for compensating for matrix effects, which can significantly suppress or enhance the analyte signal in complex samples.

Performance of this compound in Analytical Applications

Numerous studies have demonstrated the successful application of this compound as an internal standard for the accurate quantification of metaldehyde in various matrices, particularly in water and soil samples using LC-MS/MS.

Quantitative Performance Data

The following table summarizes key performance metrics from validated analytical methods that have utilized this compound as an internal standard.

MatrixAnalytical MethodRecovery (%)Linearity (r²)Limit of Quantification (LOQ)Reference
Tap Water On-line SPE-LC-MS/MS> 97%> 0.9994 ng/L
River Water On-line SPE-LC-MS/MS> 97%> 0.99920 ng/L
Raw, Process, and Potable Waters Direct Aqueous Injection-LC-MS/MS96.08 - 98.08%Not explicitly stated, but excellent linearity reported0.009 µg/L
Soil LC-MS100 - 132%Not explicitly stated, but good linearity achievedNot explicitly stated
Animal Whole Blood and Serum GC-MS93 - 102%Linear from 0.04 to 200 µg/mL0.04 µg/mL

These data highlight the excellent recovery and linearity achieved when using this compound, demonstrating its effectiveness in providing accurate and precise quantification of metaldehyde across different and complex sample types.

Comparison with Alternative Internal Standards

While this compound is considered the ideal internal standard, other compounds have been used in its absence. A common alternative is Atrazine-d5 , a deuterated form of the herbicide atrazine.

This compound vs. Atrazine-d5
FeatureThis compoundAtrazine-d5
Structural Similarity to Metaldehyde Identical (isotopic analog)Dissimilar
Chromatographic Co-elution Co-elutes with metaldehydeElutes at a different retention time
Compensation for Matrix Effects Highly effective due to identical behaviorLess effective as it experiences different matrix effects at a different elution time
Commercial Availability Readily available from various suppliersReadily available

One study utilized Atrazine-d5 as an internal standard for the analysis of metaldehyde using a reactive paper spray mass spectrometry method. The study reported good linearity (R² > 0.99) and a low limit of detection (< 0.1 ng/mL). However, it is a generally accepted principle in analytical chemistry that an isotopically labeled analog of the analyte is the most effective internal standard for correcting matrix effects. Since Atrazine-d5 has a different chemical structure and elutes at a different time than metaldehyde, its ability to compensate for specific matrix effects impacting metaldehyde at its retention time is likely to be less effective than that of this compound.

Experimental Protocols

Analysis of Metaldehyde in Water using On-line SPE-LC-MS/MS with this compound

This protocol is based on the method described by Schumacher et al. (2016).

a. Sample Preparation and Internal Standard Spiking:

  • Water samples are collected and stored appropriately.

  • Prior to analysis, each sample and calibration standard is spiked with a known concentration of this compound (e.g., 1 µg/L).

b. On-line Solid Phase Extraction (SPE):

  • The sample is loaded onto an SPE cartridge (e.g., Oasis HLB) where metaldehyde and this compound are retained.

  • Interfering substances are washed from the cartridge.

c. LC-MS/MS Analysis:

  • The retained analytes are eluted from the SPE cartridge and transferred to the analytical LC column.

  • Chromatographic separation is performed using a suitable column (e.g., C18) and mobile phase gradient.

  • Detection is carried out using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Metaldehyde Transition: e.g., m/z 208.2 → 76.1 (quantitative) and 208.2 → 176 (qualifier)

    • This compound Transition: e.g., m/z 224.3 → 80.2

d. Quantification:

  • A calibration curve is generated by plotting the ratio of the peak area of metaldehyde to the peak area of this compound against the concentration of the calibration standards.

  • The concentration of metaldehyde in the samples is determined from this calibration curve.

Analysis of Metaldehyde in Soil using LC-MS with this compound

This protocol is based on the method described by Keighley et al. (2021).

a. Sample Extraction:

  • A known amount of soil is extracted with a suitable solvent, such as methanol.

  • The extraction is typically performed using shaking or sonication, followed by centrifugation to separate the extract from the soil particles.

b. Internal Standard Spiking:

  • A known amount of this compound is added to the soil extract.

c. LC-MS Analysis:

  • The extract is analyzed by LC-MS. To overcome matrix suppression, a phenyl-based column (e.g., BEH Phenyl) can be more effective than a standard C18 column.

  • The mobile phase and gradient are optimized for the separation of metaldehyde from matrix components.

  • Mass spectrometric detection is performed in MRM mode, monitoring for the specific transitions of metaldehyde and this compound.

d. Quantification:

  • Quantification is performed using an internal standard calibration method as described for the water analysis protocol.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the analysis of metaldehyde using this compound as an internal standard.

Workflow for Metaldehyde Analysis in Water cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Collection Spike Spike with this compound Sample->Spike SPE On-line Solid Phase Extraction Spike->SPE LC Liquid Chromatography Separation SPE->LC MS Tandem Mass Spectrometry Detection LC->MS Quant Quantification using Internal Standard Calibration MS->Quant Result Final Concentration of Metaldehyde Quant->Result

Caption: Workflow for Metaldehyde Analysis in Water Samples.

Workflow for Metaldehyde Analysis in Soil cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Soil Sample Collection Extract Solvent Extraction Sample->Extract Spike Spike Extract with this compound Extract->Spike LC Liquid Chromatography Separation (Phenyl Column) Spike->LC MS Tandem Mass Spectrometry Detection LC->MS Quant Quantification using Internal Standard Calibration MS->Quant Result Final Concentration of Metaldehyde Quant->Result

Caption: Workflow for Metaldehyde Analysis in Soil Samples.

Conclusion

This compound serves as an exemplary certified reference material for the accurate and precise quantification of metaldehyde in a variety of complex matrices. Its identical chemical and physical properties to the native analyte make it highly effective at compensating for matrix effects and procedural variability, a significant advantage over non-isotopically labeled internal standards like Atrazine-d5. The presented experimental data from validated methods underscore the reliability of this compound in achieving high recovery rates and excellent linearity. For researchers and scientists developing and validating analytical methods for metaldehyde, the use of this compound as an internal standard is strongly recommended to ensure the highest quality of analytical data.

References

The Robustness of Metaldehyde-d16 in Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of metaldehyde, the choice of an appropriate internal standard is critical for achieving accurate, precise, and robust results. This guide provides an objective comparison of analytical methods employing the deuterated internal standard, Metaldehyde-d16, against alternative quantification strategies. The inclusion of this compound, a stable isotope-labeled internal standard, is widely regarded as the gold standard in mass spectrometry-based quantification, significantly enhancing method reliability by compensating for variations in sample preparation and instrumental analysis.

Superior Performance with a Deuterated Internal Standard

Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte of interest, differing only in their isotopic composition. This near-identical chemical and physical behavior ensures that they experience similar extraction efficiencies, chromatographic retention times, and ionization responses as the target analyte. This effectively corrects for matrix effects and variations that can occur during the analytical workflow, leading to superior accuracy and precision.[1][2]

In contrast, methods relying on external calibration or non-isotopically labeled internal standards are more susceptible to matrix-induced signal suppression or enhancement, which can lead to inaccurate quantification. The use of a deuterated internal standard like this compound is particularly advantageous when analyzing complex matrices such as soil, serum, or whole blood.[1][3][4]

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of analytical methods for metaldehyde quantification. The data highlights the enhanced performance of methods utilizing this compound as an internal standard compared to those employing external or matrix-matched calibration.

Table 1: Performance of LC-MS/MS Methods for Metaldehyde Quantification in Water

ParameterMethod with this compound Internal StandardMethod with External/Matrix-Matched Calibration
Limit of Quantitation (LOQ) 0.45 ng/L - 9.0 ng/LNot explicitly stated, but matrix effects are a known challenge
Recovery Consistently high and reproducible100-132% (in soil, with matrix matching)
Precision (%RSD) Typically <15%Can be higher due to uncorrected matrix effects
Linearity (r²) >0.99>0.99 (with matrix matching)
Robustness High - effectively corrects for matrix effectsLower - susceptible to variations in sample matrix

Table 2: Performance of GC-MS/MS Method for Metaldehyde Quantification in Serum

ParameterMethod with Deuterated Metaldehyde Internal Standard
Limit of Quantitation (LOQ) 7.3 ± 1.4 ng/mL
Linearity Range 1-250 ng/mL
Accuracy Improved by the inclusion of the deuterated standard
Precision (%RSD) Not explicitly stated, but generally improved

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and analysis using this compound.

Method 1: Metaldehyde in Water by LC-MS/MS with Online Solid-Phase Extraction

This method is suitable for the analysis of metaldehyde in surface and drinking water.

  • Sample Preparation:

    • Spike water samples with this compound internal standard solution.

    • Add sodium thiosulphate.

  • LC-MS/MS Analysis:

    • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Agilent 6490).

    • Extraction: Online solid-phase extraction.

    • Mobile Phase: A gradient of 0.1% acetic acid in water and acetonitrile.

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the sodiated adduct ion for both metaldehyde and this compound.

Method 2: Metaldehyde in Serum by GC-MS/MS

This method is designed for the quantification of metaldehyde in biological matrices like serum.

  • Sample Preparation:

    • Extraction: Perform a liquid-liquid extraction of the serum sample.

    • Add a deuterated metaldehyde internal standard to the sample prior to extraction.

  • GC-MS/MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a tandem quadrupole mass spectrometer.

    • Detection: Multiple Reaction Monitoring (MRM) methodology.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical advantage of employing a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Water, Serum) Spike Spike with This compound Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction LC_GC LC or GC Separation Extraction->LC_GC MS MS/MS Detection (MRM) LC_GC->MS Quantification Quantification (Ratio of Analyte to IS) MS->Quantification Result Final Concentration Quantification->Result

Experimental workflow for Metaldehyde quantification.

logical_advantage cluster_without_is Without Deuterated Internal Standard cluster_with_is With this compound Internal Standard cluster_analyte Analytical Process Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Inaccurate_Quant Inaccurate Quantification Matrix_Effect->Inaccurate_Quant IS_Compensation This compound Compensates for Matrix Effects Accurate_Quant Accurate and Precise Quantification IS_Compensation->Accurate_Quant Analyte Metaldehyde in Sample Analyte->Matrix_Effect Analyte->IS_Compensation

Advantage of using this compound as an internal standard.

References

A Comparative Guide to the Extraction Efficiencies of Metaldehyde and Metaldehyde-d16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metaldehyde-d16 is employed as an internal standard in quantitative analytical methods for metaldehyde. The rationale for using a deuterated standard lies in its chemical and physical similarity to the native compound. It is expected to exhibit nearly identical behavior during extraction, derivatization, and chromatographic analysis, thus compensating for any sample loss or matrix effects. Therefore, the high extraction efficiencies reported for metaldehyde are considered representative for this compound.

Data on Extraction Efficiency of Metaldehyde

The following table summarizes the reported extraction recovery data for metaldehyde from various environmental matrices using different extraction techniques. These values indicate a consistently high and reliable extraction efficiency for metaldehyde, and by extension, for this compound.

Matrix TypeExtraction MethodSpike LevelAverage Recovery (%)Reference
Clean Hard WaterDirect Aqueous Injection LC/MS/MS0.1 µg/L97.62[1]
Clean Soft WaterDirect Aqueous Injection LC/MS/MS0.1 µg/L98.08[1]
Raw WaterDirect Aqueous Injection LC/MS/MS0.1 µg/L96.08[1]
Tap WaterOn-line SPE LC-MS/MSNot specified> 97[2]
River WaterOn-line SPE LC-MS/MSNot specified> 97[2]
SoilMethanol Extraction LC-MS1.5 and 0.15 mg/kg100 - 132

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of common extraction protocols for metaldehyde analysis.

1. Solid-Phase Extraction (SPE) for Water Samples

This method is suitable for the extraction and pre-concentration of metaldehyde from water samples.

  • Sample Preparation: Water samples are typically filtered to remove particulate matter.

  • Internal Standard Spiking: A known amount of this compound solution is added to the water sample.

  • Cartridge Conditioning: An SPE cartridge (e.g., C18 or polymeric sorbent) is conditioned sequentially with a solvent like methanol, followed by reagent water to activate the sorbent.

  • Sample Loading: The water sample is passed through the conditioned SPE cartridge at a controlled flow rate. Metaldehyde and this compound are retained on the sorbent.

  • Washing: The cartridge is washed with reagent water to remove any interfering polar compounds.

  • Elution: The retained analytes are eluted from the cartridge using a small volume of an organic solvent, such as ethyl acetate or dichloromethane.

  • Concentration and Analysis: The eluate is concentrated, often under a gentle stream of nitrogen, and the residue is reconstituted in a suitable solvent for injection into an analytical instrument like a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

2. Liquid-Liquid Extraction (LLE) for Water Samples

LLE is a classic method for isolating analytes from a liquid matrix.

  • Sample Preparation: A measured volume of the water sample is placed in a separatory funnel.

  • Internal Standard Spiking: A known amount of this compound solution is added to the sample.

  • Extraction: An immiscible organic solvent (e.g., dichloromethane or a mixture of hexane and acetone) is added to the separatory funnel. The funnel is shaken vigorously to facilitate the partitioning of metaldehyde and this compound from the aqueous phase to the organic phase. The layers are allowed to separate.

  • Collection: The organic layer is collected. The extraction process may be repeated with fresh solvent to ensure complete recovery.

  • Drying and Concentration: The combined organic extracts are dried using an anhydrous salt (e.g., sodium sulfate) and then concentrated.

  • Analysis: The concentrated extract is solvent-exchanged if necessary and analyzed by GC-MS or LC-MS/MS.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the extraction and analysis of metaldehyde using a deuterated internal standard.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous or Soil Sample Spike Spike with this compound (Internal Standard) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Water Samples LLE Liquid-Liquid Extraction (LLE) Spike->LLE Water/Soil Samples Concentration Concentration of Extract SPE->Concentration LLE->Concentration Analysis LC-MS/MS or GC-MS Analysis Concentration->Analysis Quantification Quantification using Isotope Dilution Analysis->Quantification

Caption: General workflow for metaldehyde analysis.

References

Safety Operating Guide

Proper Disposal of Metaldehyde-d16: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Metaldehyde-d16, a deuterated analog of metaldehyde, requires careful handling and disposal due to its hazardous properties. As a flammable solid that is harmful if swallowed and poses a long-term risk to aquatic life, strict adherence to safety and disposal protocols is paramount to ensure the safety of laboratory personnel and environmental protection.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound in a research environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be aware of the immediate hazards associated with this compound. This includes understanding the necessary personal protective equipment (PPE) and the appropriate response to accidental exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][4]

  • Hand Protection: Use chemical-impermeable gloves.

  • Skin Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: In case of dust formation, use an approved respiratory protection.

First Aid Measures:

  • Ingestion: If swallowed, do NOT induce vomiting. Immediately call a poison control center or physician.

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes and seek medical advice.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

Hazard Summary

The following table summarizes the key hazards associated with metaldehyde, which are applicable to this compound.

Hazard TypeDescriptionCitations
Physical Hazards Flammable solid. May form flammable dust clouds in air.
Health Hazards Harmful if swallowed. May cause eye, skin, and respiratory tract irritation. May cause central nervous system effects, and liver and kidney damage.
Environmental Hazards Harmful to aquatic life with long-lasting effects.

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical process that must be conducted in compliance with all relevant regulations. The following procedure outlines the necessary steps from waste collection to final disposal.

Step 1: Waste Segregation and Collection

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be kept closed when not in use.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Spill Management

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Remove all sources of ignition.

  • Wear the appropriate PPE as outlined above.

  • Carefully sweep up the spilled solid material, avoiding dust formation, and place it into a suitable container for disposal.

Step 3: Storage of Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • The storage area should be a designated and locked space for hazardous waste.

Step 4: Arrange for Professional Disposal

  • This compound waste must be disposed of as hazardous waste.

  • Contact a licensed waste disposal contractor to arrange for the collection and disposal of the waste. It is the responsibility of the chemical waste generator to ensure complete and accurate classification of the waste in consultation with local, regional, and national hazardous waste regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Waste Segregation & Collection - Use designated, labeled, sealed containers. - Avoid mixing with other waste streams. C Step 3: Storage of Waste - Store in a cool, dry, well-ventilated area. - Keep away from incompatible materials. - Secure in a locked hazardous waste area. A->C B Step 2: Spill Management (If applicable) - Evacuate and remove ignition sources. - Wear appropriate PPE. - Sweep carefully, avoiding dust. B->A D Step 4: Professional Disposal - Classify as hazardous waste. - Contact a licensed waste disposal contractor. - Comply with all local, regional, and national regulations. C->D

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Metaldehyde-d16

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Metaldehyde-d16, ensuring the protection of personnel and the integrity of your research.

This compound is a deuterated form of metaldehyde, a flammable, crystalline solid. While specific safety data for the deuterated compound is limited, the safety protocols for metaldehyde are directly applicable due to their similar chemical structures and properties. Metaldehyde is known to be toxic if ingested and can cause irritation to the skin and eyes.[1] Adherence to the following procedures is critical for minimizing risk.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (Butyl or Nitrile rubber recommended).Prevents skin contact and absorption. Butyl and nitrile gloves offer good resistance to aldehydes.[2]
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood.Prevents inhalation of dust particles.

Always inspect PPE for damage before use and ensure it is worn correctly.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will significantly reduce the risk of exposure and accidents.

1. Preparation:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for metaldehyde.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Have a chemical spill kit appropriate for flammable solids nearby.

2. Handling:

  • Avoid generating dust. Use a spatula to handle the solid material carefully.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling.

3. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition, heat, sparks, and open flames.[3]

  • Store separately from incompatible materials such as strong oxidizing agents.

Emergency Protocols: Immediate Actions for Unexpected Events

In the event of an emergency, prompt and correct action is crucial.

Emergency ScenarioImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a labeled, sealed container for disposal. Ventilate the area.
Fire Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use a direct stream of water as it may spread the fire.
Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound waste is a critical final step.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be considered hazardous waste.

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (Flammable Solid, Toxic).

  • Do not mix this compound waste with other waste streams.

2. In-Lab Storage:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is cool, dry, and well-ventilated.

3. Final Disposal:

  • Disposal of chemical waste must be conducted through your institution's Environmental Health and Safety (EHS) department.

  • Contact your EHS office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₈H₁₆O₄PubChem
Molecular Weight 176.21 g/mol PubChem
Appearance White crystalline solid[1][4]
Odor Mild, menthol-like
Melting Point 246 °C (475 °F)
Boiling Point Sublimes at 110-120 °C
Solubility in Water 200 mg/L at 17 °C
Occupational Exposure Limits (OSHA PEL, ACGIH TLV) Not established

Visualizing the Workflow for Safe Handling of this compound

The following diagram outlines the procedural flow for the safe handling of this compound, from initial preparation to final disposal.

start Start: Acquire This compound prep Preparation: Review SDS, Don PPE, Prepare Workspace start->prep handling Handling: Weighing & Dispensing in Fume Hood prep->handling experiment Experimental Use handling->experiment emergency Emergency Event: Spill, Exposure, Fire handling->emergency waste_collection Waste Collection: Segregate & Label Contaminated Materials experiment->waste_collection decontamination Decontamination: Clean Workspace & Equipment experiment->decontamination experiment->emergency storage Temporary Storage: Secure, Labeled Waste Containers waste_collection->storage decontamination->storage Dispose of cleaning materials disposal Final Disposal: Contact EHS for Licensed Contractor Pickup storage->disposal end End: Process Complete disposal->end emergency_response Execute Emergency Protocols emergency->emergency_response emergency_response->waste_collection Post-incident cleanup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.